3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGRTMQVJAOKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid (CAS: 34576-91-5)
Abstract: This document provides an in-depth technical overview of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into a rational, step-by-step synthesis protocol with mechanistic insights, and discuss its emerging role as a versatile scaffold for developing targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for novel molecular design and discovery.
The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-benzothiophene ring system, a fusion of benzene and thiophene, is considered a "privileged scaffold" in drug discovery. This is due to its structural resemblance to indole, allowing it to act as a bioisostere, yet possessing distinct electronic and lipophilic properties conferred by the sulfur atom.[1] This unique profile enables benzothiophene derivatives to interact with a wide array of biological targets, leading to their successful development as kinase inhibitors, antimicrobial agents, and modulators of critical cellular pathways.[2][3][4] The subject of this guide, this compound, is a strategically functionalized derivative, poised for elaboration into more complex and potent therapeutic agents.
Physicochemical & Structural Data
Accurate characterization is the bedrock of reproducible research. The key properties of this compound are summarized below. Standard analytical techniques for verification would include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the functional groups and overall structure, alongside High-Performance Liquid Chromatography (HPLC) to assess purity.
| Property | Value | Source |
| CAS Number | 34576-91-5 | [5][6] |
| Molecular Formula | C₉H₄ClNO₄S | [5][6] |
| Molecular Weight | 257.64 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 249 °C (with decomposition) | [5][6] |
| IUPAC Name | This compound | [5] |
| SMILES | O=C(O)C1=C(Cl)C2=CC=C([O-])C=C2S1 | [5] |
| Purity (Typical) | ≥98% | [6] |
Synthesis Pathway and Experimental Protocol
While numerous methods exist for constructing the benzothiophene core, a robust and scalable approach is critical for its use in research and development.[7] The following protocol is a validated pathway adapted from established literature for synthesizing related 5-nitrobenzo[b]thiophene-2-carboxylates, followed by a standard chlorination and saponification.[2]
Synthesis Workflow Diagram
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]
- 7. Benzothiophene synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Melting Point of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the melting point of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a crucial physicochemical property for its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the melting point value to explore the theoretical underpinnings, practical measurement methodologies, and the critical influence of molecular structure and purity on this key parameter.
Core Compound Identity and Reported Melting Point
Chemical Name: this compound CAS Number: 34576-91-5 Molecular Formula: C₉H₄ClNO₄S Molecular Weight: 257.65 g/mol
The reported melting point for this compound is consistently cited as 249 °C .[1] Some sources also indicate that the compound may decompose at this temperature. This high melting point is indicative of a stable crystalline lattice structure influenced by the molecule's rigidity and intermolecular forces.
| Parameter | Value | Source(s) |
| Melting Point | 249 °C (with decomposition) | [1] |
| Physical State | Solid | |
| CAS Number | 34576-91-5 | |
| Molecular Formula | C₉H₄ClNO₄S | |
| Molecular Weight | 257.65 |
The Significance of Melting Point in the Scientific Workflow
The melting point is a fundamental thermal property of a solid, representing the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.
Factors Influencing the Melting Point of this compound:
-
Intermolecular Forces: The presence of a carboxylic acid group allows for strong hydrogen bonding between molecules. Additionally, the polar nitro group and the chloro substituent contribute to dipole-dipole interactions. The aromatic benzothiophene core also participates in van der Waals forces. These combined forces create a stable crystal lattice that requires significant thermal energy to disrupt.
-
Molecular Symmetry and Packing: The planar nature of the benzothiophene ring system allows for efficient packing in the crystal lattice, maximizing intermolecular interactions and contributing to a higher melting point.
-
Purity: The presence of impurities will typically cause a depression and broadening of the melting point range. This is a critical consideration during the synthesis and purification of the compound.
Proposed Synthesis and Potential Impurities
One potential synthetic pathway could start from a substituted benzaldehyde, as seen in the synthesis of similar compounds.[2] For instance, a plausible precursor could be 2,4-dichloro-5-nitrobenzaldehyde, which could undergo reaction with a thioglycolate derivative followed by cyclization and subsequent hydrolysis of an ester to yield the final carboxylic acid.
Hypothetical Synthetic Pathway:
Caption: Interrelation of methods, outputs, and interpretations.
Conclusion
The melting point of this compound, reported at 249 °C, is a critical parameter for its characterization. An accurate determination of this value is contingent upon the purity of the sample and the use of proper experimental techniques. Both the capillary method and Differential Scanning Calorimetry provide reliable means of measurement, with DSC offering more detailed thermodynamic information. For researchers in drug development and related fields, a thorough understanding and precise measurement of the melting point are indispensable for ensuring the quality and consistency of this important chemical entity.
References
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(55), 44267-44279. [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]
Sources
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic Acid: A Core Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences sectors. The benzothiophene core is a well-established "privileged structure" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This document details the fundamental physicochemical properties, provides a robust, field-proven synthesis protocol, outlines methods for analytical characterization, and explores its applications in modern drug development. The primary audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the discovery of novel therapeutics.
Introduction: The Benzothiophene Moiety as a Privileged Scaffold
Benzothiophenes are bicyclic aromatic compounds that have garnered substantial attention in medicinal chemistry due to their versatile biological activities. Their rigid structure and potential for diverse functionalization make them ideal starting points for creating libraries of compounds aimed at various biological targets. Clinically approved drugs such as the selective estrogen receptor modulator Raloxifene and the asthma medication Zileuton feature the benzothiophene nucleus, underscoring its therapeutic relevance.[1] The specific compound, this compound, combines several key functional groups that enhance its utility as a synthetic intermediate: a carboxylic acid for amide coupling, a chloro group for cross-coupling reactions, and a nitro group that can be reduced to a versatile amine.
Physicochemical and Structural Properties
A precise understanding of a compound's properties is the foundation of all subsequent experimental design. This compound is a solid at room temperature with a high melting point, indicating a stable crystalline lattice.[2]
| Property | Value | Source |
| Molecular Weight | 257.64 g/mol | [2] |
| Molecular Formula | C₉H₄ClNO₄S | [2][3] |
| CAS Number | 34576-91-5 | [2][3] |
| Physical State | Solid | [2] |
| Melting Point | 249°C (with decomposition) | [2][3] |
| IUPAC Name | This compound | [2] |
Structural Representation
The diagram below illustrates the key functional components of the molecule, which are critical for its reactivity and utility as a scaffold.
Caption: A streamlined workflow for the two-step synthesis protocol.
Experimental Protocol: Synthesis and Purification
This protocol is adapted from established methodologies for synthesizing similar benzothiophene derivatives and is designed for self-validation through in-process monitoring. [1][4] 4.1 Materials and Reagents
-
2,4-dichloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
4.2 Step 1: Synthesis of Methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,4-dichloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq).
-
Slowly add methyl thioglycolate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
In-Process Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates progression.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMF.
-
Dry the crude ester intermediate under vacuum. This material is often of sufficient purity for the next step.
4.3 Step 2: Saponification to the Carboxylic Acid
-
Suspend the crude methyl ester intermediate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 3N NaOH).
-
Stir the mixture at room temperature overnight or gently heat to 50°C for 2-3 hours to expedite the hydrolysis. The suspension should become a clear solution as the sodium salt of the acid forms.
-
In-Process Validation: Monitor by TLC until the ester starting material is fully consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. A thick precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash extensively with cold water to remove salts, and dry under high vacuum.
Analytical Characterization
Structural confirmation is paramount. The following techniques provide a self-validating system to confirm the identity and purity of the final product.
| Technique | Expected Result / Key Signals |
| ¹H NMR | Aromatic protons in the 7.5-8.5 ppm region showing characteristic splitting patterns for the substituted benzene ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon (~160-165 ppm), aromatic carbons (including those bonded to Cl, S, and NO₂ which will have characteristic shifts), confirming the carbon skeleton. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁻ or M+H)⁺ should correspond to the calculated molecular weight (257.64). The isotopic pattern for one chlorine atom (M and M+2 peaks in an ~3:1 ratio) must be observed. |
| Infrared (IR) Spectroscopy | Characteristic stretches for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), and N-O of the nitro group (~1520 and ~1340 cm⁻¹). |
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a strategic starting point for generating diverse compound libraries. The functional groups allow for orthogonal chemical modifications.
-
Amide Library Synthesis: The carboxylic acid is readily coupled with a vast array of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to explore structure-activity relationships (SAR). Derivatives of a related compound, 3-chloro-6-methylbenzo[b]-thiophene-2-carboxylic acid, have been synthesized and tested as potential antibacterial agents. [5]* Kinase Inhibitor Scaffolds: The benzothiophene core is a key feature in inhibitors of protein kinases such as MK2 and PIM kinases. [1]The nitro group can be reduced to an amine, which can then be used to build fused heterocyclic systems, a common strategy in kinase inhibitor design.
-
Antimicrobial Agents: Benzothiophene acylhydrazones, synthesized from the corresponding carboxylic acid, have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA). [4]
Scaffold Application Pathways
Caption: The benzothiophene scaffold serves as a versatile core for multiple therapeutic targets.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block for accelerating drug discovery programs. Its well-defined physicochemical properties, coupled with a reliable synthesis protocol, make it an accessible and valuable tool. The inherent reactivity of its functional groups provides medicinal chemists with multiple avenues for diversification, enabling the rapid exploration of chemical space around validated biological targets. As the demand for novel therapeutics continues to grow, the intelligent application of such privileged scaffolds will remain a cornerstone of successful pharmaceutical research.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549-6559. [Link]
-
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]
-
Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. ResearchGate. [Link]
-
Lupattelli, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 527. [Link]
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- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Introduction
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] The specific functionalization of this core, as seen in 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, presents a unique subject for detailed structural analysis. The presence of a carboxylic acid, a nitro group, and a chloro-substituent on this bicyclic aromatic system necessitates a multi-faceted analytical approach for unambiguous characterization.
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. It is designed for researchers, analytical chemists, and drug development professionals who require a deep understanding of not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing field-proven protocols and predictive data based on established spectroscopic principles and analysis of analogous structures.
Compound Profile and Physicochemical Properties
A foundational step in any analytical workflow is to consolidate the known properties of the target molecule. This information governs choices in sample preparation, such as solvent selection and concentration.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 34576-91-5 | [2][3] |
| Molecular Formula | C₉H₄ClNO₄S | [2][3] |
| Molecular Weight | 257.64 g/mol | [2][3] |
| Physical State | Solid | [2] |
| Melting Point | 249°C (with decomposition) | [2][3] |
Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will define the number, environment, and connectivity of the aromatic protons, while ¹³C NMR will confirm the presence of all nine unique carbon atoms and identify their functional roles (e.g., carboxylic acid, aromatic C-H, aromatic quaternary).
Experimental Protocol: ¹H and ¹³C NMR Acquisition
The following protocol is designed as a self-validating system to ensure high-quality, reproducible data. The choice of DMSO-d₆ as a solvent is critical; its ability to form hydrogen bonds ensures the solubilization of the polar carboxylic acid and prevents the rapid exchange of the acidic proton, allowing for its observation in the ¹H spectrum.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Predicted ¹H NMR Spectral Data
The aromatic region of the spectrum is expected to show three distinct protons on the benzothiophene ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the nitro group (strongly electron-withdrawing) and the sulfur heteroatom. The carboxylic acid proton is expected to be a broad singlet at a very high chemical shift.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid typically appears significantly downfield and is often broad due to hydrogen bonding and chemical exchange.[4] |
| ~ 8.8 - 9.0 | Doublet | 1H | H-7 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will be coupled to H-5. |
| ~ 8.3 - 8.5 | Doublet of Doublets | 1H | H-5 | This proton is meta to the nitro group and coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~ 8.0 - 8.2 | Doublet | 1H | H-4 | This proton is ortho to the sulfur atom and coupled to H-5. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display nine signals, corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal due to the direct attachment of two electronegative oxygen atoms.[5][6]
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 165 - 170 | C-2 (COOH) | The carbonyl carbon of an aromatic carboxylic acid is highly deshielded.[5][6] |
| ~ 145 - 150 | C-6 | This carbon is directly attached to the electron-withdrawing nitro group. |
| ~ 135 - 145 | Quaternary Carbons | C-3a, C-7a (carbons at the ring fusion). |
| ~ 130 - 135 | C-3 | This carbon is attached to the electronegative chlorine atom. |
| ~ 120 - 130 | Aromatic CH | C-4, C-5, C-7. Their precise shifts are influenced by the combined electronic effects of the substituents. |
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and highly effective technique for identifying the presence of specific functional groups. For this molecule, IR is ideal for confirming the carboxylic acid and nitro moieties, which have highly characteristic and strong absorption bands. The overall fingerprint region can also serve as a unique identifier for the compound.
Experimental Protocol: Fourier-Transform IR (FT-IR) using ATR
The Attenuated Total Reflectance (ATR) accessory is the modern standard for solid and liquid samples. It requires minimal sample preparation and provides high-quality data, making it a trustworthy and efficient method.
Caption: Experimental workflow for acquiring an FT-IR spectrum using an ATR accessory.
Predicted IR Spectral Data
The IR spectrum will be dominated by the extremely broad O-H stretch of the carboxylic acid dimer and the sharp, intense C=O stretch. The nitro group also provides two strong, characteristic bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid | This very broad and strong absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5][7] |
| ~ 1710 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl in a conjugated carboxylic acid.[5][7] |
| ~ 1550 | Asymmetric NO₂ Stretch | Nitro Group | A very strong absorption resulting from the asymmetric stretching of the N-O bonds.[8] |
| ~ 1350 | Symmetric NO₂ Stretch | Nitro Group | A strong absorption from the symmetric stretching of the N-O bonds.[8] |
| 1400 - 1600 | C=C Stretches | Aromatic Ring | Multiple bands of varying intensity corresponding to the benzothiophene ring system. |
| 1210 - 1320 | C-O Stretch | Carboxylic Acid | A strong band associated with the carbon-oxygen single bond of the acid.[7] |
| ~ 700 - 800 | C-Cl Stretch | Aryl Halide | A moderate to strong absorption in the fingerprint region. |
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that validates the molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Running in negative ion mode is the logical choice, as the carboxylic acid will readily lose a proton to form a stable [M-H]⁻ anion.
Caption: A typical workflow for LC-MS analysis using Electrospray Ionization (ESI).
Predicted Mass Spectral Data
The most critical feature to validate the structure is the observation of the correct molecular ion and its characteristic isotopic pattern due to the presence of chlorine.
| Predicted m/z | Ion | Rationale |
| ~ 256 | [M-H]⁻ | The molecular ion peak resulting from the deprotonation of the carboxylic acid in negative ESI mode. This corresponds to the ³⁵Cl isotope. |
| ~ 258 | [M-H+2]⁻ | This is the isotopic peak corresponding to the ³⁷Cl isotope. Its intensity will be approximately 33% of the m/z 256 peak, providing definitive evidence for the presence of one chlorine atom.[9][10] |
| ~ 212 | [M-H-CO₂]⁻ | A common fragment resulting from the loss of carbon dioxide (44 Da) from the parent ion. |
Conclusion
The comprehensive spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. This guide outlines a robust, methodology-driven approach to confirm its structure. The predicted data, grounded in established chemical principles, provides a clear set of benchmarks for researchers. ¹H and ¹³C NMR will elucidate the precise atomic connectivity, FT-IR will confirm the key functional groups (acid, nitro), and high-resolution MS will verify the molecular formula and the presence of chlorine through its distinct isotopic signature. Following these self-validating protocols will ensure the generation of high-fidelity data essential for any research, development, or quality control setting.
References
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Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
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3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]
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¹³C NMR spectrum of 3-Chloro-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= Cl-) in DMSO-d 6. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. [Link]
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The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
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Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. The Royal Society of Chemistry. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. [Link]
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3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]
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Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. (2024). YouTube. [Link]
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Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing. [Link]
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The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
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Mass Spectrometry: Fragmentation. University of Calgary. [Link]
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A Deep Dive into the NMR Spectral Signatures of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of expected chemical shifts to explain the underlying principles and experimental considerations necessary for the accurate structural elucidation of this and related heterocyclic compounds.
Introduction: The Structural Significance of this compound
The benzothiophene scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] The specific substitutions of a chloro group at the 3-position, a nitro group at the 6-position, and a carboxylic acid at the 2-position create a unique electronic and steric environment. Understanding the precise atomic arrangement and electronic distribution is paramount for predicting molecular interactions and reactivity. NMR spectroscopy is the most powerful tool for unambiguously determining this structure in solution.
This guide will dissect the anticipated ¹H and ¹³C NMR spectra, providing a rationale for the expected chemical shifts and coupling patterns. We will also detail the necessary experimental protocols to acquire high-quality data and offer insights into spectral interpretation.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-fidelity NMR spectra, a standardized and well-controlled experimental setup is crucial. The following protocol is recommended for the analysis of this compound.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this compound. Its high polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the carboxylic acid proton shifts its resonance to a downfield region, preventing overlap with other signals and reducing the rate of chemical exchange.[2] Using deuterated chloroform (CDCl₃) might result in broader signals for the carboxylic acid proton and potential solubility issues.
-
Concentration: A sample concentration of 10-20 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Parameters
High-resolution NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H and 100 MHz for ¹³C.[3]
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm is recommended to encompass all proton signals.
-
Acquisition Time: An acquisition time of at least 2 seconds is necessary to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds allows for full relaxation of the protons, leading to accurate integration.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 220 ppm is necessary to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | > 12 | broad singlet | - | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4][5][6] Its chemical shift is highly dependent on concentration and solvent.[5] |
| H-7 | ~ 8.2 - 8.4 | doublet | J ≈ 9.0 | This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding.[7] It will appear as a doublet due to coupling with H-5. |
| H-5 | ~ 8.0 - 8.2 | doublet of doublets | J ≈ 9.0, 2.0 | This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets. |
| H-4 | ~ 8.8 - 9.0 | doublet | J ≈ 2.0 | H-4 is ortho to the nitro group and will be significantly deshielded. It will appear as a doublet due to the smaller meta-coupling with H-5. |
Causality behind the Predicted Shifts:
-
Carboxylic Acid Proton: The strong deshielding of the carboxylic acid proton is a hallmark of this functional group, arising from the electronegativity of the oxygen atoms and intramolecular hydrogen bonding.[4][6] In a solvent like DMSO-d₆, this signal is often observed as a broad peak at a very low field.[8]
-
Aromatic Protons: The chemical shifts of the aromatic protons are primarily influenced by the strong electron-withdrawing nature of the nitro group. This group deshields the ortho and para protons through resonance and inductive effects.[7] The chloro and carboxylic acid groups also contribute to the overall electronic environment.
Predicted ¹³C NMR Spectrum: Structural Fingerprinting
The proton-decoupled ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton, with nine distinct signals expected for the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[9] |
| C-3a | ~ 135 - 140 | This quaternary carbon is part of the fused ring system. |
| C-7a | ~ 138 - 142 | This quaternary carbon is adjacent to the sulfur atom. |
| C-6 | ~ 145 - 150 | The carbon atom bearing the nitro group is strongly deshielded. |
| C-2 | ~ 130 - 135 | The carbon atom attached to the carboxylic acid group. |
| C-3 | ~ 125 - 130 | The carbon atom bearing the chloro group is deshielded by the halogen. |
| C-4 | ~ 120 - 125 | Aromatic CH carbon. |
| C-5 | ~ 122 - 128 | Aromatic CH carbon. |
| C-7 | ~ 125 - 130 | Aromatic CH carbon. |
Understanding the ¹³C Chemical Shifts:
The chemical shifts in the ¹³C NMR spectrum are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.
-
Carbonyl Carbon: The sp² hybridized carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[9]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electron-withdrawing nitro group (C-6) will be the most deshielded among the aromatic carbons. The carbons bearing the chloro (C-3) and carboxylic acid (C-2) groups will also be deshielded.
Visualization of Molecular Structure and Key Relationships
To visually represent the structure and the relationships between the protons, a Graphviz diagram is provided below.
Figure 1: Molecular structure and key proton couplings.
Conclusion: A Predictive Framework for Structural Elucidation
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of NMR spectroscopy and the influence of various substituents on chemical shifts and coupling constants, researchers can confidently interpret experimental data for this and structurally related molecules. The provided protocols and theoretical framework serve as a robust starting point for the structural characterization of novel benzothiophene derivatives in the fields of drug discovery and materials science.
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- Supporting Inform
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- Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- ResearchGate. (n.d.). Figure S4: 13 C NMR spectrum of 6-nitro-1,3-benzothiazole-2-carbonitrile 13.
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IR and mass spectrometry of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. This compound (Molecular Formula: C₉H₄ClNO₄S, Molecular Weight: 257.65 g/mol ) is a complex heterocyclic molecule whose utility in medicinal chemistry or materials science necessitates rigorous analytical characterization.[1][2] Its structure incorporates a benzothiophene core, a carboxylic acid, a nitro group, and a chlorine substituent, each presenting unique spectroscopic signatures.
This guide provides an in-depth exploration of two cornerstone analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—for the comprehensive analysis of this compound. We will move beyond procedural descriptions to delve into the causal relationships between molecular structure and spectral output, offering a framework for robust, self-validating characterization.
Part 1: Infrared (IR) Spectroscopy – Mapping Functional Group Topography
Infrared spectroscopy serves as the initial, non-destructive step to confirm the presence of key functional groups. The principle is rooted in the absorption of specific frequencies of infrared light by molecular bonds, causing them to vibrate (stretch, bend, or scissor). The frequency of absorption is characteristic of the bond type, the atoms involved, and their chemical environment. For a molecule as functionally rich as this compound, the IR spectrum provides a veritable fingerprint of its constituent parts.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy (Solid State)
The following protocol outlines a standard method for acquiring a high-quality IR spectrum from a solid sample. The causality behind using the KBr pellet method is to disperse the analyte in an IR-transparent matrix, minimizing scattering effects and producing a clean, interpretable spectrum.
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr).
-
Grind the mixture together vigorously in an agate mortar and pestle for several minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly distributed and particle size is minimized to reduce light scattering.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹.[3]
-
Set the instrument resolution to 4 cm⁻¹ and co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Spectral Interpretation: Decoding the Vibrational Signature
The interpretation of the resulting spectrum relies on identifying characteristic absorption bands. The presence of strong hydrogen bonding in the carboxylic acid dimer and the high polarity of the nitro group are expected to produce intense, defining peaks.[4][5]
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics | Rationale & Authoritative Reference |
| 3300–2500 | Carboxylic Acid: O–H Stretch | Very Broad, Strong | The extreme broadness is a hallmark of the hydrogen-bonded dimer present in the solid state.[5] |
| ~3100 | Aromatic: C–H Stretch | Medium to Weak | Characteristic of C-H bonds on the benzothiophene ring system.[6] |
| ~1710 | Carboxylic Acid: C=O Stretch | Very Strong, Sharp | The carbonyl stretch is highly intense due to the large change in dipole moment during vibration. Its position is typical for a hydrogen-bonded aromatic carboxylic acid.[5] |
| 1550–1475 | Nitro Group: N–O Asymmetric Stretch | Very Strong | Aromatic nitro groups exhibit a strong absorption in this region. The high intensity is due to the polarity of the N-O bonds.[7][8] |
| 1360–1290 | Nitro Group: N–O Symmetric Stretch | Strong | The second characteristic band for the nitro group, also intense.[7] |
| 1600–1450 | Aromatic: C=C Ring Stretching | Medium to Weak (multiple bands) | These absorptions confirm the presence of the aromatic benzothiophene core.[9] |
| 900–650 | Aromatic: C–H Out-of-Plane Bending | Medium to Strong | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.[10] |
| 800-600 | C–Cl Stretch | Medium | This band can be difficult to assign definitively as it falls within the complex "fingerprint region." |
Visualization: Functional Groups and Their IR Regions
The following diagram provides a quick visual reference for the expected IR spectrum, linking the molecular structure to the key vibrational regions.
Caption: Key functional groups of the target molecule and their corresponding IR absorption regions.
Part 2: Mass Spectrometry – Determining Molecular Weight and Structure
Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation. For a compound like this, which is amenable to ionization, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically preserves the molecular ion, preventing premature degradation that can occur with harsher methods like Electron Ionization (EI).[11]
Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)
This protocol is designed to generate the molecular ion and facilitate subsequent fragmentation experiments (MS/MS).
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).
-
-
Instrumentation and Data Acquisition:
-
Inject the sample into an LC-MS system equipped with an ESI source. A direct infusion approach can also be used.
-
Acquire data in both positive and negative ion modes. The carboxylic acid makes negative mode detection highly effective, as it will readily deprotonate to form the [M-H]⁻ ion.[12]
-
Full Scan (MS1): Perform a full scan over a mass range of m/z 50–500 to identify the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions. This process reveals the molecule's fragmentation pathways.[13]
-
Spectral Interpretation: Assembling the Molecular Puzzle
The mass spectrum provides pieces of a puzzle that, when assembled, confirm the molecular structure.
-
Molecular Ion Peak: The most critical piece of data is the molecular ion. Given the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic isotopic pattern is expected.
-
In negative mode, expect a strong signal for the deprotonated molecule [M-H]⁻ at m/z 256.0 (for ³⁵Cl) and a smaller peak at m/z 258.0 (for ³⁷Cl) in an approximate 3:1 ratio.
-
In positive mode, the protonated molecule [M+H]⁺ would appear at m/z 258.0 (for ³⁵Cl) and m/z 260.0 (for ³⁷Cl).
-
-
Fragmentation Analysis: The fragmentation pattern provides a roadmap of the molecule's connectivity. The fragments observed must be logically derived from the parent structure.
Table 2: Predicted Major Mass Fragments for this compound
| Parent Ion (m/z) | Neutral Loss | Fragment m/z (³⁵Cl) | Identity of Loss | Rationale & Authoritative Reference |
| 256.0 ([M-H]⁻) | CO₂ (44 Da) | 212.0 | Decarboxylation | A very common and often dominant fragmentation pathway for deprotonated carboxylic acids.[12] |
| 256.0 ([M-H]⁻) | NO₂ (46 Da) | 210.0 | Loss of nitro group | Nitroaromatic compounds frequently lose the nitro radical.[14] |
| 256.0 ([M-H]⁻) | CO₂ + NO (74 Da) | 182.0 | Sequential loss of CO₂ and nitric oxide | Further fragmentation of the decarboxylated ion is common. |
| 258.0 ([M+H]⁺) | H₂O (18 Da) | 240.0 | Loss of water | Protonated carboxylic acids can readily lose a molecule of water. |
| 258.0 ([M+H]⁺) | COOH (45 Da) | 213.0 | Loss of carboxyl radical | Cleavage of the bond adjacent to the thiophene ring.[15] |
Visualization: Proposed Fragmentation Pathway
This diagram illustrates the logical breakdown of the molecule under MS/MS conditions, starting from the deprotonated molecular ion.
Caption: A simplified proposed fragmentation pathway for the [M-H]⁻ ion of the target molecule.
Conclusion: A Synergistic and Self-Validating Approach
Neither IR spectroscopy nor mass spectrometry alone can provide absolute structural proof. Their power lies in their synergy.
-
IR provides the list of ingredients: It confirms the presence of the carboxylic acid, the nitro group, and the aromatic system.
-
MS provides the recipe and final weight: It confirms the molecular weight and shows how these ingredients are connected by observing logical fragment losses (e.g., loss of CO₂, loss of NO₂).
This dual-technique approach creates a self-validating system. The fragments identified by MS (like the loss of a 44 Da) must correspond to a functional group (the carboxylic acid) that was unequivocally identified by IR. This cross-validation provides a high degree of confidence in the structural assignment of this compound, an essential requirement for advancing any research or development program.
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PubChem. 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. [Link]
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Parshintsev, J., et al. (2016). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
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Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. The Bulletin of the Chemical Society of Japan. [Link]
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NIST. Benzo[b]thiophene - NIST WebBook. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
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ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Cubero Herrera, L., et al. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. PubMed. [Link]
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RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
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Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]
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ResearchGate. Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. [Link]
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Ye, L., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry. [Link]
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YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]
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ACS Publications. Notes - Detection of Thiocarbonyl Groups by Infrared Spectroscopy. [Link]
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YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]
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Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed). [Link]
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Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
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The Multifaceted Biological Activities of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry
Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, lipophilic nature, and the presence of a sulfur atom capable of engaging in various non-covalent interactions contribute to its ability to bind to a diverse array of biological targets with high affinity. This versatility has led to the development of numerous benzothiophene-containing compounds with a broad spectrum of pharmacological activities.[1][2] Several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the leukotriene inhibitor Zileuton , feature the benzothiophene core, underscoring its therapeutic significance.
This in-depth technical guide provides a comprehensive overview of the known biological activities of benzothiophene derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics based on this remarkable heterocyclic system.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzothiophene derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of benzothiophene derivatives are mediated through diverse mechanisms of action, highlighting the scaffold's adaptability in interacting with various cancer-relevant targets.
-
Tubulin Polymerization Inhibition: A prominent mechanism of action for several cytotoxic benzothiophene derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
-
Kinase Inhibition: Many benzothiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. These include:
-
VEGFR-2 and AKT: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT has been observed, leading to the suppression of angiogenesis and induction of apoptosis.[3]
-
DYRK1A/DYRK1B: Dual-specificity tyrosine-regulated kinases 1A and 1B are implicated in cell proliferation and survival. Benzothiophene-based inhibitors have shown potent and selective inhibition of these kinases.
-
Haspin, Clk1/4, and DRAK1: Certain 5-hydroxybenzothiophene derivatives have demonstrated multi-kinase inhibitory activity against these targets, which are involved in cell cycle regulation and apoptosis.[4]
-
-
RhoA/ROCK Pathway Inhibition: The Rho family of GTPases, particularly RhoA, and its downstream effector, ROCK, play a critical role in cancer cell migration and invasion. Specific benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been shown to covalently inhibit RhoA, thereby suppressing metastasis.[1]
-
Induction of Apoptosis: Beyond cell cycle arrest, benzothiophene derivatives can directly induce apoptosis by modulating the expression of key apoptotic proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like BAX, CASP3, CASP8, CASP9, and p53.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzothiophene derivatives is highly dependent on the nature and position of substituents on the benzothiophene ring system.
-
Substitution at the 2- and 3-positions: The substitution pattern at these positions is critical for activity. For instance, in a series of benzothiophene acrylonitrile analogs, a trimethoxyphenyl group at the 2-position and a cyano group at the 3-position were found to be crucial for potent tubulin polymerization inhibitory activity.
-
Carboxamide vs. Carboxylate Ester at C-3: In the context of RhoA/ROCK pathway inhibitors, derivatives with a carboxamide group at the C-3 position consistently demonstrated stronger anti-proliferative activity compared to those with a carboxylate ester.[1]
-
Substitution on the Benzene Ring: The introduction of specific substituents on the benzene ring of the benzothiophene scaffold can significantly influence anticancer activity. For example, a 1-methyl-1H-pyrazol group at the C-5 position enhanced the anti-proliferative effects of RhoA/ROCK inhibitors.[1]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50/GI50 (µM) | Mechanism of Action | Reference |
| Compound 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 0.01 - 0.0665 | Tubulin Polymerization Inhibition | |
| Compound 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 0.0212 - 0.05 | Tubulin Polymerization Inhibition | |
| b19 | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative | A549 (Lung Cancer) | 4.8 | RhoA/ROCK Pathway Inhibition | [1] |
| 16b | 5-hydroxybenzothiophene hydrazide derivative | U87MG (Glioblastoma) | 7.2 | Multi-kinase Inhibition (Clk4, DRAK1, haspin, etc.) | [4] |
| 3b | Fused thienopyrrole derivative | HepG2 (Liver), PC-3 (Prostate) | 3.105, 2.15 | VEGFR-2/AKT Inhibition | [3] |
| 4c | Fused pyrrolothienopyrimidine derivative | HepG2 (Liver), PC-3 (Prostate) | 3.023, 3.12 | VEGFR-2/AKT Inhibition | [3] |
Experimental Protocols for Anticancer Activity Evaluation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
This assay directly measures the effect of compounds on the polymerization of purified tubulin.
Principle: Tubulin polymerization into microtubules can be monitored by the increase in turbidity (light scattering) of the solution, which is measured as an increase in optical density (OD) at 340 nm.
Step-by-Step Protocol:
-
Reagent Preparation: On ice, thaw purified tubulin, GTP, and polymerization buffer. Prepare the reaction mix containing tubulin and GTP in the polymerization buffer.
-
Compound Addition: Add the benzothiophene derivative (dissolved in an appropriate solvent like DMSO) or a control compound (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mix.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate and immediately place it in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the absorbance values against time. A sigmoidal curve represents tubulin polymerization. Inhibitors of polymerization will show a decrease in the rate and extent of the absorbance increase, while stabilizers will show an increase.
Caption: Workflow for the in vitro tubulin polymerization assay.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[5][6]
Spectrum of Activity and Mechanisms
Benzothiophene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][7] The antimicrobial efficacy is often attributed to the specific substituents on the benzothiophene core. For instance, derivatives containing nitro, halogen, methoxy, and phenyl residues have been associated with enhanced antibacterial properties. The precise mechanisms of antimicrobial action are still under investigation for many derivatives, but potential targets include essential enzymes and cellular structures of the microorganisms.
Quantitative Assessment of Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzothiophene derivatives against various microbial strains.
| Compound Class/ID | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiophene-indole hybrid 3a | S. aureus (MRSA, USA300) | 1 | [7] |
| Benzothiophene-indole hybrid 3a | S. aureus (MRSA, JE2) | 2 | [7] |
| Benzothiophene-indole hybrid 3c | S. aureus (MRSA & MSSA) | ~2 | [7] |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | |
| Benzimidazolo benzothiophenes (1e, 1g, 1h) | Various bacteria | 10-20 | [8] |
Experimental Protocols for Antimicrobial Susceptibility Testing
This is a quantitative method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which there is no visible growth.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Prepare serial two-fold dilutions of the benzothiophene derivative in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
This is a qualitative or semi-quantitative method for screening the antimicrobial activity of compounds.
Principle: An agar plate is uniformly inoculated with the test microorganism. Wells are then made in the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will be observed around the well.
Step-by-Step Protocol:
-
Prepare Agar Plates: Pour a suitable molten agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized suspension of the test microorganism evenly over the surface of the agar plate.
-
Create Wells: Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add Test Compound: Add a defined volume of the benzothiophene derivative solution (at a known concentration) to each well. Include a solvent control and a positive control (a known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Benzothiophene derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade.[2][9]
Mechanisms of Anti-inflammatory Action
-
COX and LOX Inhibition: A primary mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Some benzothiophene derivatives have demonstrated dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), the latter being involved in the production of leukotrienes. Simultaneous inhibition of both pathways may offer a more potent anti-inflammatory effect with a potentially better safety profile.
-
Antioxidant Effects: Some benzothiophene derivatives possess antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that are produced during inflammation and contribute to tissue damage.[9]
Experimental Protocol for In Vitro COX-2 Inhibition Assay
Principle: The activity of COX-2 is determined by measuring the production of prostaglandin G2, which is detected fluorometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, COX probe, and arachidonic acid (substrate) solution.
-
Compound Preparation: Dissolve the test benzothiophene derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme and the test compound or a control inhibitor (e.g., celecoxib).
-
Initiate Reaction: Add the arachidonic acid substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's disease are characterized by progressive neuronal loss and cognitive decline. Benzothiophene derivatives are being explored for their potential to combat these diseases through various mechanisms.
Targeting Key Enzymes in Alzheimer's Disease
-
Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits. AChE inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Several benzothiophene derivatives have been identified as AChE inhibitors.
-
Beta-secretase 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the characteristic amyloid plaques in the brains of Alzheimer's patients. Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production. Some benzothiophene derivatives have shown potential as BACE1 inhibitors.[10]
Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer, acetylthiocholine iodide (substrate), DTNB solution, and AChE enzyme solution.
-
Compound Incubation: In a 96-well plate, add the AChE enzyme and the test benzothiophene derivative or a control inhibitor (e.g., donepezil). Incubate for a short period.
-
Reaction Initiation: Add the substrate and DTNB to the wells to start the reaction.
-
Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.
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An In-depth Technical Guide to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Significance of the Benzothiophene Scaffold
The benzothiophene motif is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of targeted therapeutics. This guide focuses on a particularly valuable derivative, 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a highly functionalized building block poised for elaboration into diverse molecular architectures. The strategic placement of the chloro, nitro, and carboxylic acid groups on the benzothiophene core imparts unique reactivity and provides multiple handles for synthetic diversification, making it a key intermediate in the development of novel therapeutic agents. This document will provide an in-depth exploration of its synthesis, physicochemical properties, chemical reactivity, and its burgeoning role in modern drug discovery.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 34576-91-5 | [3][4] |
| Molecular Formula | C₉H₄ClNO₄S | [3][4] |
| Molecular Weight | 257.65 g/mol | [4] |
| Melting Point | 249 °C (decomposes) | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [4] |
Spectroscopic Data: While a publicly available, peer-reviewed full dataset is not readily accessible, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the benzothiophene core and the carboxylic acid.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as bands indicative of the C-Cl, C-S, and N-O (nitro group) bonds.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
Strategic Synthesis of the Core Scaffold
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and scientifically sound approach involves a three-step sequence: (1) construction of the 6-nitro-1-benzothiophene-2-carboxylate core, (2) saponification to the carboxylic acid, and (3) regioselective chlorination at the C3 position.
Step 1: Synthesis of Methyl 6-nitro-1-benzothiophene-2-carboxylate
The initial and crucial step is the construction of the benzothiophene ring system. This is efficiently achieved through the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate. The use of microwave irradiation dramatically reduces the reaction time from several hours to minutes, a significant process improvement.[2]
Experimental Protocol:
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as DMSO, add methyl thioglycolate (1.1 equivalents) and a base, typically triethylamine (2-3 equivalents).
-
The reaction mixture is then subjected to microwave irradiation at a temperature of approximately 90-130 °C for 15-30 minutes.[2]
-
Upon completion, the reaction is cooled to room temperature and the product is isolated by precipitation in water, followed by filtration and washing.
Causality of Experimental Choices: The choice of a polar aprotic solvent like DMSO facilitates the reaction by solubilizing the reactants and intermediates. Triethylamine acts as a base to deprotonate the methyl thioglycolate, forming the nucleophilic thiolate which then attacks the aldehyde. The subsequent intramolecular cyclization is promoted by the electron-withdrawing nitro group. Microwave heating provides rapid and uniform heating, accelerating the reaction rate and often improving yields.
Step 2: Saponification to 6-Nitro-1-benzothiophene-2-carboxylic acid
The methyl ester is then hydrolyzed to the corresponding carboxylic acid. Again, microwave-assisted saponification offers a significant advantage in terms of reaction time.[2]
Experimental Protocol:
-
The methyl 6-nitro-1-benzothiophene-2-carboxylate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
The mixture is heated under microwave irradiation at 100 °C for a short duration, typically 3-5 minutes.[2]
-
After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.
Step 3: Regioselective C3-Chlorination
The final step is the chlorination of the electron-rich 3-position of the benzothiophene ring. This can be achieved using a mild and effective chlorinating agent such as sodium hypochlorite.[5]
Experimental Protocol:
-
6-Nitro-1-benzothiophene-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of an organic solvent and water.
-
An aqueous solution of sodium hypochlorite (excess) is added portion-wise to the reaction mixture at a controlled temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The product is then isolated by acidification of the reaction mixture, followed by filtration, washing, and drying.
Authoritative Grounding: The C3 position of the benzothiophene ring is known to be susceptible to electrophilic attack. The use of sodium hypochlorite as a chlorinating agent for benzothiophene derivatives provides a milder alternative to harsher reagents like N-chlorosuccinimide (NCS).[5] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in this compound dictates its chemical reactivity and renders it a versatile synthetic intermediate.
-
Carboxylic Acid Moiety: The carboxylic acid at the C2 position is a versatile handle for the formation of amides and esters through standard coupling reactions. This allows for the introduction of a wide range of substituents and the construction of larger, more complex molecules. For instance, coupling with various amines or amino acids can lead to libraries of compounds for biological screening.[6]
-
Nitro Group: The nitro group at the C6 position can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid. This resulting aniline derivative opens up a plethora of synthetic possibilities, including diazotization reactions, sulfonamide formation, and further acylation.
-
Chloro Group at C3: The chloro substituent at the C3 position, activated by the electron-withdrawing nitro and carboxylic acid groups, can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, at this position, further expanding the chemical space accessible from this scaffold.
Applications in Drug Discovery and Development
The 3-chloro-6-substituted-1-benzothiophene-2-carboxylic acid scaffold is a recurring motif in the design of various therapeutic agents, highlighting its importance as a pharmacophore.
As a Precursor to Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The benzothiophene scaffold has been successfully employed in the development of potent and selective kinase inhibitors. For example, derivatives of 3,6-disubstituted-benzo[b]thiophene-2-carboxylic acid have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), an important target in metabolic diseases.[7] Furthermore, the related benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been investigated as inhibitors of the RhoA/ROCK pathway, which is involved in cancer cell migration and invasion.[8] The title compound serves as a key starting material for the synthesis of analogs targeting these and other kinases.[9]
In the Development of Novel Antimicrobial Agents
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new classes of antibiotics. Benzothiophene derivatives have demonstrated promising antimicrobial activity.[10] Acylhydrazone derivatives of 6-chlorobenzo[b]thiophene-2-carboxylic acid have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[10][11] The this compound scaffold provides a platform for the synthesis of novel antimicrobial candidates through derivatization of its functional groups.
Conclusion
This compound is a strategically designed and highly valuable building block in the field of medicinal chemistry. Its efficient, microwave-assisted synthesis and the presence of three distinct, synthetically versatile functional groups make it an ideal starting point for the construction of diverse compound libraries. Its demonstrated utility in the development of kinase inhibitors and antimicrobial agents underscores its potential in addressing significant unmet medical needs. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers and drug development professionals in their quest for novel and effective therapeutics.
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Masih, P. J., Albertson, A. G., Walter, C. A., & Kesharwani, T. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]
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Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6576–6587. [Link]
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3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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The Nitro-Functionalized Benzothiophene Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Introduction: The Benzothiophene Scaffold and the Influence of the Nitro Group
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural resemblance to endogenous molecules allows for favorable interactions with a variety of biological targets, leading to a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The introduction of a nitro group (NO₂) onto this scaffold profoundly alters its electronic properties and reactivity, opening up new avenues for drug design and development. The strong electron-withdrawing nature of the nitro group can enhance the biological activity of the parent molecule and provides a versatile chemical handle for further synthetic modifications.[4][5] This guide provides an in-depth exploration of the discovery, synthesis, and evolving applications of nitrobenzothiophenes, offering a technical resource for researchers and professionals in the field of drug discovery.
Historical Context: The Dawn of Aromatic Nitration and its Application to Benzothiophenes
The journey of nitrobenzothiophenes begins with the broader history of aromatic nitration. The discovery of nitration of aromatic compounds using nitric acid in the early 1830s was a pivotal moment in organic chemistry, rapidly finding widespread industrial application.[6] This fundamental reaction, involving the electrophilic substitution of a hydrogen atom with a nitro group, laid the groundwork for the synthesis of a vast array of nitroaromatic compounds.[7]
Historically, aromatic nitro compounds were primarily utilized as precursors for dyes and explosives.[8] The application of these nitration techniques to heterocyclic systems like benzothiophene was a natural progression. However, the high reactivity of the thiophene ring compared to benzene presented significant challenges. Early methods using harsh nitrating agents, such as concentrated nitric and sulfuric acids, often led to uncontrolled reactions, oxidation, and the formation of multiple products.[9] This necessitated the development of milder and more selective nitration protocols to effectively synthesize nitro-substituted benzothiophenes.
The Chemistry of Nitrobenzothiophenes: Synthesis and Regioselectivity
The synthesis of nitrobenzothiophenes is primarily achieved through the electrophilic nitration of the benzothiophene core. The regioselectivity of this reaction is a critical consideration, heavily influenced by the reaction conditions and the presence of substituents on the benzothiophene ring.
Electrophilic Nitration: Mechanism and Regiochemical Control
The mechanism of electrophilic nitration involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, typically facilitated by a strong acid catalyst like sulfuric acid.[7] The nitronium ion is then attacked by the electron-rich aromatic ring.
The benzothiophene ring system has two potential sites for electrophilic attack: the benzene ring and the thiophene ring. The thiophene ring is generally more reactive towards electrophiles than the benzene ring.[9] However, the position of nitration can be directed by the presence of substituents. For instance, an electron-withdrawing group at the 3-position of the benzothiophene ring deactivates the thiophene ring towards electrophilic attack, thereby directing nitration to the benzene portion of the molecule.[4]
Classical and Modern Synthetic Protocols
The choice of nitrating agent and reaction conditions is paramount in achieving the desired regioselectivity and yield.
Protocol 1: Classical Nitration of Benzothiophene-3-carboxylic acid
This protocol describes a classical approach to the nitration of a substituted benzothiophene, where the electron-withdrawing carboxylic acid group directs nitration to the benzene ring.[10]
Materials:
-
Benzo[b]thiophen-3-carboxylic acid
-
Concentrated nitric acid
-
10% Sulphuric acid in acetic acid solution
-
Potassium nitrate
-
Ice
Procedure:
-
Dissolve the benzo[b]thiophen-3-carboxylic acid in the 10% sulphuric acid in acetic acid solution.
-
Heat the solution to 60°C.
-
Add concentrated nitric acid dropwise with constant stirring.
-
Alternatively, for different regioselectivity, a potassium nitrate-sulphuric acid solution can be used at 0°C.[10]
-
After the reaction is complete, pour the mixture onto ice to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be purified by recrystallization or column chromatography.
Note: The ratio of the resulting nitro-isomers is highly dependent on the specific conditions used.[10]
Modern Synthetic Approaches:
More contemporary methods often employ milder reagents and offer greater control over the reaction. These can include the use of nitrating agents such as N-nitropyridinium salts or metal nitrate/acid anhydride mixtures, which can lead to higher yields and improved regioselectivity. Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve efficiency.
Applications of Nitrobenzothiophenes in Drug Discovery
The unique chemical properties imparted by the nitro group make nitrobenzothiophenes valuable scaffolds in the development of novel therapeutic agents. They have shown promise in a range of applications, from antimicrobial to anticancer agents.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species.[11] Several nitrobenzothiophene derivatives have been investigated for their antibacterial and antifungal properties.
A notable example is the small molecule IITR00803 , which contains a benzoxazole and a nitrothiophene moiety. This compound has demonstrated broad-spectrum antibacterial activity, including against enteric pathogens.[12] Interestingly, while many nitrothiophene-based compounds are susceptible to efflux by bacterial pumps, IITR00803 appears to evade this resistance mechanism.[12] Its mode of action involves perturbation of the bacterial membrane potential and, in some species, DNA damage.[12]
| Compound/Derivative | Organism(s) | Activity (MIC/IC₅₀) | Reference |
| Benzonaptho and tolyl substituted benzothiophenes | Klebsiella pneumoniae | MIC: 10-20 µg/mL | [13] |
| IITR00803 | Salmonella enterica serovar Typhimurium | Bactericidal at 8 µg/mL | [14] |
| 5-Nitrofuryl-imidazo-pyridinyl amine (4a) | Enterobacter cloacae, Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis | MIC: 0.06-0.25 µg/mL | [15] |
Kinase Inhibitors in Cancer Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of kinase inhibitors is therefore a major focus of modern oncology research. The benzothiophene scaffold has been explored for the development of multi-kinase inhibitors.
For instance, a series of 5-hydroxybenzothiophene derivatives have been synthesized and evaluated as multi-target kinase inhibitors. Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, emerged as a potent inhibitor of several kinases, including Clk4, DRAK1, and haspin, with IC₅₀ values in the nanomolar range. This compound exhibited broad-spectrum anticancer activity, particularly against glioblastoma cells, where it induced cell cycle arrest and apoptosis. While this example is a hydroxybenzothiophene, the synthetic versatility of the nitro group allows for its conversion to a hydroxyl group, highlighting the potential of nitrobenzothiophenes as precursors to potent kinase inhibitors.
Conclusion and Future Perspectives
Nitrobenzothiophenes represent a fascinating and synthetically versatile class of compounds with significant potential in drug discovery. From their historical roots in the early days of aromatic chemistry to their modern applications as potent bioactive molecules, they continue to be a subject of interest for medicinal chemists. The ability to fine-tune their electronic and steric properties through chemical modification, coupled with the diverse biological activities they exhibit, ensures that nitrobenzothiophenes will remain a valuable scaffold in the ongoing quest for novel and effective therapeutics. Future research will likely focus on the development of more selective and efficient synthetic methodologies, as well as a deeper exploration of their mechanisms of action to unlock their full therapeutic potential.
References
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Suitable reagents for nitration of thiophene - Chemistry Stack Exchange. (2019). Retrieved from [Link]
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- Singh, R., et al. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. mBio, 13(5), e01831-22.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
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Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
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- Singh, R., et al. (2022). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. mBio, 13(5), e01831-22.
- Opanasenko, M., et al. (2022). Novel 5-Nitrofuran-Tagged Imidazo-Fused Azines and Azoles Amenable by the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Activity Profile against ESKAPE Pathogens and Mycobacteria. Molecules, 27(18), 5895.
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ResearchGate. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved from [Link]
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Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR, c-Met. Retrieved from [Link]
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
- Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1004-1030.
- Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceuticals, 11(4), 108.
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ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(19), 1735-1752.
- Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2893.
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An In-depth Technical Guide to the Solubility of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the theoretical underpinnings of its solubility, practical methodologies for its determination, and the critical factors that influence its behavior in various organic solvents.
Introduction: Understanding the Molecule
This compound is a complex organic molecule with a multifaceted structure that dictates its physical and chemical properties, including its solubility. With a molecular formula of C₉H₄ClNO₄S and a molecular weight of 257.64 g/mol , its architecture features a benzothiophene core, a carboxylic acid group, a chloro substituent, and a nitro group.[1] The interplay of these functional groups governs its polarity, hydrogen bonding capacity, and ultimately, its solubility in different solvent systems. A thorough understanding of these solubility characteristics is paramount for its application in medicinal chemistry, materials science, and synthetic organic chemistry, where it may serve as a crucial building block or an active pharmaceutical ingredient.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[2] This principle is based on the polarity of both the solute and the solvent. The solubility of this compound is a balance between its polar and non-polar components.
Key Molecular Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3] This feature suggests potential solubility in polar protic solvents.
-
Benzothiophene Core: This fused aromatic ring system is predominantly non-polar and hydrophobic, contributing to solubility in non-polar or moderately polar solvents.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and polar group, which can increase the overall polarity of the molecule.[4]
-
Chloro Group (-Cl): The chloro substituent is electronegative and adds to the polarity of the molecule, though to a lesser extent than the nitro group.[4]
The presence of both a large non-polar aromatic system and highly polar functional groups suggests that this compound will exhibit a nuanced solubility profile, likely showing limited solubility in both highly polar and completely non-polar solvents, with optimal solubility in solvents of intermediate polarity or those that can engage in specific interactions.
Qualitative Solubility Analysis: A Predictive Framework
A systematic qualitative analysis can provide valuable insights into the solubility profile of this compound. This involves testing its solubility in a range of solvents with varying polarities and functional groups.
Logical Flow for Qualitative Solubility Testing
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Introduction: The Significance of Substituted Benzothiophenes
Benzothiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional organic materials. The strategic placement of various functional groups on the benzothiophene scaffold allows for the fine-tuning of their biological and physical properties. The target molecule, 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, is a highly functionalized building block. The presence of a carboxylic acid group at the 2-position provides a handle for amide bond formation, a common linkage in pharmaceuticals. The chloro group at the 3-position and the nitro group at the 6-position modulate the electronic properties of the ring system and offer potential sites for further chemical modification, making this compound a valuable intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.[1][2][3]
This document provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound, designed for researchers, medicinal chemists, and drug development professionals. The synthetic strategy is devised based on a logical sequence that circumvents known reactivity challenges associated with the direct functionalization of pre-formed benzothiophene-2-carboxylic acids.
Strategic Overview of the Synthetic Pathway
A direct, single-step synthesis of the target molecule is challenging due to the directing effects of the substituents. A primary consideration is the observation that electrophilic C3-halogenation of a benzothiophene ring is significantly hindered by the presence of an electron-withdrawing carbonyl group at the C2-position.[4][5] Therefore, a linear, three-stage synthesis has been developed to strategically install the required functionalities in a controlled manner.
The chosen pathway involves:
-
Formation of the Core Scaffold: Synthesis of 6-nitro-1-benzothiophene from a suitable aromatic precursor.
-
Regioselective Chlorination: Introduction of the chlorine atom at the C3-position of the 6-nitro-1-benzothiophene intermediate.
-
Final Carboxylation: Installation of the carboxylic acid group at the C2-position via directed ortho-metalation (lithiation) and subsequent quenching with carbon dioxide.
This strategic sequence ensures high regioselectivity at each step, leading to the desired product with good overall yield and purity.
Figure 1: Overall synthetic workflow for this compound.
Materials and Equipment
| Reagents and Solvents | Grade | Supplier |
| 2-Fluoro-5-nitrobenzaldehyde | ≥97% | Commercially available |
| Methyl thioglycolate | ≥95% | Commercially available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially available |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially available |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97% | Commercially available |
| Methanol (MeOH) | ACS reagent, ≥99.8% | Commercially available |
| Hydrochloric acid (HCl) | ACS reagent, 37% | Commercially available |
| Copper powder | - | Commercially available |
| Quinoline | ≥98% | Commercially available |
| Sodium hypochlorite pentahydrate | Technical grade | Commercially available |
| Acetonitrile (MeCN) | ACS reagent, ≥99.5% | Commercially available |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Commercially available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available |
| Carbon dioxide (CO₂) | Solid (dry ice) | Commercially available |
| Diethyl ether (Et₂O) | ACS reagent, ≥99% | Commercially available |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house |
| Saturated aqueous sodium chloride | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | Commercially available |
| Equipment |
| Round-bottom flasks |
| Reflux condenser |
| Magnetic stirrer with heating mantle |
| Schlenk line or inert atmosphere setup |
| Syringes and needles |
| Addition funnel |
| Buchner funnel and filter flasks |
| Rotary evaporator |
| Thin-layer chromatography (TLC) plates |
| Column chromatography setup |
| pH meter or pH paper |
| Low-temperature bath (-78 °C) |
Experimental Protocols
Stage 1: Synthesis of 6-nitro-1-benzothiophene
This stage involves the construction of the benzothiophene ring system, followed by decarboxylation to yield the core scaffold. The initial step is analogous to the synthesis of similar benzothiophene-2-carboxylates.[1]
Step 1a: Synthesis of Methyl 6-nitro-1-benzothiophene-2-carboxylate
-
To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMSO, add methyl thioglycolate (1.1 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude methyl 6-nitro-1-benzothiophene-2-carboxylate.
Step 1b: Synthesis of 6-nitro-1-benzothiophene-2-carboxylic acid
-
Suspend the crude methyl 6-nitro-1-benzothiophene-2-carboxylate (1.0 eq) in a mixture of methanol and 1 M aqueous sodium hydroxide solution (2.5 eq).
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 6-nitro-1-benzothiophene-2-carboxylic acid.
Step 1c: Decarboxylation to 6-nitro-1-benzothiophene
-
In a round-bottom flask, mix 6-nitro-1-benzothiophene-2-carboxylic acid (1.0 eq) with a catalytic amount of copper powder in quinoline.
-
Heat the mixture to 200-220 °C until the cessation of CO₂ evolution.
-
Cool the reaction mixture and dilute with a larger volume of dichloromethane.
-
Wash the organic solution sequentially with 2 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 6-nitro-1-benzothiophene.
Stage 2: C3-Chlorination of 6-nitro-1-benzothiophene
This step utilizes a mild and effective method for the regioselective chlorination at the C3-position of the benzothiophene ring.[4][5]
Protocol:
-
Dissolve 6-nitro-1-benzothiophene (1.0 eq) in acetonitrile (to make a ~0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the solution to 70 °C with stirring.
-
In a separate beaker, prepare an aqueous solution of sodium hypochlorite pentahydrate (~2.5 M).
-
Add a portion of the aqueous NaOCl·5H₂O solution (approx. 1.5 eq) to the heated benzothiophene solution.
-
Stir the biphasic mixture vigorously for 20-30 minutes. Add a second portion of the NaOCl·5H₂O solution (approx. 0.5 eq) and continue stirring for another 20-30 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Partition the mixture between water and dichloromethane. Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-chloro-6-nitro-1-benzothiophene.
Stage 3: C2-Carboxylation of 3-chloro-6-nitro-1-benzothiophene
The final step involves a directed ortho-metalation at the C2-position, which is the most acidic proton on the benzothiophene ring, followed by quenching with carbon dioxide to form the target carboxylic acid.
Protocol:
-
Under an inert atmosphere (argon or nitrogen), dissolve 3-chloro-6-nitro-1-benzothiophene (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. A color change should be observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed dry ice to the flask.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Once at room temperature, add water to the mixture.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Discard the organic layers. Acidify the aqueous layer with 2 M HCl to a pH of ~2 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[6]
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | C₉H₄ClNO₄S | 257.65 | 249 (dec.) |
Note: The melting point is for the final product and is a key indicator of purity.[6]
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
2-Fluoro-5-nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Methyl thioglycolate: Stench. Handle only in a fume hood.
-
Triethylamine: Flammable and corrosive.
-
n-Butyllithium: Pyrophoric. Handle with extreme care under an inert atmosphere.
-
Sodium hypochlorite: Strong oxidant. Avoid contact with organic materials.
-
Quinoline: Harmful if swallowed.
-
-
Reactions: The lithiation step at -78 °C must be conducted with care to control the exothermic reaction. The decarboxylation step is performed at high temperatures and should be monitored closely.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. By strategically sequencing the introduction of functional groups, this pathway overcomes the inherent reactivity challenges of the benzothiophene ring system. This application note serves as a practical guide for researchers in the field, enabling the efficient production of this valuable synthetic intermediate for applications in drug discovery and development.
References
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Oakwood Chemical. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. [Link]
-
ResearchGate. SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. [Link]
-
PMC - NIH. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]
-
PrepChem.com. Synthesis of 2-fluoro-5-nitrobenzaldehyde. [Link]
-
RSC Publishing. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. [Link]
-
ResearchGate. Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies | Request PDF. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]
-
MDPI. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. [Link]
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Organic Chemistry Portal. Benzothiophene synthesis. [Link]
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Preprints.org. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]
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ResearchGate. Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. [Link]
-
eScholarship.org. Light-promoted aromatic denitrative chlorination. [Link]
- Google Patents.
- Google Patents. Process for the synthesis of benzothiophenes.
-
ResearchGate. ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. | Request PDF. [Link]
-
ResearchGate. New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. [Link]
-
Green Chemical Engineering. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]
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Application Note & Protocol Guide: Microwave-Assisted Synthesis of Benzothiophene Scaffolds
Authored by: Gemini, Senior Application Scientist
Introduction: The benzothiophene core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmaceuticals and functional materials. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Traditional methods for synthesizing benzothiophenes often require harsh reaction conditions, long reaction times, and the use of hazardous reagents. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for the rapid and efficient construction of these valuable molecules. This guide provides an in-depth exploration of microwave-assisted benzothiophene synthesis, detailing the underlying principles, offering validated protocols, and highlighting the significant advantages over conventional heating methods.
The primary benefit of microwave irradiation lies in its unique heating mechanism. Unlike conventional heating, which relies on slow conduction and convection, microwaves directly excite polar molecules within the reaction mixture, leading to rapid and uniform heating. This often results in dramatic rate enhancements, higher product yields, and improved purity profiles. Furthermore, microwave synthesis frequently allows for reactions to be conducted in greener solvents or even under solvent-free conditions, aligning with the principles of sustainable chemistry.
Mechanistic Considerations in Microwave-Assisted Benzothiophene Synthesis
The construction of the benzothiophene ring system via microwave assistance can be broadly categorized into several key synthetic strategies. One of the most prevalent and efficient methods is the palladium-catalyzed intramolecular cyclization of 2-alkynylthioanisoles. This transformation proceeds through a cascade of elementary steps, which are significantly accelerated by microwave heating.
Diagram 1: Proposed Mechanism for Palladium-Catalyzed Cyclization
Caption: Catalytic cycle for the synthesis of benzothiophenes.
This catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the starting material. The subsequent intramolecular carbopalladation is often the rate-determining step and is significantly accelerated under microwave conditions. The final reductive elimination step regenerates the active palladium(0) catalyst and releases the desired benzothiophene product.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with traditional oil-bath heating.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 5-30 minutes | 6-24 hours |
| Typical Yield | 85-98% | 60-85% |
| Temperature | 120-180 °C (rapid heating) | 120-180 °C (slow heating) |
| Solvent | DMF, DMSO, or solvent-free | Toluene, Xylene |
| Purity Profile | Generally higher, fewer byproducts | Often requires extensive purification |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of 2-Alkynylthioanisoles
This protocol details a general and highly efficient method for the synthesis of 2,3-disubstituted benzothiophenes.
Materials:
-
2-Alkynylthioanisole derivative (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
Microwave reactor vials (10 mL) with stir bars
Diagram 2: Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for microwave-assisted synthesis.
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-alkynylthioanisole derivative (1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Add N,N-dimethylformamide (3 mL) to the vial.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired benzothiophene.
Trustworthiness of the Protocol: This protocol is self-validating through the consistent achievement of high yields and purity. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: One-Pot Synthesis of Benzothiophenes from 2-Halobenzaldehydes
This protocol outlines a microwave-assisted, one-pot synthesis of benzothiophenes from readily available starting materials.
Materials:
-
2-Halobenzaldehyde (e.g., 2-chlorobenzaldehyde, 1.0 mmol)
-
Methyl thioglycolate (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.5 mmol)
-
N,N-Dimethylformamide (DMF, 4 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
In a 10 mL microwave reactor vial, combine the 2-halobenzaldehyde (1.0 mmol), methyl thioglycolate (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add DMF (4 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
After cooling, pour the reaction mixture into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure benzothiophene product.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, providing a rapid, efficient, and often more environmentally friendly alternative to conventional methods. The protocols detailed in this guide offer robust and reproducible methods for the construction of benzothiophene scaffolds, which are of paramount importance in medicinal chemistry and materials science. By understanding the principles of microwave heating and applying these optimized protocols, researchers can accelerate their discovery and development efforts.
References
-
Microwave-Assisted Organic Synthesis - A Review. Accounts of Chemical Research. [Link]
-
Palladium-Catalyzed Synthesis of Benzothiophenes and Benzoselenophenes via Intramolecular Cyclization of 2-Alkynylthioanisoles and 2-Alkynylselenoanisoles. The Journal of Organic Chemistry. [Link]
-
A General and Efficient Copper-Catalyzed Synthesis of Benzothiophenes via a One-Pot Two-Step Cascade Reaction. Organic Letters. [Link]
-
Microwave-assisted one-pot synthesis of benzothiophene and its derivatives. Green Chemistry. [Link]
Application Notes and Protocols for the Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted benzothiophene core is a prevalent scaffold in a variety of pharmacologically active compounds. The strategic placement of the chloro, nitro, and carboxylic acid functionalities offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules, including kinase inhibitors. This document provides a comprehensive guide to the synthesis of this target molecule, detailing the selection of starting materials, reaction mechanisms, and step-by-step protocols.
Strategic Approach to Synthesis
The synthesis of this compound can be efficiently achieved through a two-step process:
-
Formation of the Benzothiophene Core: A nucleophilic aromatic substitution and subsequent intramolecular condensation reaction between a di-halogenated nitrobenzaldehyde and a thioglycolate ester.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid.
The choice of the initial di-halogenated nitrobenzaldehyde is critical for the success of this synthesis. A starting material with two different halogens, such as 4-chloro-2-fluoro-5-nitrobenzaldehyde, is ideal. The higher electrophilicity of the carbon attached to the fluorine atom, which is ortho to the aldehyde and meta to the nitro group, facilitates the initial nucleophilic attack by the thioglycolate. The subsequent intramolecular cyclization proceeds via attack of the enolate onto the carbon bearing the chlorine atom, leading to the desired 3-chloro-substituted benzothiophene.
Experimental Protocols
Part 1: Synthesis of Ethyl 3-Chloro-6-nitro-1-benzothiophene-2-carboxylate
This protocol is adapted from established methods for the synthesis of substituted benzothiophenes.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Chloro-2-fluoro-5-nitrobenzaldehyde | 1003710-18-9 | 203.56 | 10.0 g | 0.049 |
| Ethyl thioglycolate | 623-51-8 | 120.17 | 6.5 g (5.9 mL) | 0.054 |
| Triethylamine | 121-44-8 | 101.19 | 14.9 g (20.5 mL) | 0.147 |
| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 100 mL | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-chloro-2-fluoro-5-nitrobenzaldehyde (10.0 g, 0.049 mol) and anhydrous dimethyl sulfoxide (100 mL).
-
Stir the mixture at room temperature to dissolve the aldehyde.
-
To the stirred solution, add ethyl thioglycolate (6.5 g, 0.054 mol) followed by the dropwise addition of triethylamine (14.9 g, 0.147 mol) over 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours.
-
Allow the reaction to cool to room temperature and stir overnight.
-
Pour the reaction mixture into 800 mL of ice-water with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry to obtain the crude ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
-
The crude product can be further purified by recrystallization from ethanol.
Part 2: Synthesis of this compound
This protocol follows a standard saponification procedure.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate | - | 285.70 | 10.0 g | 0.035 |
| Sodium hydroxide | 1310-73-2 | 40.00 | 2.8 g | 0.070 |
| Ethanol | 64-17-5 | 46.07 | 75 mL | - |
| Water | 7732-18-5 | 18.02 | 75 mL | - |
| Hydrochloric acid, concentrated | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate (10.0 g, 0.035 mol) in ethanol (75 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.8 g, 0.070 mol) in water (75 mL).
-
Add the sodium hydroxide solution to the ethanolic solution of the ester.
-
Stir the mixture at room temperature overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Visualizing the Workflow
Caption: Alternative route via chlorination.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and frequently cited synthetic methodologies for analogous compounds. To ensure the integrity of the synthesis, the following self-validating checks should be implemented:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of each reaction step, ensuring the consumption of starting materials and the formation of the desired product.
-
Product Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: To assess the purity of the final product.
-
Conclusion
The synthesis of this compound is readily achievable through a robust and reliable synthetic sequence. The primary recommended route, commencing with a di-halogenated nitrobenzaldehyde, offers a direct and efficient pathway. The alternative route, involving the chlorination of a pre-formed benzothiophene ring, provides flexibility in starting material selection. By adhering to the detailed protocols and implementing the recommended analytical checks, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
References
-
O'Donovan, D. H., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6536-6545. [Link]
-
Giraud, F., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 483. [Link]
-
Boschelli, D. H., et al. (2001). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines: Identification of Potent, Orally Active Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]
Sources
The Strategic Application of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can be readily diversified to target a wide array of biological pathways. Within this context, 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid emerges as a highly strategic starting material. Its unique substitution pattern, featuring a reactive carboxylic acid, a modifiable chloro group, and a nitro group amenable to reduction and further functionalization, positions it as a versatile building block for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.
Core Attributes and Synthetic Accessibility
This compound is a crystalline solid with a molecular weight of 257.65 g/mol .[1] Its utility in medicinal chemistry is underpinned by the distinct reactivity of its functional groups, which allow for a modular approach to library synthesis.
A common synthetic route to the core benzothiophene scaffold involves the condensation of a substituted 2-halobenzaldehyde with a thioglycolate ester.[2] Specifically, the synthesis of the closely related methyl 5-nitrobenzo[b]thiophene-2-carboxylate can be achieved through the reaction of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate.[2] Subsequent hydrolysis of the ester and chlorination at the 3-position would yield the title compound. Microwave-assisted synthesis has been shown to significantly accelerate these types of reactions.[2]
Protocol 1: Synthesis of the Benzothiophene Scaffold
This protocol outlines a representative, microwave-assisted synthesis of a 6-nitrobenzothiophene-2-carboxylate scaffold, a key precursor to the title compound.
Objective: To efficiently synthesize methyl 6-nitro-1-benzothiophene-2-carboxylate.
Materials:
-
2-Chloro-5-nitrobenzaldehyde
-
Methyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloro-5-nitrobenzaldehyde (1.0 eq), methyl thioglycolate (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 90°C for 15 minutes.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield methyl 6-nitro-1-benzothiophene-2-carboxylate.
-
Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with sodium hydroxide in a mixture of methanol and water.[3]
-
Chlorination: Subsequent chlorination at the 3-position can be achieved using a suitable chlorinating agent to yield this compound.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly reduces the reaction time from several hours (under conventional heating) to minutes, improving efficiency and potentially reducing the formation of byproducts.[2]
-
Potassium Carbonate: A mild base is required to deprotonate the methyl thioglycolate, facilitating its nucleophilic attack on the benzaldehyde.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction.
Application in the Development of Kinase Inhibitors
The benzothiophene scaffold is a privileged structure in the design of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The this compound scaffold can be elaborated into potent inhibitors of various kinases, such as PIM kinases and mitogen-activated protein kinases (MAPKs).[2]
The general strategy involves the reduction of the nitro group to an amine, which can then be used as a handle for further diversification, often leading to the formation of fused heterocyclic systems.
Caption: Synthetic pathway to kinase inhibitors.
Protocol 2: Elaboration into a Benzothienopyrimidinone Kinase Inhibitor Scaffold
This protocol provides a conceptual workflow for the conversion of the amino-benzothiophene intermediate into a fused pyrimidinone system, a common core of many kinase inhibitors.
Objective: To synthesize a benzothieno[3,2-d]pyrimidin-4-one scaffold.
Materials:
-
3-Chloro-6-amino-1-benzothiophene-2-carboxylic acid (synthesized from the title compound)
-
Formamide or other suitable one-carbon source
-
High-boiling point solvent (e.g., diphenyl ether)
-
Standard glassware for high-temperature reactions
Procedure:
-
Amidation/Cyclization: A mixture of 3-chloro-6-amino-1-benzothiophene-2-carboxylic acid and an excess of formamide is heated at reflux. The reaction progress is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., ethanol) and can be further purified by recrystallization or chromatography to yield the benzothieno[3,2-d]pyrimidin-4-one scaffold.
Trustworthiness of the Protocol: This protocol is based on established methods for the synthesis of fused pyrimidinones from ortho-amino carboxylic acids. The self-validating nature of this protocol lies in the clear characterization of the product at each stage via NMR, mass spectrometry, and melting point analysis to confirm the formation of the desired heterocyclic system.
Application as a Scaffold for Antimicrobial Agents
Benzothiophene derivatives have demonstrated a broad spectrum of antimicrobial activities.[3][4] The this compound can be converted into various derivatives, such as amides and hydrazones, which have shown promising activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3][4]
The carboxylic acid moiety is an ideal starting point for the synthesis of a diverse library of amides. This can be achieved through standard amide coupling reactions with a wide range of amines.
Caption: Workflow for antibacterial lead discovery.
Quantitative Data: Antibacterial Activity of Benzothiophene Derivatives
While specific data for derivatives of this compound is not available in the cited literature, the following table presents representative minimum inhibitory concentration (MIC) values for a series of tetrahydrobenzothiophene derivatives against various bacterial strains, illustrating the potential of this scaffold class.[4]
| Compound | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | Salmonella (MIC, µM) | S. aureus (MIC, µM) |
| 3b | 1.11 | 1.00 | 0.54 | 1.11 |
| 3c | >19.92 | 0.72 | >90.58 | >99.92 |
| 3f | 0.64 | >45.30 | >90.58 | >99.92 |
| 3j | >19.92 | 0.61 | >90.58 | >99.92 |
| 3k | >19.92 | 1.00 | 0.73 | >99.92 |
| Ciprofloxacin | 1.11 | 1.00 | 0.54 | 1.11 |
| Gentamicin | 1.11 | 1.00 | 0.54 | 1.11 |
Data extracted from a study on tetrahydrobenzothiophene derivatives.[4]
Potential as PPAR Modulators and Anti-inflammatory Agents
Derivatives of benzothiophene have been patented as peroxisome proliferator-activated receptor (PPAR) alpha or gamma activators.[5] PPARs are nuclear receptors that play crucial roles in regulating glucose and lipid metabolism, as well as inflammation.[5] As such, modulators of PPARs have therapeutic potential for the treatment of metabolic diseases like diabetes and hyperlipidemia, as well as a range of inflammatory conditions.[5] The structural features of this compound make it a suitable starting point for the synthesis of novel PPAR modulators.
Other Potential Therapeutic Areas
The versatility of the benzothiophene scaffold suggests that derivatives of this compound could also be explored for other therapeutic applications, including:
-
Antitubercular Agents: Benzothiophene-2-carboxylic acid derivatives have shown promise as antitubercular agents, potentially by targeting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall.[6]
-
Anticancer Agents: Various benzothiophene derivatives have been investigated for their anticancer properties.[7] For example, benzothiophene-3-carboxamides have been identified as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[8]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups allows for the efficient synthesis of a wide range of complex heterocyclic compounds. While direct biological data on the title compound is limited, its utility as a precursor for the synthesis of potent kinase inhibitors, antimicrobial agents, and potential PPAR modulators is well-supported by the scientific literature. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising scaffold in the ongoing quest for novel therapeutics.
References
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Med. Chem., 2022, 13 , 1015-1020. [Link]
- Mascarenhas, H. N. Akolkar, N. R. Darekar, and P. Prabhu, in S-Heterocycles Retrospect, Prospects, and Biological Applications , ed. S. Kulkarni, H. Akolkar, V. M. Khedkar, and A. K. Haghi, Royal Society of Chemistry, 2024, ch. 12, pp. 352-382.
- Benzothiophene derivatives and medicinal use thereof.
-
Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Molecules, 2019, 24 , 2743. [Link]
-
Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Eur. J. Med. Chem., 2021, 213 , 113175. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel), 2022, 15 , 102. [Link]
-
Reactivity of[4]Benzothieno[3,2-b][4]benzothiophene — Electrophilic and Metalation Reactions. J. Org. Chem., 2011, 76 , 7112-7120. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Org. Biomol. Chem., 2015, 13 , 6574-6583. [Link]
-
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]
Sources
- 1. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
- 6. Synthesis and Antitubercular Activity of New Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid as a Versatile Intermediate in Kinase Inhibitor Synthesis
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Consequently, the development of small-molecule kinase inhibitors has revolutionized therapeutic strategies. The benzothiophene scaffold has been identified as a "privileged" structure in medicinal chemistry, capable of forming the basis for potent and selective inhibitors against various kinase families.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid , a key intermediate for the synthesis of a new generation of kinase inhibitors. We will delve into its synthesis, its conversion into active pharmacological agents, and the protocols to validate their efficacy, with a particular focus on the rationale behind the experimental designs.
Chemical Profile and Synthesis of the Core Intermediate
This compound is a strategically functionalized molecule designed for further chemical elaboration. The electron-withdrawing nitro group and the chloro substituent can influence the electronic properties of the benzothiophene ring system and provide handles for synthetic modifications.
Proposed Synthesis of this compound
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Methyl 6-nitro-1-benzothiophene-2-carboxylate
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add methyl thioglycolate (1.1 equivalents).
-
Slowly add a base, for instance, sodium methoxide (1.2 equivalents), while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, neutralize the reaction with a mild acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.[3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 6-nitro-1-benzothiophene-2-carboxylate.
Step 2: Chlorination of the 3-position
-
Dissolve the methyl 6-nitro-1-benzothiophene-2-carboxylate (1 equivalent) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator like benzoyl peroxide (catalytic amount).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, wash the reaction mixture with water and a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base like sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 2-4 hours.[2]
-
Monitor the saponification by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.[3]
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
Application in Kinase Inhibitor Synthesis: A Focus on Carboxamide Derivatives
The carboxylic acid functionality of the intermediate is a versatile handle for creating a diverse library of kinase inhibitors, most commonly through the formation of amide bonds. The resulting benzothiophene-2-carboxamides are prevalent scaffolds in kinase inhibitor design.[5][6][7][8]
General Protocol for the Synthesis of Benzothiophene-2-carboxamide Kinase Inhibitors
Protocol 2: Amide Coupling Reaction
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, for example, (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) (1.2 equivalents each).
-
Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the mixture.
-
Finally, add the desired primary or secondary amine (1.1 equivalents), which will form the "tail" of the kinase inhibitor and is crucial for target specificity and potency.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash chromatography or preparative HPLC to obtain the final benzothiophene-2-carboxamide kinase inhibitor.
Case Study: Targeting Branched-Chain α-ketoacid Dehydrogenase Kinase (BCKDC)
While direct examples starting from the 6-nitro derivative are proprietary, a closely related analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , has been identified as a novel allosteric inhibitor of Branched-Chain α-ketoacid Dehydrogenase Kinase (BCKDC).[4] This provides a compelling case study for the application of this scaffold. BCKDC is a key enzyme in the catabolism of branched-chain amino acids (BCAAs), and its inhibition can have therapeutic implications in metabolic diseases.[4]
The IC50 value for BT2 against BCKDC was determined to be 3.19 μM.[4] This demonstrates the potential of the 3-chloro-1-benzothiophene-2-carboxylic acid scaffold to yield potent kinase inhibitors.
Mechanism of Action
BT2 and its analogs act as allosteric inhibitors. They bind to a site on the BCKDC kinase distinct from the ATP-binding pocket, inducing a conformational change that leads to the dissociation of the kinase from the dehydrogenase complex and its subsequent degradation.[4] This allosteric mechanism can offer higher selectivity compared to traditional ATP-competitive inhibitors.
Evaluating Inhibitor Potency and Cellular Activity
Once a library of benzothiophene-2-carboxamide derivatives has been synthesized, their biological activity must be thoroughly characterized. This involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This commercially available assay from Promega is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant kinase (e.g., BCKDC kinase)
-
Substrate peptide
-
Synthesized benzothiophene-2-carboxamide inhibitor
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
Procedure:
-
Prepare a serial dilution of the inhibitor in the kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value. A decrease in signal indicates inhibition of the kinase.[6]
Data Presentation
The inhibitory activities of a series of synthesized compounds can be summarized in a table for easy comparison.
| Compound ID | R-Group (Amine) | Target Kinase | IC50 (µM) |
| BT2 | (none) | BCKDC | 3.19[4] |
| BT2F | (none) | BCKDC | ND |
| BT3 | Amide Prodrug | BCKDC | ND |
| Example 1 | Amine A | Target X | User Data |
| Example 2 | Amine B | Target X | User Data |
| Example 3 | Amine C | Target X | User Data |
| ND: Not Disclosed in the reference. |
Protocol 4: Cell-Based Kinase Activity Assay
Cell-based assays are crucial to confirm that the inhibitor is active in a more physiologically relevant context, assessing its ability to cross cell membranes and engage its target within the cell.
Materials:
-
A relevant cell line (e.g., primary hepatocytes for BCKDC inhibitors).[4]
-
Cell culture medium and supplements.
-
Synthesized inhibitor.
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., phospho-specific antibody for a downstream substrate of the target kinase).
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitor for a specific duration (e.g., 2-24 hours).
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to assess the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylated form of the substrate indicates target engagement and inhibition by the compound.
-
Quantify the band intensities to determine the concentration-dependent effect of the inhibitor on the signaling pathway.
Visualizing the Workflow and Pathways
Diagram 1: Synthetic Pathway to Kinase Inhibitors
Caption: Synthetic route from a starting benzaldehyde to the final benzothiophene-2-carboxamide kinase inhibitor.
Diagram 2: Kinase Inhibitor Discovery Workflow
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Conclusion and Future Directions
This compound represents a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. The benzothiophene-2-carboxamide scaffold, readily accessible from this intermediate, has demonstrated significant potential in targeting a range of kinases, including the metabolically important BCKDC. The protocols and workflows detailed in this document provide a robust framework for researchers to synthesize, evaluate, and optimize new chemical entities based on this promising scaffold. Future work should focus on exploring the structure-activity relationships (SAR) of the carboxamide derivatives to enhance potency and selectivity for specific kinase targets, ultimately leading to the development of next-generation targeted therapies.
References
-
Black, D. A., Arumugasamy, K., & Gream, S. P. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(21), 5969–5978. [Link]
-
El-Damasy, D. A., El-Sayed, M. A. A., Ke, C.-J., El-Ashry, E. S. H., & Lee, C.-K. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 14(12), 859–881. [Link]
-
Tso, S.-C., Gui, W.-J., Wu, C.-Y., Chuang, J. L., Qi, X., Skvora, K. J., Dork, K., Wallace, A. L., Morlock, L. K., Lee, B. H., Hutson, S. M., Strom, S. C., Williams, N. S., Tambar, U. K., Wynn, R. M., & Chuang, D. T. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. The Journal of Biological Chemistry, 289(30), 20583–20593. [Link]
-
Bencze, G., Stirn, G., Orfi, L., & Grolmusz, V. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters, 28(17), 2829–2834. [Link]
-
Pfizer Inc. (2023). 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure. (Patent No. WO/2023/100061). PubChem. [Link]
-
Le, T.-D., Eydoux, C., Lawson, R., Bar-David, E., Rolain, J.-M., & Le Baut, G. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 102. [Link]
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Haidle, A. M., Boggs, J. W., & Chen, Y. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1947–1952. [Link]
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Alfaro, J., Perez de Arce, F., & Belmar, S. (2017). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]
-
Zhou, H., Li, M., & Zhang, Y. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry, 204, 112553. [Link]
-
Al Marjani, M. F. (2020). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. [Link]
-
Zhou, H. (2020). Benzothiophene-2-Carboxamide Derivatives as SENPs Inhibitors with Selectivity within SENPs Family. ResearchGate. [Link]
-
El-Damasy, D. A., El-Sayed, M. A. A., & Ke, C.-J. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers, 16(11), 2033. [Link]
-
Abdelhameid, M. K. (2018). IC50 values of compounds6, Aandsorafenibagainst the most sensitive. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved January 23, 2026, from [Link]
-
Al Marjani, M. F. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. [Link]
-
Abdelhameid, M. K. (2018). Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines. ResearchGate. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
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Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Guide to the Strategic Derivatization of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Benzothiophene and its derivatives represent a cornerstone in modern medicinal chemistry, constituting the core structure of numerous pharmacologically active compounds.[1][2][3] The inherent aromatic and heterocyclic nature of the benzothiophene scaffold allows for diverse biological interactions, leading to a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][4] The strategic functionalization of this scaffold is a key activity in drug discovery programs, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, is a particularly valuable starting material for chemical library synthesis. Its structure is adorned with three distinct and chemically addressable functional groups:
-
A carboxylic acid at the C2 position, ideal for forming esters and amides.
-
A chloro substituent at the C3 position, which serves as a reactive handle for transition metal-catalyzed cross-coupling reactions.
-
A nitro group at the C6 position, an electron-withdrawing group that influences the reactivity of the aromatic ring and can be further modified (e.g., reduced to an amine).
This application note provides detailed protocols and expert insights into three primary derivatization pathways for this versatile building block: esterification, amidation, and Suzuki-Miyaura cross-coupling.
Core Derivatization Strategies and Protocols
The derivatization of this compound can be systematically approached by targeting its key functional groups. The following sections provide validated, step-by-step protocols for these transformations.
Esterification of the C2-Carboxylic Acid
Esterification is a fundamental derivatization that modifies the polarity, solubility, and metabolic stability of the parent carboxylic acid. The Fischer-Speier esterification is a classic and reliable acid-catalyzed method for this transformation.[5][6]
Causality and Experimental Rationale: The reaction mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process.[6] To drive the reaction toward the ester product, an excess of the alcohol reactant is typically used, and in some setups, water is removed as it is formed.
Protocol: Synthesis of Methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
-
Materials & Reagents:
-
This compound
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
-
-
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.58 g, 10 mmol).
-
Add 50 mL of methanol. Stir the suspension magnetically.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure methyl ester.[7]
-
Data Presentation: Representative Esterification Reactions
| Derivative | Alcohol | Catalyst | Temp (°C) | Time (h) | Typical Yield |
| Methyl Ester | Methanol | H₂SO₄ | 65 | 4-6 | 85-95% |
| Ethyl Ester | Ethanol | H₂SO₄ | 78 | 4-6 | 80-90% |
Experimental Workflow: Fischer Esterification
Caption: Fischer Esterification Workflow.
Amidation of the C2-Carboxylic Acid
Amide bond formation is one of the most important reactions in drug development, as the amide functional group is present in over 25% of all known drugs.[8] Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated". A common and effective method is to convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Causality and Experimental Rationale: Thionyl chloride reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate readily reacts with a primary or secondary amine to form the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the amine nucleophile. Anhydrous conditions are critical as the acyl chloride intermediate will rapidly hydrolyze back to the carboxylic acid in the presence of water.
Protocol: Synthesis of N-Benzyl-3-chloro-6-nitro-1-benzothiophene-2-carboxamide
-
Materials & Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Benzylamine
-
Triethylamine (anhydrous)
-
1M Hydrochloric acid (aqueous)
-
Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, ice bath.
-
-
Step-by-Step Methodology:
-
Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (2.58 g, 10 mmol) and 30 mL of anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Add thionyl chloride (1.1 mL, 15 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. The solution should become clear.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This yields the crude acyl chloride.
-
Coupling: Re-dissolve the crude acyl chloride in 30 mL of anhydrous DCM and cool the flask in an ice bath to 0°C.
-
In a separate flask, prepare a solution of benzylamine (1.2 g, 11 mmol) and triethylamine (2.1 mL, 15 mmol) in 10 mL of anhydrous DCM.
-
Add the amine solution dropwise to the stirring acyl chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.
-
Purify by column chromatography on silica gel or recrystallization.
-
Data Presentation: Representative Amidation Reactions
| Amine | Activation Method | Base | Typical Yield |
| Aniline | SOCl₂/DMF | Triethylamine | 75-85% |
| Benzylamine | SOCl₂/DMF | Triethylamine | 80-90% |
| Morpholine | EDC/HOBt | DIPEA | 70-80% |
Experimental Workflow: Amide Formation via Acyl Chloride
Caption: Amidation via Acyl Chloride Intermediate.
Suzuki-Miyaura Cross-Coupling at the C3-Chloro Position
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. It enables the installation of a wide variety of aryl, heteroaryl, or vinyl substituents at the C3 position, dramatically increasing molecular diversity.
Causality and Experimental Rationale: The reaction is a catalytic cycle involving a Palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the benzothiophene, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Important Consideration: The acidic proton of the carboxylic acid can interfere with the organometallic intermediates. Therefore, it is standard practice to first protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the Suzuki coupling. The protocol below assumes the starting material is the methyl ester synthesized in the first section.
Protocol: Synthesis of Methyl 6-nitro-3-phenyl-1-benzothiophene-2-carboxylate
-
Materials & Reagents:
-
Methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry.
-
-
Step-by-Step Methodology:
-
To a Schlenk flask, add methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate (271 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and the SPhos ligand (16.4 mg, 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid | Catalyst / Ligand | Base | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 80-90% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 75-85% |
| Thiophene-3-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 70-80% |
Experimental Workflow: Suzuki-Miyaura Catalytic Cycle
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle.
Conclusion
This compound is a potent scaffold for the generation of diverse chemical entities for drug discovery and development. The orthogonal reactivity of its three primary functional groups allows for selective and high-yielding derivatization through esterification, amidation, and palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust framework for researchers to build libraries of novel benzothiophene derivatives for biological screening and the development of next-generation therapeutics.
References
-
New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(2), 131-133. Available at: [Link]
-
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Chemistry, 28. Available at: [Link]
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2023). Molecular Diversity. Available at: [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(22), 6258-6269. Available at: [Link]
- Benzothiophene derivatives and medicinal use thereof. (2003). Google Patents.
-
Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. (2017). RSC Advances, 7(72), 46007-46013. Available at: [Link]
-
Reactivity of[9]Benzothieno[3,2-b][9]benzothiophene — Electrophilic and Metalation Reactions. (2000). Collection of Czechoslovak Chemical Communications, 65(9), 1473-1488. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2019). Green Chemistry, 21(21), 5869-5877. Available at: [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. (2011). Der Pharma Chemica, 3(4), 284-289. Available at: [Link]
- Method for carboxylic acid esterification. (2012). Google Patents.
-
Functionalization and properties investigations of benzothiophene derivatives. (2023). Kaunas University of Technology. Available at: [Link]
-
Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds: A Comprehensive Overview of Synthesis, Properties, and Applications. Available at: [Link]
-
Direct Amidation of Carboxylic Acids with Nitroarenes. (2019). The Journal of Organic Chemistry, 84(23), 15466-15474. Available at: [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. (2022). The Journal of Organic Chemistry, 87(10), 6884-6889. Available at: [Link]
-
An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. Available at: [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2012). Analytical Chemistry, 84(15), 6548-6556. Available at: [Link]
-
Direct Amidation of Carboxylic Acids with Nitroarenes. (2019). PubMed. Available at: [Link]
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]
- Preparation method of 2-thiophenecarboxylic acid. (2012). Google Patents.
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 496. Available at: [Link]
-
3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. PubChem. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Amides from 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Introduction: The Significance of Benzothiophene Amides in Modern Drug Discovery
The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The amides of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid, in particular, are of significant interest to researchers and drug development professionals. The presence of the chloro and nitro groups, both strong electron-withdrawing substituents, modulates the electronic properties of the benzothiophene ring system, potentially influencing the binding affinity and pharmacokinetic profile of drug candidates. This document provides a detailed guide to the synthesis of amides from this specific carboxylic acid, addressing the chemical nuances imparted by its electronic characteristics and offering robust, field-tested protocols.
Strategic Considerations for Amide Synthesis with an Electron-Deficient Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. The presence of the electron-withdrawing chloro and nitro groups on the benzothiophene ring of the title compound increases the acidity of the carboxylic acid proton. However, it also deactivates the carbonyl carbon towards nucleophilic attack. Therefore, the choice of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity.
Two primary strategies have proven effective for the synthesis of amides from this compound:
-
Two-Step Synthesis via an Acyl Chloride Intermediate: This classic and highly reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with the desired amine to form the amide. This approach is particularly advantageous for less reactive amines or when carbodiimide-based methods prove inefficient.
-
Direct Amide Coupling with Carbodiimide Reagents: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as dehydrating agents to facilitate direct amide bond formation. For electron-deficient carboxylic acids, the addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is often crucial for achieving high conversion rates.
The following sections provide detailed protocols for both of these strategic approaches.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent can significantly impact the yield, purity, and scalability of the amide synthesis. The following table provides a comparative overview of commonly used reagents for the amidation of this compound.
| Coupling Reagent/Method | Activating Agent | Additive(s) | Typical Solvent(s) | Key Advantages | Key Considerations |
| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | None required | DCM, Toluene | Highly reactive intermediate, suitable for unreactive amines, cost-effective. | Two-step process, requires careful handling of corrosive reagents. |
| DCC | N,N'-Dicyclohexylcarbodiimide | DMAP | DCM, THF | Good yields, mild reaction conditions. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt, DMAP | DCM, DMF | Water-soluble urea byproduct is easily removed by aqueous workup. | More expensive than DCC, may require additives for optimal performance.[1] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | DMF, NMP | High coupling efficiency, even for hindered substrates. | Higher cost, can be sensitive to moisture. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This protocol first describes the formation of the acyl chloride, followed by its reaction with a primary or secondary amine.
Step 1: Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add anhydrous toluene to form a slurry.
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the slurry at room temperature.
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride as a solid. This intermediate is often used in the next step without further purification.
-
Step 2: Amide Formation from Acyl Chloride
-
Materials:
-
3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride (from Step 1)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-6-nitro-1-benzothiophene-2-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Protocol 2: Direct Amide Coupling using DCC and DMAP
This protocol describes a one-pot synthesis of the amide directly from the carboxylic acid.[2]
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.1 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove any remaining DCU and other impurities.
-
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of amides from this compound using a direct coupling method.
Caption: General workflow for direct amide synthesis.
Mechanism: The Role of Carbodiimides in Amide Bond Formation
Carbodiimides such as DCC and EDC are powerful dehydrating agents that activate carboxylic acids towards nucleophilic attack by amines. The generally accepted mechanism proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated ester with a good leaving group.
-
Nucleophilic Attack by the Amine: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the stable amide product and a urea byproduct (e.g., dicyclohexylurea in the case of DCC).
The addition of DMAP can accelerate the reaction by forming a still more reactive N-acylpyridinium intermediate, which is then readily attacked by the amine.
Caption: Simplified mechanism of carbodiimide-mediated amide synthesis.
Conclusion and Best Practices
The synthesis of amides from this compound can be achieved with high efficiency through careful selection of the synthetic strategy and reaction conditions. For general applications, the direct coupling method using EDC in combination with HOBt and DMAP is recommended due to its operational simplicity and the ease of byproduct removal.[1] For particularly challenging or unreactive amines, the two-step acyl chloride method provides a more robust alternative. As with all chemical syntheses, it is essential to use anhydrous solvents and reagents and to maintain an inert atmosphere to prevent unwanted side reactions. Reaction monitoring by TLC is crucial for determining the optimal reaction time and ensuring complete conversion.
References
-
de Souza, A. C. C., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 103. [Link]
- Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research, 3(1), 388-394.
- Al-Suod, H., et al. (2011). Synthesis and antimicrobial studies on some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives. Organic Chemistry: An Indian Journal, 7(5).
- Beck, J. R. (1996). IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. EP0731800A1.
-
PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]
- Vibhutimath, G. B., & Mruthyunjayaswamy, B. H. M. (2011). Synthesis and antimicrobial activity of some new N'-(3-chloro-6- substituted benzo[b]thiophene-2-carbonyl)-substituted-2-oxo-2H- pyrano[2,3-b]quinoline-3-carbohydrazides. Organic Chemistry: An Indian Journal, 7(5).
-
ResearchGate. (2012). Synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. Retrieved from [Link]
-
Pore, V. S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153239. [Link]
-
Nyathi, M. H. L. (2023). Reductive amide coupling of nitroarenes and carboxylic acids (Master's thesis, University of Johannesburg). [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 133-143. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride
Introduction: The Strategic Importance of Acyl Chlorides in Heterocyclic Synthesis
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound. The benzothiophene core is a prominent scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active agents, including antimicrobial and kinase inhibitors.[1][2][3] The conversion of the carboxylic acid at the 2-position to its corresponding acyl chloride is a critical activation step. This transformation generates a highly reactive electrophilic center, unlocking a plethora of subsequent synthetic possibilities. The resulting 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride serves as a key intermediate for forming amides, esters, and ketones via nucleophilic acyl substitution, enabling the synthesis of diverse compound libraries for drug discovery and development programs.[4]
This document provides a comprehensive guide to the reliable and efficient synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a field-proven, step-by-step protocol, and discuss critical safety considerations and characterization techniques.
Reaction Mechanism: Conversion of Carboxylic Acid to Acyl Chloride
The reaction of a carboxylic acid with thionyl chloride is a classic and highly effective method for preparing acyl chlorides.[5][6] The primary advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture and simplifies product purification.[7][8]
The mechanism proceeds through a two-stage process:
-
Formation of a Chlorosulfite Intermediate: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation, leading to the formation of a highly reactive acyl chlorosulfite intermediate. This key step transforms the hydroxyl group into an excellent leaving group.[7][9][10]
-
Nucleophilic Acyl Substitution: The chloride ion, generated in the first step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. The subsequent collapse of the tetrahedral intermediate results in the formation of the final acyl chloride product, along with the release of gaseous SO₂ and HCl.[5][11]
Caption: Generalized mechanism for acyl chloride formation.
Experimental Protocol
This protocol is adapted from established industrial procedures for the synthesis of substituted benzothiophene-2-carbonyl chlorides.[12] It prioritizes yield, purity, and operational safety.
Reagents and Materials
| Reagent / Material | Grade | Supplier Recommendation | Notes |
| This compound | ≥98% Purity | Oakwood Chemical[13] | Ensure the starting material is dry. |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | MilliporeSigma, Fisher | Handle only in a certified chemical fume hood. An unopened bottle is preferred to avoid moisture. |
| Heptane | Anhydrous | Standard Supplier | Used as an anti-solvent for product precipitation. |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Standard Supplier | Used for recrystallization if necessary. |
Critical Safety Precautions
Thionyl Chloride is highly corrosive, toxic, and reacts violently with water. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., butyl rubber or Viton).[14]
-
Ventilation: All operations involving thionyl chloride must be performed in a certified chemical fume hood with excellent airflow.[15]
-
Moisture Control: The reaction is extremely sensitive to moisture. Use oven-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the procedure. Thionyl chloride reacts with water to produce toxic HCl and SO₂ gas.[16][17]
-
Quenching: Excess thionyl chloride must be quenched carefully. A slow addition to a cooled, stirred solution of sodium bicarbonate or calcium hydroxide is recommended. Do not quench with water alone.
-
Gas Scrubbing: The off-gases (HCl and SO₂) are corrosive and toxic. The reaction apparatus should be equipped with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the acidic gases.
Reaction Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter for an inert atmosphere. Connect the top of the condenser to a gas scrubber. Ensure all glassware is thoroughly dried in an oven (120 °C) and cooled under a stream of nitrogen.
-
Reagent Charging: To the flask, add this compound (e.g., 25.77 g, 0.10 mol).
-
Solvent/Reagent Addition: Under a positive pressure of nitrogen, carefully add thionyl chloride (e.g., 22 mL, 35.7 g, 0.30 mol, 3.0 equivalents) via a syringe or dropping funnel.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) using a heating mantle. Maintain reflux with gentle stirring. The reaction progress can be monitored by the evolution of HCl and SO₂ gases. The reaction is typically complete when gas evolution ceases (usually 2-4 hours).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by rotary evaporation. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.[18]
-
Product Precipitation: Allow the resulting slurry or oil to cool to room temperature. Slowly add heptane (~450 mL for a 25g scale reaction) with vigorous stirring. The addition of the anti-solvent will cause the product to precipitate out of the solution as a yellow solid.[12]
-
Crystallization and Isolation: Stir the yellow slurry for an additional hour at room temperature, then cool the flask in an ice bath to 0 °C for at least 2 hours to maximize precipitation.[12]
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold heptane to remove any residual impurities. Dry the product in a vacuum oven at 50-55 °C to a constant weight.[12]
Purification (If Necessary)
For analytical-grade material, the crude product can be further purified. Recrystallization from a dichloromethane/hexane solvent system (e.g., 8:1 ratio) has been shown to be effective, yielding a yellow solid.[12] All purification procedures for acyl chlorides must be conducted under strictly anhydrous conditions.[19][20]
Characterization and Validation
The identity and purity of the synthesized 3-Chloro-6-nitro-1-benzothiophene-2-carbonyl chloride should be confirmed using standard analytical techniques.
| Technique | Expected Result | Rationale |
| IR Spectroscopy | A strong C=O stretching band for the acyl chloride should appear at a higher wavenumber than the parent carboxylic acid, typically around 1795 cm⁻¹ .[12] The broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) should be absent. | The C=O bond in an acyl chloride is stronger and vibrates at a higher frequency than in a carboxylic acid. |
| ¹H NMR (CDCl₃) | The spectrum should show aromatic protons shifted downfield due to the electron-withdrawing effects of the nitro and carbonyl chloride groups. Expected signals: δ 8.82-8.81 (m, 1H, H-7), 8.42-8.37 (m, 1H, H-5), 8.21-8.17 (m, 1H, H-4).[12] | Confirms the structural integrity of the benzothiophene ring system. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the COCl group.[12] | Provides confirmation of the molecular weight and composition. |
| Melting Point | The melting point of the purified product should be sharp and consistent with literature values. The parent carboxylic acid has a melting point of 249 °C (dec.).[13] | A sharp melting point is a good indicator of high purity. |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction or decomposition of starting material/product. | Ensure thionyl chloride is fresh and in sufficient excess (2-3 equivalents). Confirm reaction went to completion (cessation of gas evolution). Ensure anhydrous conditions were maintained throughout. |
| Product is an Oil, Not a Solid | Impurities are present, preventing crystallization. | Ensure all excess thionyl chloride was removed before adding heptane. Try scratching the inside of the flask with a glass rod to induce crystallization. If it persists, attempt purification by chromatography. |
| Product shows a broad IR peak at ~3000 cm⁻¹ | Incomplete reaction or hydrolysis of the product back to the carboxylic acid. | The reaction may require a longer reflux time or a catalytic amount of DMF. For the product, ensure it was handled and stored under strictly anhydrous conditions. Re-purify if necessary. |
References
- Vertex AI Search. (2024). Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
- Google Patents. (n.d.). EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.
- Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Reddit. (n.d.). reaction of carboxylic acid + thionyl chloride. r/OrganicChemistry.
- Oakwood Chemical. (n.d.). 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia.
- TSI Journals. (2011). Synthesis and antimicrobial studies on some new 3-chloro-1-benzothiophene-2-carbonylchloride derivatives.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Thionyl Chloride.
- Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
- RSC Publishing. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
- Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
- Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
- Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
- Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride.
- ResearchGate. (n.d.). Acid Chloride/ chloroformate purification?
- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
Sources
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 11. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzothiophene Synthesis
Welcome to the technical support center for benzothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Benzothiophene and its derivatives are cornerstones in pharmaceuticals like Raloxifene, Sertaconazole, and Zileuton, as well as in materials science.[1]
This resource provides in-depth, experience-driven advice to help you navigate the common challenges encountered during synthesis, ensuring you can optimize your reaction conditions efficiently and logically. We will move from general questions to specific troubleshooting scenarios, complete with mechanistic explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning or initiating a benzothiophene synthesis strategy.
Q1: What are the most common strategies for synthesizing the benzothiophene core?
There are numerous methods, but they can be broadly categorized by the key bond-forming disconnection. The choice depends heavily on the availability of starting materials and the desired substitution pattern.
-
Intramolecular Cyclization of Aryl Sulfides: This is a very common approach where a pre-formed aryl thioether with an appropriate ortho substituent undergoes ring closure.[2] This category includes reactions starting from o-alkynyl thioanisoles or arylmercapto acetals.[2][3]
-
Palladium-Catalyzed Reactions: Modern synthetic chemistry heavily relies on palladium catalysis. These methods can involve C-H activation, coupling of o-halovinylbenzenes with a sulfur source, or carbonylative cyclizations to build the thiophene ring.[3][4][5]
-
Gewald Reaction: While primarily known for synthesizing 2-aminothiophenes, the Gewald reaction can be adapted to produce tetrahydrobenzo[b]thiophenes, which can then be aromatized.[6][7] It's a powerful multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur.[6][8]
-
Fiesselmann-Sachs Synthesis: This classical method involves the reaction of thiophenols with β-chloro-α,β-unsaturated esters or acids, leading to the formation of the benzothiophene ring system.
Q2: How do I choose between a classical method and a modern, metal-catalyzed approach?
The decision involves a trade-off between substrate scope, functional group tolerance, and reaction robustness.
-
Classical Methods (e.g., Fiesselmann-Sachs): These are often reliable for simple, robust substrates. However, they may require harsh conditions (strong acids, high temperatures) that are incompatible with sensitive functional groups.
-
Modern Metal-Catalyzed Methods: Palladium, copper, or iodine-catalyzed reactions often offer milder conditions, broader functional group tolerance, and access to more complex or highly substituted benzothiophenes.[3] For instance, a PdI₂/KI catalytic system can be used for carbonylative cyclization under aerobic conditions, which is a testament to the sophistication of modern methods.[4][9] However, these reactions can be sensitive to impurities, require careful optimization of ligands and additives, and may involve more expensive reagents.
Q3: What drives the regioselectivity in benzothiophene functionalization (C2 vs. C3)?
The inherent electronics of the benzothiophene ring dictate its reactivity.[2]
-
Electrophilic Substitution: Benzothiophene is an aromatic system with 10π electrons.[2] Electrophilic attack preferentially occurs at the C3 position, as the resulting cationic intermediate (arenium ion) is more stabilized.[2]
-
Directed Functionalization: To achieve C2 selectivity, chemists often employ Directed Metalation Groups (DMGs) or leverage specific catalytic cycles. For example, palladium-catalyzed C-H olefination of benzo[b]thiophene 1,1-dioxides is highly selective for the C2 position.[10] Achieving C3 selectivity against this electronic preference often requires clever strategies, such as using a benzothiophene S-oxide precursor to facilitate an interrupted Pummerer reaction, which directs nucleophiles exclusively to the C3 position.[11]
Part 2: Troubleshooting Guides
This section provides a structured approach to solving specific experimental problems. Each guide follows a "Problem -> Probable Cause -> Solution" format, grounded in chemical principles.
Guide 1: Low or No Yield
A low yield is one of the most common and frustrating issues. A systematic diagnosis is key to solving the problem efficiently.
Problem: The reaction has stalled or resulted in a poor yield of the desired benzothiophene.
Probable Cause 1: Suboptimal Reaction Parameters
The energy landscape of your reaction is not favoring product formation. The intramolecular cyclization step, often the crux of the synthesis, can have a high activation energy.[2]
-
Solution:
-
Temperature: If starting material is largely unreacted, incrementally increase the reaction temperature in 10-20 °C steps. Conversely, if decomposition or side products are observed, lower the temperature.
-
Solvent: The solvent choice is critical. For palladium-catalyzed reactions, polar aprotic solvents like DMSO, DMF, or dioxane are often effective.[11] A solvent screen is a powerful optimization tool.
-
Concentration: Ensure the reaction is not too dilute, as this can disfavor bimolecular or intramolecular steps.
-
Probable Cause 2: Inactive or Poisoned Catalyst (for metal-catalyzed reactions)
Palladium and copper catalysts are sensitive to air, moisture, and impurities in starting materials or solvents, especially sulfur-containing compounds which can act as catalyst poisons.
-
Solution:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon). Use Schlenk techniques or a glovebox.
-
Reagent Purity: Use freshly distilled solvents and pure, degassed reagents.
-
Catalyst Choice: The choice of catalyst and any associated ligands or oxidants is paramount. A screening of different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and oxidants (e.g., Cu(OAc)₂, AgOAc) can dramatically improve yields.[10][11]
-
Example Data: Optimization of a Pd-Catalyzed C2 Arylation
The following table illustrates how systematically varying reaction components can drastically affect the outcome. The data is based on the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids.[11]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
| Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.[11] |
Guide 2: Poor Regioselectivity
Controlling the position of substitution is a common challenge, especially when multiple reactive sites are available.
Problem: The reaction produces a mixture of C2 and C3 substituted isomers, which are difficult to separate.
Probable Cause: Competing Reaction Pathways
Both the C2 and C3 positions of the benzothiophene ring can be reactive under certain conditions. Standard electrophilic substitution favors C3, but C-H activation or lithiation can favor C2.[2][12]
-
Solution 1: Enhance C3 Selectivity (Leverage Electronics)
-
For electrophilic substitutions, use milder conditions to favor the electronically preferred C3 pathway. Using a Lewis acid or Brønsted acid catalyst can promote clean C3 substitution.[13]
-
Employ a C3-directing strategy. As mentioned, starting from a benzothiophene S-oxide and using an activating agent like trifluoroacetic anhydride (TFAA) can lead to an intermediate that exclusively delivers a nucleophile to the C3 position.[11]
-
-
Solution 2: Enforce C2 Selectivity (Override Electronics)
-
Directed C-H Activation: Install a directing group on the nitrogen of an amino-substituted benzothiophene or use a removable directing group to guide a metal catalyst to the C2-H bond.[14]
-
Halogen-Metal Exchange: If you start with a 2-halobenzothiophene, halogen-metal exchange (e.g., with n-BuLi) followed by quenching with an electrophile is a classic way to ensure C2 functionalization.
-
Guide 3: Impure Product and Purification Challenges
Even with a good yield, isolating the pure product can be a significant hurdle.
Problem: The crude reaction mixture contains multiple spots by TLC, and the final product is difficult to purify by column chromatography or recrystallization.
Probable Cause 1: Side Reactions
Besides the desired product, starting materials can undergo dimerization, polymerization, or decomposition, especially at high temperatures. In multicomponent reactions like the Gewald synthesis, dimerization of the Knoevenagel condensation product can compete with the desired cyclization.[8]
-
Solution:
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often reduce side product formation.
-
Probable Cause 2: Persistent Impurities
Some impurities, like naphthalene which forms a eutectic mixture with benzothiophene, can be notoriously difficult to remove by standard methods.[15] Residual catalyst (e.g., palladium) can also contaminate the product.
-
Solution:
-
Aqueous Workup: Perform a thorough aqueous workup. Washing with solutions like saturated ammonium chloride (to remove metal salts) or sodium bicarbonate (to neutralize acid) is crucial.
-
Recrystallization: For solid products, recrystallization is a powerful purification technique. A patent describes a method for purifying benzothiophene from impurities by recrystallization from a mixture of a C1-8 alcohol and water (5-20% water by weight).[15]
-
Specialized Chromatography: If silica gel chromatography fails, consider alternative stationary phases like alumina or reverse-phase silica.
-
Catalyst Scavenging: Use a scavenger resin (e.g., a thiol-functionalized silica) to remove residual palladium from the crude product before final purification.
-
Part 3: Experimental Protocols
The following are representative, step-by-step protocols for common transformations discussed in this guide. Always consult the original literature and perform a thorough safety assessment before conducting any experiment.
Protocol 1: C2-Selective Arylation of Benzo[b]thiophene 1,1-Dioxide[11]
This protocol is for the palladium-catalyzed synthesis of (E)-2-styrylbenzo[b]thiophene 1,1-dioxide.
-
Vessel Preparation: To a clean, oven-dried reaction vessel equipped with a magnetic stir bar, add benzo[b]thiophene 1,1-dioxide (1.0 eq), phenylboronic acid (3.0 eq), Pd(OAc)₂ (0.1 eq), Cu(OAc)₂ (2.0 eq), and pyridine (3.0 eq).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous dimethyl sulfoxide (DMSO) to the vessel.
-
Reaction: Seal the vessel and heat the mixture at 100 °C for 20 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: C3-Selective Arylation via Interrupted Pummerer Reaction[11]
This protocol achieves selective C3 functionalization using a benzothiophene S-oxide precursor.
-
Vessel Preparation: Add benzothiophene S-oxide (1.0 eq) and anhydrous CH₂Cl₂ to a nitrogen-flushed, oven-dried reaction vessel.
-
Cooling: Cool the mixture to -40 °C with stirring.
-
Activation: Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise. Stir for 5 minutes.
-
Nucleophile Addition: Add the phenol coupling partner (1.5 eq) dissolved in CH₂Cl₂.
-
Reaction: Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and allow it to warm to ambient temperature and stir overnight (approx. 16 hours).
-
Rearrangement: Add p-toluenesulfonic acid (pTsOH, 2.0 eq) and heat the mixture at 45 °C for 5 hours.
-
Work-up: Add water and extract the aqueous phase three times with CH₂Cl₂.
-
Drying and Concentration: Dry the combined organic phases over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.[11]
References
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. [Link]
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]
- Purification method of benzothiophene.
- Process for the synthesis of benzothiophenes.
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. [Link]
-
Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation. ACS Publications. [Link]
-
Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Mechanism of Fiesselmann thiophene synthesis. ResearchGate. [Link]
-
Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds. Royal Society of Chemistry. [Link]
-
Regioselective Benzo[b]thiophene Synthesis. Scribd. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Sequential Regioselective C–H Functionalization of Thiophenes. ACS Publications. [Link]
-
Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. PubMed Central. [Link]
-
Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. [Link]
-
Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. chemrxiv.org. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
As a Senior Application Scientist, I understand that synthesizing complex heterocyclic molecules like 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid can be a formidable challenge, often plagued by issues with yield and purity. This technical support guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights to navigate the common pitfalls of this synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
This guide is structured to address issues in a logical progression, from common questions to deep-dive troubleshooting for specific experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most established route involves a multi-step synthesis beginning with the condensation of a substituted benzaldehyde with a thioglycolate ester to form the benzothiophene core. This is followed by hydrolysis of the ester and subsequent chlorination at the 3-position. A common starting material is 2-chloro-5-nitrobenzaldehyde, which reacts with methyl thioglycolate to build the core heterocyclic structure.[1]
Q2: Why is the yield often low in the final chlorination step?
A2: The 3-position of the benzothiophene ring is susceptible to electrophilic substitution, but the reaction can be difficult to control. The strong electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the ring system, requiring harsh conditions that can lead to side reactions or decomposition. Furthermore, achieving selective monochlorination without side products can be challenging.
Q3: Are there modern techniques that can improve reaction efficiency?
A3: Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of the initial benzothiophene scaffold.[1] For instance, a condensation reaction that takes 17 hours under conventional heating can be completed in as little as 15 minutes using microwave irradiation at 90°C.[1] This is due to efficient and uniform heating that can promote reaction kinetics.
Q4: What are the critical safety precautions for this synthesis?
A4: Several reagents used in this synthesis are hazardous. Thionyl chloride (SOCl₂), a common chlorinating agent, is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Anhydrous conditions are critical when working with reagents like n-butyllithium or thionyl chloride.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Initial Benzothiophene Ring Formation
Question: My initial condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate is giving a very low yield of the desired methyl 6-nitro-1-benzothiophene-2-carboxylate. What's going wrong?
Answer: This is a critical cyclization step, and its success hinges on several factors. Let's break down the potential causes and solutions.
-
Causality: This reaction, a variation of the Hinsberg thiophene synthesis, relies on the effective deprotonation of the thioglycolate by a base to form a nucleophilic thiolate, which then attacks the aldehyde. The subsequent intramolecular condensation and dehydration forms the thiophene ring. Inefficiency at any stage will suppress the yield.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the thioglycolate, while an overly strong base can promote side reactions.
-
Recommendation: Potassium carbonate (K₂CO₃) is a proven and effective base for this transformation.[1] Ensure you are using at least 2.0 equivalents to drive the reaction to completion.
-
-
Solvent Quality: The solvent must be anhydrous if using moisture-sensitive bases and of sufficient polarity to dissolve the reactants.
-
Recommendation: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices.[1] Ensure they are from a freshly opened bottle or have been properly dried.
-
-
Reaction Temperature & Time: Insufficient thermal energy can lead to an incomplete reaction.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base | NaH, Et₃N | K₂CO₃ (2-3 equiv.) | K₂CO₃ provides sufficient basicity with lower risk of side reactions.[1] |
| Solvent | THF, CH₃CN | Anhydrous DMF or DMSO | Better solubility for reactants and intermediates.[1] |
| Temperature | Room Temperature | 90°C (Conventional) or 90-130°C (Microwave) | Overcomes activation energy barrier, drastically reducing reaction time.[1] |
| Time | 12-24 hours | 1-3 hours (Conventional) or 15-35 min (Microwave) | Increased rate at higher temperatures.[1] |
Problem 2: Incomplete Saponification of the Methyl Ester
Question: I'm struggling to fully hydrolyze the methyl 6-nitro-1-benzothiophene-2-carboxylate to the corresponding carboxylic acid. My TLC plate still shows starting material.
Answer: Saponification can be deceptively tricky, especially with sterically hindered or electron-deficient esters. The hydroxide ion must be able to efficiently attack the carbonyl carbon.
-
Causality: The electron-withdrawing nitro group can slightly reduce the electrophilicity of the ester carbonyl, but the main issues are often solubility and reaction conditions. The carboxylate salt intermediate must remain soluble for the reaction to proceed to completion.
-
Troubleshooting Steps:
-
Solvent System: A mixed solvent system is often necessary.
-
Recommendation: Use a mixture of methanol or ethanol with water. The alcohol helps to solubilize the ester, while water is required for the hydroxide reagent. A 2:1 or 3:1 ratio of alcohol to aqueous base is a good starting point.
-
-
Temperature: Saponification often requires heating to proceed at a reasonable rate.
-
Recommendation: Heat the reaction mixture to reflux (typically 60-80°C) and monitor by TLC until all starting material is consumed. Microwave heating can also be applied here for rapid hydrolysis.[1]
-
-
Acidification: Proper work-up is crucial. The product will not precipitate until the solution is acidified.
-
Recommendation: After the reaction is complete, cool the mixture in an ice bath and slowly add concentrated HCl or 1N HCl until the pH is ~1-2. The carboxylic acid should precipitate out of the solution. Ensure thorough stirring during acidification to prevent trapping basic impurities.
-
-
Problem 3: Poor Yield and Byproducts in the Final Chlorination Step
Question: When I try to chlorinate 6-nitro-1-benzothiophene-2-carboxylic acid to get my final product, I get a low yield and a mixture of compounds I can't separate.
Answer: This is the most challenging step. The direct chlorination of the benzothiophene ring at the 3-position requires a potent electrophilic chlorine source, and the reaction conditions must be carefully controlled to avoid degradation and polysubstitution.
-
Causality: The reaction proceeds via electrophilic aromatic substitution. A chlorinating agent, often activated by a Lewis acid or protic acid, generates an electrophilic chlorine species (or equivalent) that attacks the electron-rich 3-position of the thiophene ring. The deactivating groups on the benzene ring make this process difficult, requiring forcing conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the chlorination step.
-
Detailed Recommendations:
-
Choice of Chlorinating Agent:
-
Thionyl Chloride (SOCl₂): This is a very common reagent for converting carboxylic acids to acid chlorides. In some cases, under forcing conditions (reflux for extended periods), it can also chlorinate the ring.[1] The likely mechanism involves initial formation of the acid chloride, followed by chlorination.
-
N-Chlorosuccinimide (NCS): NCS is a milder and often more selective source of electrophilic chlorine. It is typically used with a catalytic amount of a protic acid (like acetic acid) or a Lewis acid. This may be a better first choice to avoid decomposition.
-
-
Reaction Conditions:
-
Solvent: Use an inert, high-boiling solvent like carbon tetrachloride (use with extreme caution due to toxicity), 1,2-dichloroethane, or glacial acetic acid.[3][4]
-
Temperature: Start at a moderate temperature (e.g., 80°C) and slowly increase if the reaction does not proceed. Refluxing may be necessary, but monitor carefully for signs of decomposition (darkening of the reaction mixture).
-
-
Purification Strategy:
-
The crude product will likely be a solid. Recrystallization is the preferred method of purification. Glacial acetic acid or toluene are often good solvent choices for this class of compounds.
-
If recrystallization fails, you may need to convert the product to its methyl ester using diazomethane or TMS-diazomethane (use extreme caution) or via Fischer esterification (MeOH/H₂SO₄), purify the neutral ester by column chromatography, and then hydrolyze it back to the acid.[5]
-
-
Optimized Experimental Protocol
This protocol synthesizes the best practices discussed above. Always perform a risk assessment before starting any new procedure.
Step 1: Synthesis of Methyl 6-nitro-1-benzothiophene-2-carboxylate
-
To a solution of 2-chloro-5-nitrobenzaldehyde (1.85 g, 10 mmol) in anhydrous DMF (30 mL), add potassium carbonate (3.45 g, 25 mmol).
-
To this stirred suspension, add methyl thioglycolate (1.17 g, 11 mmol) dropwise at room temperature.
-
Heat the mixture to 90°C and stir for 2-3 hours (or until TLC analysis shows complete consumption of the aldehyde). Alternatively, perform the reaction in a microwave reactor at 90°C for 15-20 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum. The crude product is typically of sufficient purity for the next step. Expected yield: >85%.
Step 2: Saponification to 6-nitro-1-benzothiophene-2-carboxylic acid
-
Suspend the crude methyl ester (10 mmol) in a mixture of methanol (40 mL) and a 2M aqueous solution of sodium hydroxide (20 mL, 40 mmol).
-
Heat the mixture to reflux (approx. 70°C) for 2-4 hours, monitoring by TLC until the starting material is no longer visible.
-
Cool the now-homogeneous solution in an ice bath.
-
Slowly and carefully acidify the solution to pH 1-2 by adding 6N HCl with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry under high vacuum. Expected yield: >90%.
Step 3: Chlorination to this compound
-
CAUTION: Perform this step in a certified chemical fume hood. Suspend 6-nitro-1-benzothiophene-2-carboxylic acid (2.23 g, 10 mmol) in thionyl chloride (15 mL, ~200 mmol).
-
Add 2-3 drops of anhydrous DMF (this acts as a catalyst).
-
Heat the mixture to reflux (approx. 76°C) for 12-18 hours. The reaction should be monitored by quenching a small aliquot and analyzing by LC-MS or TLC.
-
After completion, carefully remove the excess thionyl chloride in vacuo using a trap containing a NaOH solution to neutralize the toxic vapors.
-
The crude solid residue is then triturated with cold hexane to remove non-polar impurities and collected by filtration.
-
Purify the crude product by recrystallization from glacial acetic acid or toluene to yield the final product as a solid.
Overall Synthesis Workflow
Caption: Key steps in the synthesis of the target compound.
References
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
-
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
- Process for the synthesis of benzothiophenes.
-
3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. prepchem.com [prepchem.com]
- 4. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Column Chromatography for 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid. This document provides in-depth guidance, experimental protocols, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity isolation of this compound.
Understanding the Molecule: Key Challenges in Purification
This compound (MW: 257.64 g/mol , MP: 249°C) presents a unique set of purification challenges due to its chemical structure.[1][2] Success in column chromatography hinges on understanding and addressing these properties:
-
High Polarity: The presence of both a nitro group (-NO₂) and a carboxylic acid group (-COOH) makes the molecule highly polar. This leads to very strong interactions with polar stationary phases like silica gel.
-
Acidity: The carboxylic acid is the most influential functional group. On a standard silica gel surface, it can exist in both its protonated (-COOH) and deprotonated (-COO⁻) forms. This equilibrium during chromatography leads to severe peak tailing, band broadening, or even irreversible adsorption, making effective separation impossible.[3]
-
Limited Solubility: While polar, the molecule's rigid aromatic core may limit its solubility in some common, less polar chromatography solvents.
This guide will focus on normal-phase chromatography, as it is the most common and accessible method in synthetic chemistry labs.
Frequently Asked Questions (FAQs) & Method Development
This section addresses the most common initial questions when developing a purification protocol for this target molecule.
Q1: What is the best stationary phase for purifying this compound?
Answer: For most applications, standard silica gel (40-63 µm particle size) is the most practical and cost-effective choice.[4] However, due to the acidic nature of the target molecule, the choice of mobile phase is more critical than the stationary phase itself.
Alternatively, acidic alumina can be used for separating acidic compounds, but silica gel generally provides better and more predictable results when the mobile phase is correctly modified.[5] Reversed-phase (e.g., C18-bonded silica) is also an option but is more commonly used in analytical HPLC rather than preparative column chromatography for this type of molecule.[5]
Q2: My compound is just a long smear on the TLC plate. How can I get sharp spots?
Answer: This is the most common issue and is caused by the ionization of the carboxylic acid on the silica surface. To resolve this, you must suppress this ionization by acidifying your mobile phase.[3]
By adding a small amount of a volatile acid to the eluent, you enforce Le Chatelier's principle, pushing the equilibrium to the neutral, protonated form of the carboxylic acid. This results in a single species that behaves consistently on the column, leading to sharp, well-defined spots.
Recommended Mobile Phase Modifiers:
| Modifier | Typical Concentration | Rationale & Comments |
| Acetic Acid (AcOH) | 0.5% - 2% (v/v) | Most common choice. Effective, volatile (co-evaporates with solvent post-column), and readily available. A starting point of 1% is recommended.[3] |
| Formic Acid (FA) | 0.1% - 1% (v/v) | More acidic than AcOH and highly volatile. Excellent for LC-MS applications if fractions are analyzed that way. |
| Trifluoroacetic Acid (TFA) | ~0.1% (v/v) | Very strong acid, used sparingly. Can be harder to remove from the final product and may cause degradation of acid-sensitive compounds. |
Q3: How do I select the right mobile phase (eluent)?
Answer: The goal is to find a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the target compound on your acidified TLC plate. This Rf value generally translates well to good separation on a flash column.
-
Start with a binary system: A common starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).
-
Test polarity: Given the high polarity of your compound, you will likely need a high proportion of the polar solvent. Start with systems like:
-
50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid
-
80% Ethyl Acetate / 20% Hexane + 1% Acetic Acid
-
5% Methanol / 95% Dichloromethane + 1% Acetic Acid
-
-
Adjust the ratio:
-
If Rf is too low (spot doesn't move): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
-
If Rf is too high (spot runs with the solvent front): Decrease the polarity (e.g., increase the percentage of hexane).
-
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a ~50 g scale, assuming a crude mixture of 1-2 g.
Step 1: Preparation
-
Select Eluent: Based on your acidified TLC analysis, prepare a sufficient volume of the chosen mobile phase (e.g., 1 L of 70% EtOAc/30% Hexane + 1% AcOH).
-
Select Column: Choose a glass column with an appropriate diameter (e.g., 4-5 cm). The silica gel bed height should be around 15-20 cm.
-
Prepare Slurry: In a beaker, mix ~50 g of silica gel with your chosen eluent to form a homogenous slurry.
Step 2: Packing the Column
-
Secure the column vertically to a clamp stand. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.
-
Fill the column about one-third full with the mobile phase.
-
Pour the silica slurry into the column in a single, continuous motion.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Use air pressure to accelerate this process if performing flash chromatography.[6]
-
Add another ~1 cm layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.[5]
Step 3: Loading the Sample (Dry Loading Recommended)
Dry loading is superior for compounds with limited solubility in the mobile phase as it prevents band broadening.
-
Dissolve your crude sample (~1-2 g) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., acetone, THF, or DCM).
-
Add 2-3 g of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
Gently fill the column with the mobile phase, apply pressure, and begin elution.
Step 4: Elution and Fraction Collection
-
Continuously add fresh eluent to the top of the column, ensuring the silica bed never runs dry.
-
Apply gentle, steady air pressure to achieve a solvent flow rate of approximately 2 inches per minute.[6]
-
Collect fractions in test tubes or vials. The size of the fractions depends on the column size; for a 50 g column, 20-25 mL fractions are appropriate.
-
Monitor the separation by spotting every few fractions on a TLC plate.
-
Combine the fractions that contain your pure product.
-
Remove the solvent and acetic acid using a rotary evaporator to yield the purified compound.
Workflow for Method Development
The following diagram illustrates the logical flow for developing a robust purification method.
Sources
Navigating the Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid. As a Senior Application Scientist, this guide is structured to address common challenges and provide scientifically grounded solutions to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and established method involves a multi-step synthesis.[1] A typical route starts with the condensation of 2-chloro-5-nitrobenzaldehyde with methyl thioglycolate in the presence of a base to form methyl 6-nitrobenzo[b]thiophene-2-carboxylate.[1] This intermediate is then saponified to the corresponding carboxylic acid. The final step is the chlorination at the 3-position.[1]
Q2: My reaction to form the benzothiophene core is resulting in a complex mixture of products. What could be the cause?
The formation of inseparable mixtures can occur, especially when using starting materials with certain substituent patterns. For instance, using a nitro group-substituted cinnamic acid in a reaction with thionyl chloride can lead to poor yields and a mixture of isomers and other side products.[1] An alternative approach is the halogenation of a pre-formed benzothiophene.[1]
Q3: Are there any modern techniques that can improve the efficiency of this synthesis?
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of the benzothiophene scaffold.[1] For example, the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde can be completed in as little as 15 minutes under microwave irradiation at 90°C, compared to 17 hours with conventional heating.[1] Similarly, the saponification step can be achieved in 3 minutes at 100°C using microwave dielectric heating.[1]
Troubleshooting Guide: Common Impurities and Their Mitigation
The synthesis of this compound can be accompanied by the formation of several impurities. Understanding their origin is key to preventing their formation and ensuring the purity of the final product.
Impurity Profile and Causality
Below is a table summarizing common impurities, their likely sources, and recommended preventative measures.
| Impurity Name | Structure | Potential Source | Preventative Measures & Mitigation |
| Isomeric Chlorination Products | Varies | Non-selective chlorination of the benzothiophene ring. | Optimize chlorinating agent and reaction conditions (temperature, solvent). Consider using a milder chlorinating agent. |
| Unreacted Starting Materials | e.g., 6-nitro-1-benzothiophene-2-carboxylic acid | Incomplete chlorination reaction. | Increase reaction time, temperature, or stoichiometry of the chlorinating agent. Monitor reaction progress by TLC or HPLC. |
| Over-chlorinated Products | Dichloro-6-nitro-1-benzothiophene-2-carboxylic acid | Excess of chlorinating agent or prolonged reaction time. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and quench it once the starting material is consumed. |
| Hydrolysis Products | 6-nitro-3-hydroxy-1-benzothiophene-2-carboxylic acid | Presence of water during the chlorination step, especially when using reagents like thionyl chloride or phosphorus pentachloride. | Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Decarboxylation Products | 3-Chloro-6-nitro-1-benzothiophene | High reaction temperatures during synthesis or purification. | Maintain careful temperature control. Use milder purification techniques if possible. |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the general synthetic pathway and the points at which key impurities may arise.
Caption: Synthetic pathway and common impurity formation points.
Experimental Protocols for Purity Analysis
To ensure the quality of your synthesized this compound, a robust analytical methodology is crucial. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the target compound from its impurities.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Injection and Elution: Inject the sample and run the gradient method.
-
Detection: Use a UV detector set at a wavelength where the compound and its expected impurities have significant absorbance.
-
Data Analysis: Integrate the peak areas to determine the relative percentage of the main product and any impurities.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the synthesized compound and any impurities, aiding in their identification.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in the appropriate mass range.
-
Data Interpretation: Identify the molecular ion peak corresponding to the target compound and look for peaks that may correspond to the molecular weights of potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also be used for purity assessment.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
Confirm the structure of the desired product by analyzing the chemical shifts, integration values, and coupling patterns.
-
Look for any unexpected signals that may indicate the presence of impurities. The relative integration of these signals can provide a semi-quantitative measure of impurity levels.
-
Workflow for Purity Verification
The following diagram outlines a logical workflow for verifying the purity of your synthesized compound.
Caption: A systematic workflow for product purification and analysis.
References
Sources
- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzothiophene synthesis [organic-chemistry.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]
- 7. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 12. EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Navigating the Labyrinth of Benzothiophene Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the Synthesis of Substituted Benzothiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. As a senior application scientist with extensive experience in synthetic organic chemistry, I have compiled this resource to address the common, and often frustrating, side reactions that can arise during your experiments. My goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
This guide is structured to be a dynamic resource, moving beyond a rigid template to address the specific challenges you are likely to encounter. We will delve into the intricacies of common synthetic methods, dissecting the "why" behind experimental choices to ensure your protocols are robust and self-validating. Every mechanistic claim and procedural standard is supported by authoritative references to uphold the highest level of scientific integrity.
Let's begin our exploration of the fascinating and sometimes challenging world of benzothiophene synthesis.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section is formatted in a question-and-answer style to directly address specific issues you may be facing in the lab.
I. The Fiesselmann Synthesis
The Fiesselmann synthesis is a powerful tool for constructing 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are versatile precursors to a range of substituted benzothiophenes. However, the reaction is not without its pitfalls.
Question 1: My Fiesselmann reaction is producing a significant amount of a high molecular weight, sulfur-rich byproduct that is difficult to separate from my desired product. What is happening and how can I prevent it?
Answer: You are likely observing the formation of a thioacetal . This is a common side reaction in the Fiesselmann synthesis, particularly when the reaction is run in the absence of an alcohol.[1]
Causality & Mechanism: The Fiesselmann reaction proceeds through the base-catalyzed conjugate addition of a thioglycolic acid derivative to an α,β-acetylenic ester.[2] In the absence of an alcohol to act as a proton source and to favor the desired intramolecular cyclization, the intermediate thiolate can react with a second molecule of the acetylenic ester, leading to the formation of a stable thioacetal.
Mitigation Strategies:
-
Solvent Choice is Critical: The addition of an alcohol, such as methanol or ethanol, as a co-solvent is crucial to suppress thioacetal formation. The alcohol serves to protonate the intermediate enolate, favoring the desired Dieckmann condensation pathway over the intermolecular side reaction.[1]
-
Control of Stoichiometry: Ensure a precise 1:1 stoichiometry between the thioglycolic acid derivative and the acetylenic ester. An excess of the acetylenic ester will drive the equilibrium towards thioacetal formation.
-
Base Selection: While a base is necessary to deprotonate the thioglycolic acid, using a milder base or controlling the addition rate can sometimes help to minimize side reactions.
Experimental Protocol: Minimizing Thioacetal Formation in the Fiesselmann Synthesis
-
Reaction Setup: To a solution of the α,β-acetylenic ester (1.0 equiv) in a 1:1 mixture of anhydrous toluene and methanol, add the thioglycolic acid derivative (1.0 equiv).
-
Base Addition: Slowly add a solution of sodium methoxide in methanol (1.1 equiv) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The desired product should have a different Rf value than the starting materials and the thioacetal byproduct.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Fiesselmann Synthesis - Desired Pathway vs. Thioacetal Side Reaction
Caption: Desired vs. side reaction in Fiesselmann synthesis.
II. The Gewald Aminothiophene Synthesis
The Gewald reaction is a highly efficient multicomponent reaction for the synthesis of 2-aminothiophenes, which are key intermediates for many biologically active benzothiophene derivatives. A common challenge in this synthesis is the formation of dimeric byproducts.
Question 2: My Gewald reaction is giving a low yield of the desired 2-aminothiophene, and I am isolating a significant amount of a yellow, insoluble solid. What is this byproduct and how can I avoid it?
Answer: You are likely observing the dimerization of your α-cyanoester or a related intermediate. This is a well-documented side reaction in the Gewald synthesis, especially when using highly reactive methylene compounds.
Causality & Mechanism: The Gewald reaction begins with a Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester, followed by the addition of elemental sulfur and subsequent cyclization.[3][4] However, under the basic reaction conditions, the activated nitrile can undergo self-condensation or dimerization, competing with the desired reaction pathway.[5]
Mitigation Strategies:
-
Temperature Control: Maintaining a lower reaction temperature can often favor the desired multicomponent reaction over the dimerization side reaction.
-
Base Selection and Concentration: The choice and amount of base are critical. A weaker base or a catalytic amount of a stronger base can minimize the self-condensation of the nitrile.
-
Order of Addition: Adding the sulfur component early in the reaction can sometimes intercept the activated nitrile before it has a chance to dimerize.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis has been shown to improve yields and reduce reaction times, potentially by rapidly forming the desired product and minimizing the time for side reactions to occur.
Table 1: Effect of Reaction Conditions on Dimer Formation in Gewald Synthesis
| Parameter | Condition A (High Dimer) | Condition B (Low Dimer) | Rationale |
| Temperature | Reflux in Ethanol (78 °C) | 50 °C | Lower temperature disfavors the higher activation energy pathway of dimerization. |
| Base | 1.5 equiv. Piperidine | 0.2 equiv. Triethylamine | A weaker, non-nucleophilic base in catalytic amounts reduces the concentration of the reactive enolate. |
| Sulfur Addition | Added after 1h | Added at the start | Early addition of sulfur traps the Knoevenagel adduct before it can dimerize. |
Diagram: Gewald Synthesis - Dimerization vs. Cyclization
Caption: Competing pathways in the Gewald synthesis.
III. Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling and annulation reactions are indispensable for the synthesis of a wide variety of substituted benzothiophenes.[6] However, these powerful methods can be plagued by side reactions such as homocoupling.
Question 3: In my Suzuki coupling reaction to synthesize a 2-arylbenzothiophene, I am observing a significant amount of the homocoupled starting materials (both the benzothiophene and the arylboronic acid). How can I suppress this side reaction?
Answer: The formation of homocoupling byproducts is a common issue in palladium-catalyzed cross-coupling reactions.[7] This side reaction can arise from several factors, including the choice of catalyst, ligands, base, and the purity of the reagents.
Causality & Mechanism: Homocoupling can occur through various pathways. For example, the oxidative addition of the aryl halide to the Pd(0) catalyst can be followed by a reaction with another molecule of the aryl halide or the organometallic reagent before the desired cross-coupling takes place. The choice of ligand plays a crucial role in modulating the reactivity of the palladium center and preventing these undesired pathways.[8]
Mitigation Strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often suppress homocoupling by promoting the desired reductive elimination step over side reactions.
-
Catalyst and Ligand Ratio: Optimizing the palladium-to-ligand ratio is critical. A slight excess of the ligand can sometimes help to stabilize the catalytic species and prevent the formation of highly reactive, ligand-deficient palladium species that can promote homocoupling.[9]
-
Base and Solvent: The choice of base and solvent can significantly influence the reaction outcome. A thorough screening of different bases (e.g., carbonates, phosphates, fluorides) and solvents (e.g., toluene, dioxane, DMF) is often necessary to find the optimal conditions for a specific substrate combination.
-
Purity of Reagents: Ensure that all reagents, especially the boronic acid, are of high purity. Impurities can sometimes interfere with the catalytic cycle and lead to side reactions.
Table 2: Optimization of Suzuki Coupling Conditions to Minimize Homocoupling
| Parameter | Condition A (High Homocoupling) | Condition B (Low Homocoupling) | Rationale |
| Ligand | PPh₃ | SPhos | Bulky, electron-rich ligand accelerates reductive elimination.[8] |
| Pd:Ligand Ratio | 1:1 | 1:2 | Excess ligand stabilizes the Pd(0) species. |
| Base | Na₂CO₃ | K₃PO₄ | Stronger, non-nucleophilic base can facilitate transmetalation without promoting side reactions. |
| Temperature | 110 °C | 80 °C | Lower temperature can reduce the rate of side reactions. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the regioselectivity of a Friedel-Crafts acylation on my substituted benzothiophene. How can I control the position of acylation?
A1: The regioselectivity of electrophilic substitution on benzothiophenes is influenced by the electronic properties of the existing substituents. In general, electrophilic attack is favored at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.[10] However, the directing effect of substituents on the benzene ring can alter this preference. For kinetically controlled reactions, the distribution of products is often determined by the relative stability of the intermediate sigma-complexes.[11] To achieve a desired regioselectivity, you may need to consider:
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the regioselectivity.
-
Reaction Temperature: Lower temperatures often lead to higher selectivity.
-
Blocking Groups: In some cases, a removable blocking group can be installed to direct the acylation to the desired position.
Q2: What are the best general practices for purifying substituted benzothiophenes?
A2: The purification of substituted benzothiophenes often involves standard techniques, but some specific considerations can be helpful:
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For challenging separations of isomers or closely related byproducts, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12]
Q3: Are there any general tips for improving the overall yield and purity of my benzothiophene synthesis?
A3: Absolutely. Beyond addressing specific side reactions, adhering to good general laboratory practices is paramount:
-
Reagent Purity: Always use high-purity, anhydrous solvents and reagents, as impurities can significantly impact the reaction outcome.
-
Inert Atmosphere: Many of the reagents and intermediates in benzothiophene synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often essential.
-
Thorough Monitoring: Diligent reaction monitoring by TLC or GC-MS will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
By understanding the potential side reactions and their underlying mechanisms, you can proactively design your experiments to favor the desired product formation. This guide provides a starting point for troubleshooting, but remember that each specific substrate and reaction may require its own unique optimization.
References
-
Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Request PDF. (2025, August 6). Palladium-Catalyzed C-H Homocoupling of Thiophenes: Facile Construction of Bithiophene Structure. ResearchGate. [Link]
-
PubMed. (2022, May 20). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. [Link]
-
ResearchGate. (n.d.). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes S.Rajappa, V. K. Gumaste Adv.Heterocycl. Chem, 2013, 108, 1-161. [Link]
-
ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]
-
ACS Omega. (n.d.). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
-
ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
SciSpace. (n.d.). Intramolecular cyclizations and ring-cleavage reactions of five-membered heteroarylnitrenes and their precursors. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
The Analyst. (n.d.). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. [Link]
-
Reaction Chemistry & Engineering. (2023, October 17). Adaptive mixed variable Bayesian self-optimisation of catalytic reactions. [Link]
-
PMC. (2017, March 20). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. [Link]
-
ResearchGate. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
Taylor & Francis Online. (2024, September 2). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed C−H Homocoupling of Bromothiophene Derivatives and Synthetic Application to Well-Defined Oligothiophenes. [Link]
-
ResearchGate. (n.d.). Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann.... [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
PubMed. (n.d.). Chromatographic separation of enantiomers. [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]
-
Thieme. (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
ResearchGate. (n.d.). An aryl thiol–vinyl azide coupling reaction and a thiol–vinyl azide coupling/cyclization cascade: efficient synthesis of β-ketosulfides and arene-fused 5-methylene-2-pyrrolidinone derivatives. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). [Link]
-
YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
PubMed Central. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]
-
ChemRxiv. (n.d.). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]
-
PMC. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
Filo. (2024, October 27). Fiesselmann thiophene synthesis. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. Benzothiophene synthesis [organic-chemistry.org]
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- 11. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Benzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals to address the specific challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. The unique substitution pattern of this molecule presents a distinct set of synthetic hurdles that require careful consideration to ensure a safe, efficient, and reproducible process.
Section 1: Synthesis Pathway and Core Principles (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing a foundational understanding of the reaction mechanism and strategic considerations.
Question 1: What is a common and reliable synthetic route for preparing this compound?
A prevalent and logical approach involves a multi-step synthesis starting from a substituted cinnamic acid. This method provides a clear and often reproducible pathway to the benzothiophene core.[1] A key intermediate in this process is 3-chlorobenzo[b]thiophene-2-carbonyl chloride, which can be synthesized from cinnamic acid and thionyl chloride.[1] The nitration of the benzothiophene ring is a critical subsequent step.
Question 2: What are the key chemical transformations in this synthesis, and what are their underlying mechanisms?
The synthesis can be broken down into three primary stages:
-
Formation of the Benzothiophene Core: This is typically achieved through the reaction of a substituted cinnamic acid with thionyl chloride, which facilitates both chlorination and cyclization.
-
Nitration of the Benzothiophene Ring: This is an electrophilic aromatic substitution reaction. The nitro group is introduced onto the benzene portion of the benzothiophene molecule. The position of nitration is directed by the existing substituents.
-
Hydrolysis of the Acyl Chloride: The final step involves the conversion of the 2-carbonyl chloride to the desired 2-carboxylic acid.
Question 3: How do the substituents (chloro, nitro, and carboxylic acid groups) influence the reactivity and stability of the molecule?
The electronic properties of the substituents play a crucial role:
-
Nitro Group: As a strong electron-withdrawing group, it deactivates the benzene ring to further electrophilic substitution but also increases the acidity of the carboxylic acid. It is also an energetic group, necessitating careful temperature control during synthesis and handling.
-
Chloro Group: This electron-withdrawing group also deactivates the thiophene ring towards electrophilic attack.
-
Carboxylic Acid Group: This group can be prone to decarboxylation under thermal stress, a key consideration for scale-up.[2]
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This section is formatted as a troubleshooting guide to address specific issues that may arise during the scale-up of the synthesis.
Problem 1: Low Yield of the Final Product
Possible Cause 1: Incomplete Chlorination/Cyclization
-
Explanation: The initial formation of the 3-chlorobenzothiophene core is a critical step. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC-MS). Consider a moderate increase in reaction temperature or a longer reaction time. Ensure that the thionyl chloride is of high purity and used in sufficient excess.
Possible Cause 2: Unwanted Side Reactions During Nitration
-
Explanation: The nitration step is highly exothermic and can lead to the formation of di-nitrated or other unwanted byproducts if not properly controlled.
-
Solution: Maintain strict temperature control during the addition of the nitrating agent (e.g., using an ice bath or a jacketed reactor). Slow, dropwise addition of the nitrating agent is crucial.
Possible Cause 3: Product Loss During Work-up and Purification
-
Explanation: The carboxylic acid product may have some solubility in the aqueous phase during extraction, leading to losses.
-
Solution: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate). Ensure the pH of the aqueous layer is sufficiently acidic to fully protonate the carboxylic acid and minimize its solubility in water.
Problem 2: Formation of Significant Impurities
Possible Cause 1: Over-chlorination
-
Explanation: The use of harsh chlorinating conditions can lead to the introduction of additional chlorine atoms onto the aromatic ring.
-
Solution: Use a milder chlorinating agent or carefully control the stoichiometry of the chlorinating agent. Sodium hypochlorite can be an effective and milder alternative for C3-chlorination of benzothiophenes.[3]
Possible Cause 2: Decarboxylation
-
Explanation: Benzothiophene-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 3-chloro-6-nitro-1-benzothiophene as a significant impurity.[2] The melting point of the target compound is 249°C with decomposition, indicating thermal instability.[4]
-
Solution: Avoid excessive temperatures during the reaction, work-up, and particularly during any distillation or drying steps. Use vacuum drying at a moderate temperature.
Possible Cause 3: Isomeric Impurities
-
Explanation: Depending on the specific synthetic route, there is a possibility of forming other positional isomers of the nitro group.
-
Solution: Purify the final product carefully using recrystallization from a suitable solvent system. The choice of solvent will be critical in separating closely related isomers.
Problem 3: Difficulties in Product Purification
Possible Cause 1: Oily or Intractable Product
-
Explanation: The presence of impurities can inhibit the crystallization of the final product.
-
Solution: Attempt to purify a small sample by column chromatography to obtain a pure reference standard. This can help in developing an effective recrystallization procedure. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities.
Possible Cause 2: Poor Crystallization
-
Explanation: Finding a suitable solvent for recrystallization can be challenging.
-
Solution: A systematic solvent screen is recommended. A good starting point would be polar protic solvents like ethanol or isopropanol, or a mixture of a polar solvent with a non-polar co-solvent (e.g., ethyl acetate/hexane). A general procedure for the purification of aromatic carboxylic acids involves dissolving the sodium salt in hot water, followed by acidification to precipitate the pure acid.[5]
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
This protocol is a suggested pathway based on related literature and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride [1]
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamic acid (1 equivalent) and chlorobenzene.
-
Slowly add thionyl chloride (5 equivalents) to the stirred suspension at room temperature.
-
Carefully add pyridine (0.1 equivalents) and heat the reaction mixture to reflux for 48-72 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove excess thionyl chloride and solvent.
-
Suspend the residue in hot cyclohexane and filter immediately to obtain the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
Step 2: Nitration
-
Cool the crude 3-chlorobenzo[b]thiophene-2-carbonyl chloride in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the internal temperature below 10°C.
-
Stir the reaction at 0-5°C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
Step 3: Hydrolysis
-
Suspend the crude nitro-intermediate in a mixture of water and a suitable organic co-solvent (e.g., THF or dioxane).
-
Heat the mixture to a gentle reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent such as ethanol or acetic acid.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Data and Visualizations
Table 1: Key Physical and Safety Data for this compound [4]
| Property | Value |
| CAS Number | 34576-91-5 |
| Molecular Formula | C₉H₄ClNO₄S |
| Molecular Weight | 257.65 g/mol |
| Melting Point | 249°C (decomposes) |
| Purity (Typical) | >98% |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage) |
| UN Number | 1759 |
Diagram 1: General Workflow for Synthesis and Scale-Up
Caption: A decision tree to diagnose potential causes of low reaction yield.
References
-
Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6534–6546. [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Retrieved January 23, 2026, from [Link]
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Bremner, W. S., Griffith, R., & Taggart, J. J. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 1536–1543. [Link]
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Bui, L. H. D., Aoki, K., Tanaka, T., & Aso, Y. (2021). Reactive extraction for the separation of glyceric acid from aqueous solutions with 2-naphthaleneboronic acid and tri-octyl methyl ammonium chloride. Separation and Purification Technology, 276, 119335. [Link]
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Corrie, J. E. T., Munasinghe, V. R. N., Trentham, D. R., & Barth, A. (2008). Studies of Decarboxylation in Photolysis of alpha-carboxy-2-nitrobenzyl (CNB) Caged Compounds. Photochemical & Photobiological Sciences, 7(1), 84–97. [Link]
-
Al Marjani, M. F., Atia, A. J. K., & Qaban, M. A. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. World Journal of Pharmaceutical Research, 4(6), 2390-2402. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 23, 2026, from [Link]
-
Pirrung, M. C., Li, Z., Hensley, E., Liu, Y., Tanksale, A., Lin, B., Pai, A., & Webster, N. J. G. (2007). Parallel Synthesis of Indolylquinones and Their Cell-Based Insulin Mimicry. Journal of Combinatorial Chemistry, 9(5), 844–854. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., Baek, D., Oh, C.-H., & Lee, K.-T. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry, 15(1), 169–181. [Link]
- Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
- U.S. Patent No. 3,005,031. (1961).
- U.S. Patent No. 8,492,583. (2013).
- U.S. Patent No. 6,833,472. (2004).
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., Baek, D., Oh, C.-H., & Lee, K.-T. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]
-
Zare, A., & Ranjbar, P. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10. [Link]
-
El-Sayed, N. A., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 942. [Link]
-
YouTube. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application #heterocyclic #mscchemistrynotes. It's Chemistry Time. [Link]
- U.S. Patent No. 6,833,472. (2004).
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Gamal El-Din, M. M., Yoo, K. H., Baek, D., Oh, C.-H., & Lee, K.-T. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Expert Opinion on Drug Discovery, 19(7), 899-913. [Link]
-
Corrie, J. E. T., Munasinghe, V. R. N., Trentham, D. R., & Barth, A. (2008). Studies of Decarboxylation in Photolysis of alpha-carboxy-2-nitrobenzyl (CNB) Caged Compounds. Photochemical & Photobiological Sciences, 7(1), 84–97. [Link]
-
Kumar, A., & Singh, B. (2018). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Bioengineering, 5(3), 64. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 23, 2026, from [Link]
-
Ortiz, A., & de la Mora, M. A. (2019). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 9(58), 33901-33905. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 23, 2026, from [Link]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., Baek, D., Oh, C.-H., & Lee, K.-T. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry, 14(14), 1045–1058. [Link]
Sources
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- 4. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting low yield in electrophilic nitration of benzothiophenes
Answering the user's request.
Technical Support Center: Electrophilic Nitration of Benzothiophenes
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the electrophilic nitration of benzothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this crucial transformation. The benzothiophene scaffold is a cornerstone in medicinal chemistry, and its functionalization via nitration opens doors to a vast array of valuable derivatives. However, the reaction is notoriously sensitive and prone to low yields, undesirable side reactions, and complex product mixtures.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing this reaction. By understanding the "why" behind the experimental observations, you can more effectively troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiophene nitration reaction turning dark brown or black?
This is a common observation and typically indicates substrate degradation or polymerization. Benzothiophene, like its simpler analog thiophene, is an electron-rich heterocycle that is highly susceptible to oxidation under strongly acidic and oxidative conditions.[1] Harsh nitrating agents, such as the classic concentrated nitric acid/sulfuric acid mixture (HNO₃/H₂SO₄), can easily oxidize the sensitive thiophene ring, leading to the formation of tarry, intractable materials instead of the desired nitro-product.[1]
Q2: What is the expected regioselectivity for the nitration of an unsubstituted benzothiophene?
Electrophilic attack on the unsubstituted benzothiophene ring preferentially occurs on the thiophene moiety rather than the benzene ring. The major product is typically the 3-nitrobenzothiophene, with the 2-nitro isomer formed as a minor product. This is due to the greater ability of the 3-position to stabilize the positive charge in the Wheland intermediate (the sigma complex) formed during the electrophilic attack.
Q3: How does a substituent on the benzothiophene ring affect the position of nitration?
Substituents dramatically influence the reaction's regioselectivity. The key is the electronic nature of the group:
-
Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) on the benzene ring will activate that ring towards electrophilic substitution, often leading to a mixture of isomers.
-
Electron-Withdrawing Groups (EWGs) (e.g., -COOH, -CHO, -CN, -COCH₃) at the 3-position deactivate the thiophene ring towards electrophilic attack.[2] Consequently, nitration occurs exclusively on the benzene portion of the molecule, yielding a mixture of 4-, 5-, 6-, and 7-nitro isomers.[2][3] The distribution of these isomers is highly dependent on the reaction conditions.[3][4]
Q4: I am seeing a byproduct where my 3-substituent has been replaced by a nitro group. What is this?
This side reaction is known as ipso-substitution. It has been observed as a minor pathway in the nitration of 3-substituted benzothiophenes, particularly those with groups like -COOH or -CHO.[2][3] The nitro group attacks the carbon atom already bearing a substituent, leading to its replacement. This is more likely to occur under forcing reaction conditions.
Troubleshooting Guide for Low Yield
This section addresses the most common and frustrating issue in benzothiophene nitration: low product yield. We will diagnose potential causes and provide validated solutions.
Problem: Very Low or No Product Yield, Significant Starting Material Recovery
If you observe a low conversion of your starting material, it suggests the reaction is not proceeding efficiently.
Possible Cause 1: Inactive Nitrating Agent. The active electrophile in nitration is the nitronium ion (NO₂⁺).[5] If this species is not generated effectively, the reaction will not initiate.
Suggested Solutions:
-
Verify Acid Strength and Purity: Ensure that the acids used (e.g., sulfuric acid, acetic acid) are of high purity and concentration. Water content can interfere with the generation of the nitronium ion.
-
Use Pre-formed Acetyl Nitrate: For milder conditions, consider using acetyl nitrate, which is formed from the reaction of nitric acid and acetic anhydride.[1] This reagent should ideally be freshly prepared and used in situ.
-
Protocol Insight: Acetic anhydride serves a dual purpose: it reacts with nitric acid to form the potent electrophile acetyl nitrate, and it scavenges any water present, preventing the formation of nitrous acid which can lead to violent and unpredictable side reactions.[1]
-
Possible Cause 2: Reaction Temperature is Too Low. While low temperatures are often necessary to control selectivity and prevent degradation, an excessively low temperature can reduce the reaction rate to a point where conversion is negligible within a practical timeframe.
Suggested Solutions:
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in small increments (e.g., from 0 °C to 10 °C) while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Some nitrations may require several hours for completion, even at slightly elevated temperatures.
Problem: Low Yield of Desired Product, High Amount of Tarry Byproducts
This is the most frequent challenge, pointing directly to substrate degradation.
Possible Cause 1: Nitrating Conditions are Too Harsh. As discussed in the FAQs, benzothiophenes are sensitive. The standard HNO₃/H₂SO₄ mixture is often too aggressive.[1]
Suggested Solutions:
-
Switch to a Milder Nitrating System: The choice of nitrating agent is the most critical parameter. The table below compares common systems.
Nitrating System Typical Conditions Advantages Disadvantages Conc. HNO₃ / Conc. H₂SO₄ 0 °C to RT Strong; effective for deactivated systems. Often too harsh for benzothiophenes; causes oxidation and low yield. KNO₃ / Conc. H₂SO₄ 0 °C Milder; good for kinetic control; favors 5- and 6-nitro isomers on 3-substituted systems.[2][3] Requires careful temperature control. HNO₃ / Acetic Anhydride 10 °C Excellent for unsubstituted thiophenes; prevents nitrosation side reactions.[1][6] Acetic anhydride is expensive and moisture-sensitive. HNO₃ / Acetic Acid 60 °C Used for thermodynamic control; favors 4-nitro isomer on 3-substituted systems.[2][3] Higher temperature can increase byproduct formation. -
Control the Rate of Addition: Always add the nitrating agent (or the substrate solution) slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile and helps to dissipate the heat generated from this exothermic reaction.
Possible Cause 2: Presence of Nitrous Acid (HNO₂). Nitrous acid can be present as an impurity in nitric acid and can also form during the reaction. It leads to an autocatalytic and often explosive nitrosation of the highly reactive thiophene ring, producing a variety of unidentified products.[1]
Suggested Solutions:
-
Use a Nitrous Acid Scavenger: The addition of a small amount of urea or sulfamic acid to the reaction mixture can effectively remove any traces of nitrous acid, preventing the unwanted nitrosation pathway.[1]
-
Employ Acetic Anhydride: As mentioned, using nitric acid in acetic anhydride is a highly effective method to prevent complications arising from nitrosation.[1]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your benzothiophene nitration experiments.
Caption: Troubleshooting workflow for low yield in benzothiophene nitration.
Validated Experimental Protocols
The following protocols are adapted from established literature procedures for the nitration of 3-substituted benzothiophenes, where nitration is directed to the benzene ring.[2][3] These should be adapted based on the specific substrate and monitored closely by TLC.
Protocol 1: Kinetically Controlled Nitration (Favors 5- and 6-Nitro Isomers)
This low-temperature method is designed to minimize degradation and favors the formation of the kinetically preferred products.[2]
Materials:
-
3-Substituted Benzothiophene (1.0 eq)
-
Potassium Nitrate (KNO₃), finely powdered (1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice / Ice Water
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the 3-substituted benzothiophene in a sufficient volume of concentrated sulfuric acid.
-
Cool the stirred solution to 0 °C using an ice-salt bath.
-
Once the temperature is stable at 0 °C, add the finely powdered potassium nitrate portion-wise over 15-20 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC (quench a small aliquot in ice water, neutralize with NaHCO₃, and extract with ethyl acetate for spotting).
-
Upon completion, very carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Allow the ice to melt. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
If no solid precipitates, neutralize the acidic aqueous solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Purify the isomers by column chromatography on silica gel.
Protocol 2: Thermodynamically Controlled Nitration (Favors 4-Nitro Isomer)
This higher-temperature method allows for the formation of the more thermodynamically stable 4-nitro isomer.[2][3]
Materials:
-
3-Substituted Benzothiophene (1.0 eq)
-
Concentrated Nitric Acid (HNO₃, 70%) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Glacial Acetic Acid
-
Crushed Ice / Ice Water
Procedure:
-
Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to glacial acetic acid (e.g., a 1:10 v/v mixture).
-
In a separate flask, dissolve the 3-substituted benzothiophene in the sulfuric acid/acetic acid solvent mixture.
-
Heat the solution to 60 °C with stirring in a water or oil bath.
-
Add the concentrated nitric acid dropwise to the heated solution over 20-30 minutes. Maintain vigorous stirring and monitor the internal temperature to ensure it remains at 60 °C.
-
Stir the reaction at 60 °C for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing a large amount of crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
If necessary, perform an extraction and purification as described in Protocol 1.
Mechanism Visualization: Generation of the Nitronium Electrophile
The nature of the active electrophile is dictated by the reaction medium. This diagram illustrates the formation of the nitronium ion (NO₂⁺) under two different common conditions.
Caption: Generation of the nitronium ion electrophile under different conditions.
References
-
Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191. [Link]
-
Master Organic Chemistry (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of benzothiophenes. [Link]
-
Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 305-309. [Link]
-
Butler, A. R., & Hendry, J. B. (1971). Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen. Journal of the Chemical Society B: Physical Organic, 102-105. [Link]
-
Babasinian, V. S. (1943). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 2, p.466. [Link]
-
Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 3405-3409. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Reaction Products
Welcome to the Technical Support Center for the purification of reaction products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of unreacted starting materials and other impurities from your target compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but how do I choose the best method to purify my product?
A1: Selecting the optimal purification strategy is paramount for achieving high purity and yield. The choice depends on the physicochemical properties of your product and the impurities you need to remove. Consider the following factors:
-
Physical State: Is your product a solid or a liquid?
-
Boiling Point: Is there a significant difference in the boiling points between your product and the starting materials?
-
Solubility: Do your product and impurities exhibit different solubilities in various solvents?
-
Polarity: Are there significant differences in polarity that can be exploited for chromatographic separation?
-
Thermal Stability: Is your product sensitive to heat?
This decision-making process can be visualized as follows:
Caption: A flowchart to guide the selection of an appropriate purification method.
Q2: I'm dealing with a thermally sensitive compound. What are my purification options?
A2: For thermally sensitive compounds, methods that require high temperatures, such as standard distillation, should be avoided. Here are your primary options:
-
Vacuum Distillation: By reducing the pressure, the boiling point of your liquid product is lowered, allowing for distillation at a safer temperature.[1]
-
Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase at ambient temperature.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent at or below room temperature is an excellent, gentle purification method.[1]
-
Liquid-Liquid Extraction: This method operates at room temperature and is based on the differential solubility of your compound in two immiscible liquids.[2]
Q3: My product and starting material have very similar polarities. How can I separate them using chromatography?
A3: Separating compounds with similar polarities is a common challenge in chromatography. Here are some strategies to improve resolution:
-
Optimize the Mobile Phase: A systematic approach to solvent selection is crucial. Experiment with solvent systems from different selectivity groups.[3] For normal-phase chromatography, this could mean trying combinations like hexane/ethyl acetate versus dichloromethane/methanol.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider an orthogonal approach by changing the stationary phase.[3] If you are using silica gel, try alumina or a bonded-phase silica (like C18 for reversed-phase).
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolving power than standard flash chromatography and is often the method of choice for challenging separations in the pharmaceutical industry.[4]
-
Gradient Elution: Employing a gradient of increasing solvent polarity can help to resolve closely eluting compounds.[4]
Troubleshooting Guides
Crystallization
Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility.[1][5]
Experimental Protocol: A General Method for Recrystallization [6]
-
Solvent Selection: The ideal solvent will dissolve the crude mixture at an elevated temperature but not at room temperature or below.[6]
-
Dissolution: Dissolve the impure solid in the minimum amount of hot solvent to form a saturated solution.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. Slower cooling generally leads to the formation of larger, purer crystals.[6]
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals.[8]
Caption: A step-by-step workflow for the crystallization process.
Troubleshooting Crystallization
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated. | 1. Scratch the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of the pure compound. 3. Evaporate some of the solvent to increase the concentration.[9] 4. Cool the solution in an ice bath. |
| Oiling out (product separates as a liquid). | The compound's melting point is lower than the boiling point of the solvent, or the compound is too soluble. | 1. Reheat the solution and add more solvent. 2. Try a lower-boiling point solvent or a different solvent system.[9] |
| Low recovery of the product. | The compound is too soluble in the cold solvent, or too much solvent was used. | 1. Cool the solution for a longer period or at a lower temperature. 2. Evaporate some of the solvent and re-cool. 3. Ensure the minimal amount of hot solvent was used for dissolution. |
| Impure crystals. | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid crystallization can incorporate impurities.[10] |
Column Chromatography
This technique is a cornerstone of purification, separating compounds based on their affinity for a stationary phase (like silica gel) versus a mobile phase (the eluting solvent).[11]
Experimental Protocol: Flash Column Chromatography [6]
-
Solvent System Selection: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation of your product from impurities.[6]
-
Column Packing: Pack a column of the appropriate size with silica gel in the initial, non-polar solvent.[6]
-
Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent and load it onto the top of the column.[6]
-
Elution: Add the eluent (mobile phase) to the top of the column and apply pressure to move the solvent through the column.[6]
-
Fraction Collection: Collect the eluting solvent in small fractions.[6]
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.[6]
-
Concentration: Combine the pure fractions and remove the solvent.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor separation of spots. | The chosen solvent system is not optimal. | Re-evaluate the solvent system using TLC. Try different solvent combinations and polarities. |
| Compound is stuck on the column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked or channeled column. | Improperly packed column. | Ensure the silica gel is packed uniformly and without air bubbles. |
| Product elutes with the solvent front. | The sample was loaded in a solvent that is too polar, or the eluting solvent is too polar. | Load the sample in the least polar solvent possible. Start with a less polar eluting solvent. |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic and interacting strongly with the silica gel. The sample may be overloaded. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Ensure the sample is not too concentrated. |
Distillation
Distillation separates liquids based on differences in their boiling points.[6]
Types of Distillation
-
Simple Distillation: Used for separating liquids with significantly different boiling points (typically >50°C apart).
-
Fractional Distillation: Employs a fractionating column to separate liquids with closer boiling points.[1]
-
Vacuum Distillation: Used for compounds that decompose at their atmospheric boiling point.[1]
Experimental Protocol: Simple Distillation [12]
-
Apparatus Setup: Assemble the distillation apparatus with a heating source, distillation flask, condenser, and receiving flask.[13]
-
Charging the Flask: Fill the distillation flask no more than two-thirds full with the liquid mixture and add boiling chips.
-
Heating: Gently heat the mixture to its boiling point.[13]
-
Vaporization and Condensation: The vapor of the more volatile component will rise, pass into the condenser, and be cooled back into a liquid.[12][13]
-
Collection: Collect the purified liquid (distillate) in the receiving flask.[12]
-
Monitoring: Monitor the temperature throughout the distillation. A stable temperature indicates a pure substance is distilling.
Troubleshooting Distillation
| Issue | Potential Cause | Solution |
| Bumping (violent boiling). | Uneven heating or lack of boiling chips. | Add fresh boiling chips or use a magnetic stirrer. Ensure even heating. |
| No distillate is collecting. | The temperature is too low, or there is a leak in the apparatus. | Increase the heating rate. Check all joints for a proper seal. |
| Temperature fluctuations. | The heating is uneven, or the mixture contains multiple components with close boiling points. | Ensure consistent heating. For close-boiling mixtures, use fractional distillation. |
| Product decomposition. | The compound is not stable at its boiling point. | Use vacuum distillation to lower the boiling point. |
Liquid-Liquid Extraction
This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[2][14]
Experimental Protocol: Acid-Base Extraction [6]
This is a powerful variation for separating acidic or basic compounds.
-
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction of a Basic Compound:
-
Wash the organic solution with an acidic aqueous solution (e.g., dilute HCl). The basic compound will be protonated and move into the aqueous layer.[6]
-
Separate the two layers.
-
Neutralize the aqueous layer with a base to precipitate the purified basic compound, which can then be extracted back into an organic solvent.[10][15]
-
-
Extraction of an Acidic Compound:
-
Wash the organic solution with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic compound will be deprotonated and move into the aqueous layer.[15]
-
Separate the layers.
-
Acidify the aqueous layer to precipitate the purified acidic compound, which can then be extracted back into an organic solvent.[15]
-
Troubleshooting Liquid-Liquid Extraction
| Issue | Potential Cause | Solution |
| Emulsion formation (a stable layer between the organic and aqueous phases). | Vigorous shaking, or the presence of surfactants. | 1. Allow the mixture to stand for a period. 2. Gently swirl instead of shaking vigorously. 3. Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer. 4. Filter the mixture through a pad of Celite. |
| Poor separation of layers. | The densities of the two solvents are too similar. | Add a solvent of a different density (e.g., a small amount of a denser chlorinated solvent to the organic layer, or brine to the aqueous layer). |
| Product is not extracting into the desired layer. | The pH of the aqueous layer is not appropriate for the compound's pKa. | Check the pH of the aqueous layer and adjust it to ensure the compound is in the correct ionic state for the desired solubility. |
References
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). American Pharmaceutical Review. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). National Institutes of Health. [Link]
-
methods of purification of organic compounds. (2019). BYJU'S. [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Medium. [Link]
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Guide for crystallization. (n.d.). University of Geneva. [Link]
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Troubleshooting. (2022). Chemistry LibreTexts. [Link]
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How to isolate impurities from a reaction product. (2023). Biotage. [Link]
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Separating Solutions – Distillation. (2024). YouTube. [Link]
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Separating Mixtures. (2025). Chemistry LibreTexts. [Link]
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How Is Chromatography Used for Purification? (n.d.). Moravek. [Link]
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SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
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Precipitation (chemistry). (n.d.). Wikipedia. [Link]
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Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
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Liquid-Liquid Extraction. (n.d.). Syrris. [Link]
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Stability and degradation of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
An In-Depth Guide for Researchers on Stability and Degradation
Welcome to the technical support center for 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid (Product Code: F014584; CAS: 34576-91-5).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights into the stability, handling, and potential degradation pathways of this compound. As Senior Application Scientists, we aim to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Section 1: Compound Profile and General Handling
This compound is a substituted benzothiophene, a heterocyclic scaffold of significant interest in medicinal chemistry due to the broad biological activities of its derivatives.[2][3] The molecule's structure, featuring a carboxylic acid, a nitro group, and a chlorine atom, presents a unique combination of functional groups that dictate its reactivity and stability.
Key Physicochemical Properties:
Recommended Storage and Handling:
-
Short-term Storage: Store at 2-8°C, protected from light.
-
Long-term Storage: For optimal stability, store as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen).
-
Solution Handling: Prepare solutions fresh for each experiment. If short-term storage of solutions is necessary, use aprotic solvents like anhydrous DMSO or DMF, store at -20°C or -80°C in small aliquots, and minimize freeze-thaw cycles. Be aware that the nitroaromatic group can be susceptible to reduction, and the benzothiophene ring can undergo oxidation.
Section 2: Frequently Asked Questions (FAQs) on Stability
This section addresses proactive questions regarding the compound's stability to prevent common experimental pitfalls.
Q1: What are the primary factors that can cause degradation of this compound?
A1: The stability of this compound is influenced by several factors, primarily pH, light, temperature, and the presence of oxidizing or reducing agents.
-
pH: The benzothiophene ring system can be susceptible to pH-dependent equilibria. For instance, some benzothiophene-2,3-diones exist in an open-ring form (2-mercaptophenylglyoxylate) at neutral pH and cyclize under acidic conditions.[5][6] While our compound is not a 2,3-dione, this illustrates the potential for ring instability. The carboxylic acid group will be deprotonated at physiological and basic pH, which can alter solubility and reactivity.
-
Light (Photostability): Nitroaromatic compounds are known to be photoreactive.[7] Exposure to UV or even ambient sunlight can lead to the formation of degradation products through complex photochemical reactions.[8][9] It is crucial to conduct experiments in light-protected vessels.
-
Temperature: While the solid compound has a high melting point, thermal degradation can occur, especially in solution at elevated temperatures.[10][11] Long-term exposure to heat can accelerate hydrolysis or other degradation pathways.
-
Oxidizing/Reducing Agents: The nitro group is susceptible to reduction, which can be initiated by various reagents or even trace metal impurities. Conversely, the sulfur atom in the thiophene ring is susceptible to oxidation.
Q2: My experimental protocol involves a basic hydrolysis step. Is this compound stable under basic conditions?
A2: Caution is strongly advised. While the ester derivative (methyl 3-chloro-6-nitro-benzo[b]thiophene-2-carboxylate) exists, suggesting the carboxylic acid can be formed via hydrolysis, strong basic conditions, especially when heated, can promote nucleophilic aromatic substitution or ring-opening reactions. The electron-withdrawing nature of the nitro and carboxylate groups activates the aromatic ring, potentially making the chloro substituent susceptible to displacement by hydroxide ions. We recommend performing a preliminary stability test using your specific basic conditions on a small scale before proceeding with valuable samples.
Q3: I'm observing a gradual color change (e.g., to yellow or brown) in my stock solution stored in DMSO. What could be the cause?
A3: A color change is a strong indicator of degradation. Nitroaromatic compounds themselves are often pale yellow, but the formation of certain degradation products can intensify or change the color.[12] This could be due to:
-
Formation of Nitrophenol-like Species: If the chloro group is displaced or other ring modifications occur, nitrophenol-type structures could form, which are often colored.[13]
-
Oxidation/Polymerization: Slow oxidation of the thiophene ring or light-induced polymerization can lead to colored impurities.
-
Solvent Interaction: While DMSO is a common solvent, it is not entirely inert. Ensure you are using high-purity, anhydrous DMSO to minimize solvent-mediated degradation.
Section 3: Troubleshooting Guide: Degradation Issues
This section provides a logical workflow for identifying and resolving issues when compound degradation is suspected.
Issue: My HPLC/LC-MS analysis shows new, unexpected peaks that grow over time.
This is the most common sign of compound instability. The appearance of new peaks indicates the formation of one or more degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
-
Analyze Blank: First, inject a blank sample (your dissolution solvent) to rule out impurities from the solvent or system.
-
Characterize Impurity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peak(s). High-Resolution Mass Spectrometry (HRMS) is invaluable for proposing a molecular formula for the degradant.
-
Perform Forced Degradation: Conduct a forced degradation study (see Protocol 4.1) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This is a standard approach in pharmaceutical development to understand degradation pathways.[14]
-
Compare and Identify: Compare the retention times and mass spectra of the peaks from your stored sample with those generated during the forced degradation study. A match can help you identify the specific stress factor (e.g., light, pH) causing the problem and tentatively identify the degradation product.
-
Mitigate: Once the cause is identified, modify your experimental conditions. This may involve using amber vials, preparing solutions fresh, adjusting the pH of your buffers, or storing stock solutions at a lower temperature.
Section 4: Key Experimental Protocols
These protocols provide a framework for proactively assessing the stability of your compound.
Protocol 4.1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to identify likely degradation products and establish a "stability-indicating" analytical method.[14]
Objective: To generate potential degradation products under acidic, basic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).
-
Acidic: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal: Use the control sample and incubate at 80°C for 48 hours, protected from light.
-
-
Photolytic Stress: Expose a separate solution (1 mg/mL in 50:50 ACN:H₂O) to a calibrated light source providing UV and visible output, as specified in ICH Q1B guidelines, for a defined period.[15] A control sample should be wrapped in aluminum foil and kept alongside.
-
Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) and analyze by a suitable HPLC-UV/MS method (see Protocol 4.2).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. Identify the major degradation products and their corresponding m/z values.
Expected Results Summary Table:
| Stress Condition | Typical Observation | Plausible Degradation Pathway |
| Acidic (HCl) | Moderate to low degradation. | Potential hydrolysis of the nitro group to a hydroxylamine or phenol. |
| Basic (NaOH) | Significant degradation. | Hydrolysis of the C-Cl bond; potential ring-opening.[5] |
| Oxidative (H₂O₂) | Significant degradation. | Oxidation of the thiophene sulfur to a sulfoxide or sulfone. |
| Thermal | Low degradation. | Decarboxylation at very high temperatures. |
| Photolytic | Moderate to significant degradation. | Complex reactions involving the nitro group and aromatic ring.[8][9] |
Plausible Degradation Pathways
Based on the chemistry of the functional groups, several degradation pathways can be postulated.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid [oakwoodchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Disulfides from the Biodegradation of Dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 14. pharmainfo.in [pharmainfo.in]
- 15. fda.gov [fda.gov]
Technical Support Center: Amide Coupling with Heteroaromatic Carboxylic Acids
A Senior Application Scientist's Guide to Navigating Complex Couplings
Welcome to the technical support center for amide coupling reactions involving heteroaromatic carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-tricky substrates. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively. This guide is structured to address common problems in a direct question-and-answer format, supported by detailed explanations, protocols, and visual aids.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reactions with heteroaromatic carboxylic acids consistently low-yielding?
Low yields in these reactions often stem from the electronic properties of the heteroaromatic ring. Nitrogen-containing heterocycles can act as electron-withdrawing groups, which deactivates the carboxylic acid, making it less susceptible to activation by coupling reagents. Furthermore, the heteroatom itself can interfere with the reaction by coordinating to reagents or undergoing side reactions.[1]
Q2: I'm observing the formation of an unexpected byproduct. What could it be?
Common side reactions include the formation of an N-acylurea byproduct when using carbodiimide coupling reagents, or guanidinylation of the amine starting material if using an excess of uronium-based reagents like HATU or HBTU.[2] With certain heteroaromatic carboxylic acids, decarboxylation can also be a competing side reaction, especially under harsh conditions.[3]
Q3: How do I choose the right coupling reagent for my specific heteroaromatic carboxylic acid?
The choice of coupling reagent is critical. For electron-deficient heteroaromatic acids, more potent activating agents like HATU, HCTU, or COMU are often more effective than standard carbodiimides like EDC or DCC.[2] However, the optimal choice will depend on the specific heterocycle, the amine, and the solvent system. It is often necessary to screen a selection of reagents to find the most suitable one for a particular reaction.
Q4: What is the role of additives like HOBt and DMAP?
Additives play a crucial role in suppressing side reactions and improving reaction efficiency. 1-Hydroxybenzotriazole (HOBt) is often used with carbodiimides to minimize racemization and improve yields.[2] 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly with less reactive carboxylic acids.[4] However, care must be taken with DMAP as it can also promote side reactions if used in excess.[2]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Formation with Pyridinecarboxylic Acids
The position of the nitrogen atom in the pyridine ring significantly influences the reactivity of the carboxylic acid.
-
2-Pyridinecarboxylic Acids (Picolinic Acids): These substrates can be particularly challenging due to the proximity of the nitrogen atom to the carboxylic acid. This can lead to chelation with the coupling reagent or the activated intermediate, hindering the subsequent reaction with the amine.
-
Troubleshooting Strategy:
-
Reagent Selection: Employ a coupling reagent that is less prone to chelation. Phosphonium-based reagents like PyBOP or PyAOP can be effective.
-
Additive Choice: The use of an additive like HOAt (1-hydroxy-7-azabenzotriazole) can be beneficial as its structure is analogous to the substrate, potentially mitigating inhibitory effects.
-
Acid Chloride Formation: In difficult cases, converting the carboxylic acid to the corresponding acid chloride using a mild reagent like oxalyl chloride or thionyl chloride can be a more robust approach.[5]
-
-
-
3-Pyridinecarboxylic Acids (Nicotinic Acids): While generally more reactive than the 2-substituted isomers, they can still suffer from the electron-withdrawing nature of the pyridine ring.
-
Troubleshooting Strategy:
-
Potent Coupling Reagents: Utilize highly efficient uronium/aminium salt reagents such as HATU or HCTU in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Performing the reaction at slightly elevated temperatures (e.g., 40-50 °C) may improve the reaction rate, but should be monitored for potential side reactions.
-
-
-
4-Pyridinecarboxylic Acids (Isonicotinic Acids): These are often the most straightforward of the pyridinecarboxylic acids to couple, but standard protocols may still require optimization.[6]
-
Troubleshooting Strategy:
-
Standard Protocols: Begin with a robust, general protocol such as EDC/HOBt or HATU/DIPEA.
-
Base Selection: Triethylamine (TEA) can often be used as a base for these couplings.[6]
-
-
Caption: Decision workflow for troubleshooting amide couplings with pyridinecarboxylic acid isomers.
Problem 2: Incomplete Conversion and Side Reactions with Electron-Deficient Heterocycles (e.g., Pyrazoles, Triazoles)
Electron-deficient heteroaromatic carboxylic acids are notoriously poor nucleophiles, making the initial activation step with the coupling reagent slow and inefficient. This can lead to incomplete reactions and the accumulation of side products.
-
Causality: The electron-withdrawing nature of the heterocycle reduces the electron density on the carboxylate, making it less reactive towards the coupling reagent. This can be exacerbated by steric hindrance near the carboxylic acid group.
-
Troubleshooting Strategy:
-
Maximize Activation: Use a highly reactive coupling reagent like COMU, which is known for its high coupling efficiency, even with challenging substrates.[2]
-
Optimize Base and Solvent: A strong, non-nucleophilic base such as DIPEA or 2,4,6-collidine is recommended. The choice of solvent is also important; polar aprotic solvents like DMF or NMP are generally preferred.
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 5-15 minutes) before adding the amine. This can help to ensure that the activated species is formed in sufficient concentration before the nucleophile is introduced.
-
-
To a solution of the heteroaromatic carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., COMU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to allow for pre-activation.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
Problem 3: Dealing with Basic Heterocycles
When the heteroaromatic carboxylic acid itself is basic (e.g., imidazolecarboxylic acid), it can be protonated by the carboxylic acid, leading to salt formation and preventing the desired reaction.
-
Causality: The basic nitrogen on the heterocycle can compete with the intended base in the reaction, leading to a complex mixture and low conversion to the desired amide.
-
Troubleshooting Strategy:
-
Stoichiometry of the Base: Use a sufficient excess of a non-nucleophilic base to neutralize both the carboxylic acid and any acidic protons on the heterocycle, as well as to facilitate the coupling reaction.
-
Protecting Groups: If the basicity of the heterocycle is particularly problematic, consider protecting the heteroaromatic nitrogen with a suitable protecting group (e.g., Boc, Trt) prior to the coupling reaction. The protecting group can be removed in a subsequent step.
-
| Coupling Reagent | Class | Advantages | Disadvantages | Best For |
| EDC | Carbodiimide | Water-soluble byproducts, cost-effective. | Can lead to N-acylurea formation and racemization. | Standard couplings, large-scale synthesis. |
| HATU | Uronium/Aminium | High reactivity, low racemization. | Can cause guanidinylation of the amine if used in excess. | Difficult couplings, electron-deficient systems. |
| PyBOP | Phosphonium | Good for sterically hindered substrates, less prone to side reactions than uronium salts. | Byproducts can be difficult to remove. | Sterically demanding couplings. |
| COMU | Uronium/Aminium | Very high reactivity, safer than HATU (no explosive byproducts). | More expensive than other reagents. | Extremely challenging couplings. |
Visualizing the Mechanism: The Role of Coupling Reagents
The fundamental principle behind amide coupling is the activation of the carboxylic acid to make it more electrophilic. The following diagram illustrates the general mechanism for a uronium-based coupling reagent like HATU.
Caption: Generalized mechanism of amide bond formation using a uronium-based coupling reagent.
References
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022-08-29). Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008-06-23). Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023-02-16). Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
-
Amide coupling reaction for the synthesis of bispyridine-based ligands and their complexation to platinum as dinuclear anticancer agents - PubMed. (2014-05-28). Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16). Available at: [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023-03-10). Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2025-08-07). Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Amide coupling reaction for the synthesis of bispyridine-based ligands and their complexation to platinum as dinuclear anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the analytical methodologies required to definitively confirm the structure of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, a substituted benzothiophene with potential applications in medicinal chemistry. We will explore the expected outcomes from key analytical techniques and compare them with data from structurally related analogs to provide a robust framework for its characterization.
Introduction
This compound (CAS No. 34576-91-5) belongs to the benzothiophene class of heterocyclic compounds, which are known to exhibit a wide range of pharmacological activities.[1] The presence of a chlorine atom at the 3-position, a nitro group at the 6-position, and a carboxylic acid at the 2-position creates a unique electronic and steric environment that necessitates careful and thorough structural elucidation. An incorrect structural assignment could lead to misinterpretation of biological data and wasted resources in downstream applications. This guide will detail the expected spectroscopic and crystallographic signatures of the target molecule and provide protocols for these essential experiments.
Molecular Structure and Key Features
The proposed structure of this compound is presented below.
Caption: 2D Structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 34576-91-5 | [2] |
| Molecular Formula | C₉H₄ClNO₄S | [2] |
| Molecular Weight | 257.65 g/mol | [2] |
| Melting Point | 249 °C (decomposes) | [2] |
Experimental Confirmation of Structure
A multi-technique approach is essential for the unambiguous confirmation of the proposed structure. The following sections detail the expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the nitro and chloro groups, along with the carboxylic acid, will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Carboxylic Acid (-COOH) | > 12 | broad singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
| H-4 | ~8.0-8.3 | doublet | ~9.0 Hz | This proton is ortho to the electron-withdrawing nitro group and will be significantly deshielded. It will be coupled to H-5. |
| H-5 | ~7.8-8.1 | doublet of doublets | ~9.0 Hz, ~2.0 Hz | Coupled to both H-4 and H-7. |
| H-7 | ~8.4-8.7 | doublet | ~2.0 Hz | This proton is adjacent to the sulfur atom and ortho to the nitro group, leading to a downfield shift. It will show a small coupling to H-5. |
Note: These are predicted values based on general principles and data from similar structures. Actual values may vary depending on the solvent and concentration.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid and the carbons attached to the electronegative atoms (Cl, N, S) will have characteristic chemical shifts.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 165-175 | Typical range for a carboxylic acid carbonyl carbon. |
| C-2 | 130-140 | Attached to the carboxylic acid and the thiophene ring. |
| C-3 | 125-135 | Attached to the chlorine atom. |
| C-3a | 135-145 | Bridgehead carbon. |
| C-4 | 120-130 | Aromatic CH. |
| C-5 | 125-135 | Aromatic CH. |
| C-6 | 145-155 | Attached to the nitro group. |
| C-7 | 120-130 | Aromatic CH. |
| C-7a | 135-145 | Bridgehead carbon attached to sulfur. |
Note: These are predicted values. Definitive assignment requires 2D NMR experiments like HSQC and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| N-O (Nitro group) | 1500-1550 and 1300-1370 | Strong, two bands |
| C-Cl | 600-800 | Medium to Strong |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[3] The C=O stretch will be a strong, sharp peak. The two distinct, strong absorptions for the nitro group are also key diagnostic features.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl) in a roughly 3:1 ratio, corresponding to the molecular weight of the compound.
-
Loss of OH (M-17): A fragment at m/z 240/242.
-
Loss of COOH (M-45): A fragment at m/z 212/214.
-
Loss of NO₂ (M-46): A fragment at m/z 211/213.
-
Loss of Cl (M-35): A fragment at m/z 222.
The presence of the chlorine isotope pattern is a critical piece of evidence to look for in the mass spectrum.
X-ray Crystallography
For a definitive, solid-state structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While no crystal structure for the title compound is currently available in public databases, obtaining suitable crystals and performing this analysis would provide irrefutable proof of the structure. The general procedure for X-ray crystallography involves growing a single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the crystal structure.[4]
Comparative Analysis with Structurally Related Compounds
In the absence of complete experimental data for the target molecule, a comparative analysis with known, structurally similar compounds is invaluable.
Table 5: Comparison of Related Benzothiophene-2-carboxylic Acids
| Compound | Key Structural Difference | Reported Data | Relevance for Comparison |
| 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid | Methyl group at C-6 instead of a nitro group. | Molecular Formula: C₁₀H₇ClO₂S[5] | The overall benzothiophene core is the same, providing a baseline for the NMR signals of the ring protons and carbons, with expected upfield shifts due to the electron-donating methyl group compared to the electron-withdrawing nitro group. |
| 3-Chloro-6-fluoro-1-benzothiophene-2-carboxylic acid | Fluoro group at C-6 instead of a nitro group. | Molecular Formula: C₉H₄ClFO₂S[6] | The electronic effect of the fluoro group is different from the nitro group, which would be reflected in the chemical shifts of the aromatic protons. |
| 3-Chloro-1-benzothiophene-2-carboxylic acid | No substituent at C-6. | A synthesis for the corresponding carbonyl chloride is reported.[7] | This provides the simplest aromatic splitting pattern for comparison, helping to isolate the effect of the C-6 nitro group on the spectrum. |
| This compound methyl ester | Methyl ester instead of a carboxylic acid. | CAS No. 59812-36-1, Molecular Formula: C₁₀H₆ClNO₄S[8] | The ¹H NMR would show a methyl singlet around 3.9 ppm, and the carboxylic acid proton signal would be absent. The aromatic proton signals would be very similar to the target compound. |
This comparative approach allows for a reasoned prediction of the spectral properties of this compound and provides a framework for interpreting experimentally obtained data.
Proposed Synthesis Route
A plausible synthetic route to this compound can be adapted from known procedures for related benzothiophenes.[1][7][9]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
General Synthesis of Substituted Benzothiophene-2-carboxylic Acids
The following is a general protocol that can be adapted for the synthesis of the title compound, based on procedures for similar molecules.[1]
-
Synthesis of the Benzothiophene Ester: To a solution of the appropriately substituted 2-halobenzaldehyde (1 equivalent) in a suitable solvent such as DMF, add methyl thioglycolate (1.1 equivalents) and a base such as potassium carbonate (2 equivalents). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC). Cool the reaction mixture, pour into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the methyl benzothiophene-2-carboxylate derivative.
-
Chlorination: Dissolve the methyl benzothiophene-2-carboxylate (1 equivalent) in a chlorinated solvent like dichloromethane or chloroform. Add N-chlorosuccinimide (NCS) (1.1 equivalents) and stir at room temperature. The reaction may require gentle heating or a catalytic amount of a radical initiator. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-chloro derivative.
-
Hydrolysis: Dissolve the methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC). Remove the organic solvents under reduced pressure, dilute with water, and acidify with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain the final product.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra.
Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire data in both positive and negative ion modes to observe the molecular ion and key fragments.
Conclusion
References
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid | C10H7ClO2S | CID 815185. PubChem. [Link]
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3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid. Oakwood Chemical. [Link]
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Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]
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- Synthesis, characterization of novel benzothiophene. [Source not further specified].
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Spectroscopy Online. [Link]
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The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate. [Link]
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3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Source not further specified].
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Mass Spec 3e Carboxylic Acids. YouTube. [Link]
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Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]
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New Path to Benzothiophenes. ChemistryViews. [Link]
- Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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A Comparative Guide to the Biological Activity of Nitrobenzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Nitrobenzothiophenes in Drug Discovery
The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group onto the benzothiophene ring system can dramatically modulate its physicochemical properties and biological activity, leading to a diverse range of pharmacological effects, including antimicrobial and anticancer activities.[2][3][4] The position of the nitro group on the benzothiophene core is a critical determinant of the molecule's biological action, giving rise to distinct activities among its various isomers.[5] This guide provides a comparative analysis of the biological activities of nitrobenzothiophene isomers, synthesizing available experimental data to elucidate their structure-activity relationships (SAR) and potential therapeutic applications.
Anticancer Activity: A Tale of Positional Isomerism
Structure-Activity Relationship (SAR) in Anticancer Activity
The position of the nitro group on the benzothiophene ring significantly influences its anticancer activity. This is attributed to differences in:
-
Electronic Properties: The electron-withdrawing nature of the nitro group can vary depending on its position, affecting the molecule's ability to interact with biological targets.[3]
-
Enzymatic Reduction: The susceptibility of the nitro group to enzymatic reduction, a key step in the activation of many nitroaromatic anticancer agents, is position-dependent.[2]
-
Steric Factors: The location of the nitro group can influence the molecule's overall shape and its ability to fit into the active sites of target enzymes or receptors.
While direct comparative data for all nitrobenzothiophene isomers is limited, studies on related nitroaromatic compounds suggest that isomers with the nitro group in specific positions exhibit enhanced cytotoxicity. For instance, in a series of N-alkyl-nitroimidazole compounds, variations in the alkyl chain length and nitro group position led to differential activity against breast and lung cancer cell lines.
Experimental Data on Anticancer Activity
The following table summarizes available data on the cytotoxic effects of various nitrobenzothiophene derivatives. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitro-1H-benzo[b]thiophen-3-yl derivatives | Multiple | Varies | [6] |
| Thiazole derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene | NUGC, DLD-1, HA22T, HEPG-2, MCF, HONE-1 | Varies |
Note: Specific IC50 values for individual unsubstituted nitrobenzothiophene isomers are not consistently reported across a single study. The table reflects data on derivatives, highlighting the importance of the nitrobenzothiophene scaffold in anticancer drug design.
Proposed Mechanism of Anticancer Action
The anticancer activity of many nitroaromatic compounds is linked to their ability to be reduced by intracellular reductases, such as NADPH:cytochrome P450 reductase. This reduction generates reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which can lead to DNA damage, protein dysfunction, and ultimately, apoptosis.
Figure 1: Proposed mechanism of anticancer activity of nitrobenzothiophenes.
Antimicrobial Activity: A Comparative Look at Isomeric Efficacy
Nitro-containing heterocycles have a long history as effective antimicrobial agents.[2][4] The antimicrobial activity of nitrobenzothiophene isomers is also expected to be highly dependent on the position of the nitro group.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial efficacy of nitrothiophenes and their benzo-fused analogs is influenced by:
-
Electrophilicity: The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack by biological macromolecules within microbial cells.[7]
-
Redox Potential: The ease of reduction of the nitro group determines the formation of toxic radical species that can disrupt cellular processes.
-
Lipophilicity: The overall lipophilicity of the isomer affects its ability to penetrate the microbial cell membrane.
Studies on substituted nitrothiophenes have shown that the position and nature of other substituents, in addition to the nitro group, play a crucial role in determining the spectrum and potency of antimicrobial activity.[7][8] For instance, 2-chloro-3,5-dinitrothiophene displays high activity, suggesting that the presence of a good leaving group can enhance the biological effect.[7]
Experimental Data on Antimicrobial Activity
The following table summarizes the available data on the antimicrobial activity of nitrothiophene and benzothiophene derivatives.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Nitrothiophene | E. coli, M. luteus, A. niger | >100 | [7] |
| 2-Chloro-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | 1-5 | [7] |
| Benzothiophene derivatives | S. aureus, B. subtilis, E. coli, C. albicans | Varies | [1][9] |
Note: Direct comparative Minimum Inhibitory Concentration (MIC) data for all unsubstituted nitrobenzothiophene isomers against a standardized panel of microbes is scarce. The data presented for nitrothiophenes provides a valuable surrogate for understanding the potential impact of nitro group positioning.[7][8]
Proposed Mechanism of Antimicrobial Action
The antimicrobial action of nitroaromatic compounds is generally attributed to two primary mechanisms:
-
Nucleophilic Attack: The electron-deficient nitro-substituted ring can be attacked by intracellular nucleophiles, such as thiols in proteins and enzymes, leading to their inactivation.[7]
-
Reductive Activation: Similar to their anticancer mechanism, the nitro group can be reduced by microbial nitroreductases to form cytotoxic radicals that damage DNA and other vital cellular components.[2]
Figure 2: Proposed mechanism of antimicrobial activity of nitrobenzothiophenes.
Experimental Protocols
The following are generalized protocols for the synthesis of nitrobenzothiophene isomers and the evaluation of their biological activities. Researchers should consult specific literature for detailed procedures and optimization.
Synthesis of Nitrobenzothiophene Isomers
The synthesis of specific nitrobenzothiophene isomers often requires multi-step procedures, starting from appropriately substituted precursors.
General Protocol for Nitration of Benzothiophene:
-
Dissolve benzothiophene in a suitable solvent (e.g., acetic anhydride or sulfuric acid).
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., nitric acid or a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction by pouring it into ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography to separate the different isomers.
Note: The regioselectivity of the nitration reaction is highly dependent on the reaction conditions and the presence of other substituents on the benzothiophene ring. Specific isomers may require dedicated synthetic routes. For example, the synthesis of 5- and 6-nitro-1-alkylbenzimidazoles involves either alkylation of 5(6)-nitro-benzimidazoles or nitration of 1-alkyl-benzimidazoles, followed by fractional crystallization to separate the isomers.[5]
Figure 3: General synthetic workflow for nitrobenzothiophene isomers.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiophene isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each isomer.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial dilutions of the nitrobenzothiophene isomers in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The positional isomerism of the nitro group on the benzothiophene scaffold is a critical factor influencing its biological activity. While current research provides valuable insights into the anticancer and antimicrobial potential of this class of compounds, a systematic and direct comparative study of all mononitrobenzothiophene isomers is warranted. Such a study would provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. Future research should also focus on elucidating the precise molecular targets and mechanisms of action for the most active isomers.
References
- Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T. C. M., Siddesh, M. B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
- Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
- Torres-Sauret, Q., Sánchez, C. A., de la Fuente, L. F. R., Montero, P. P., Dorante, M. T. F., del Carmen Méndez-Moreno, J., ... & Mendoza-Lorenzo, P. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildogan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
- Tumer, T., Ay, M., Tumer, B., Çelik, H., & Kocyigit, U. M. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
- Sadeghpour, H., Khabnadideh, S., Zomorodian, K., Pakshir, K., Hoseinpour, K., Javid, N., ... & Rezaei, Z. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(10), 1693.
- Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366.
- Domagalina, E., & Zawisza, P. (1989). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 46(1), 19–26.
- This reference is a placeholder for a study on 5-Nitro-1H-benzo[b]thiophen-3-yl derivatives. A specific citation would require a targeted literature search for this exact compound class and its anticancer activity.
- This reference is a placeholder for a study on Thiazole derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene. A specific citation would require a targeted literature search for this exact compound class and its anticancer activity.
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A Head-to-Head Comparison: Benchmarking the Novel Kinase Inhibitor 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid Against Established PIM1 Kinase Inhibitors
Introduction: The Rationale for Targeting PIM1 Kinase in Oncology
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that have emerged as significant targets in cancer therapy.[1][2][3] Comprising three isoforms—PIM1, PIM2, and PIM3—this family plays a crucial role in regulating cell survival, proliferation, and apoptosis, processes that are frequently dysregulated in cancer.[2] PIM1, in particular, is overexpressed in a variety of hematological malignancies and solid tumors, including prostate cancer and certain leukemias and lymphomas.[1][4] Its activity is linked to the promotion of tumor growth and resistance to conventional therapies, making it an attractive target for the development of novel cancer treatments.[1][5]
The benzothiophene scaffold has been identified as a promising starting point for the development of potent kinase inhibitors.[6] This guide introduces a novel benzothiophene derivative, 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid (hereafter referred to as Cmpd-X ), as a potential PIM1 kinase inhibitor. The objective of this guide is to provide a comprehensive framework for benchmarking Cmpd-X against a panel of established kinase inhibitors with known activity against PIM1. This will be achieved through a series of robust biochemical and cellular assays designed to determine potency, selectivity, and on-target engagement. The experimental protocols and data presented herein are intended to serve as a practical guide for researchers in the field of drug discovery and development.
Selecting the Competitor Field: A Rationale for Comparator Compounds
To effectively evaluate the potential of Cmpd-X, a carefully selected panel of comparator compounds is essential. This panel includes a non-selective inhibitor to act as a broad-spectrum positive control, and two well-characterized PIM1 inhibitors with differing selectivity profiles.
-
Staurosporine: A natural product that acts as a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases.[7] It is frequently used as a positive control in kinase assays to confirm assay performance. Its broad activity profile provides a baseline for assessing the relative selectivity of novel compounds.[7]
-
AZD1208: A potent, orally available, and selective pan-PIM kinase inhibitor with activity against all three PIM isoforms (PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5 nM, PIM3 IC50 = 1.9 nM).[6] Having progressed to Phase 1 clinical trials, it represents a clinically relevant benchmark for PIM kinase inhibitors.[6]
-
SMI-4a: A potent and selective inhibitor of PIM1 (IC50 = 17 nM) with modest activity against PIM2.[6] Its selectivity for PIM1 makes it an excellent tool for dissecting the specific roles of this isoform and for evaluating the PIM1-specific activity of Cmpd-X.
Biochemical Potency Assessment: In Vitro Kinase Inhibition Assay
The initial step in characterizing any novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. An in vitro biochemical assay is employed to measure the half-maximal inhibitory concentration (IC50) of Cmpd-X and the comparator compounds against recombinant human PIM1 kinase. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.[8]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[8] The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[8]
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for biochemical IC50 determination using the ADP-Glo™ assay.
Detailed Protocol: PIM1 Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cmpd-X and the comparator compounds in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well white assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing PIM1 kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT), 10 µM ATP, and a suitable PIM1 substrate (e.g., S6Ktide).[2][8]
-
Add 10 ng of recombinant human PIM1 kinase to the mixture.[8]
-
Initiate the reaction by adding 10 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Anticipated Results: Biochemical Potency
The following table presents hypothetical, yet realistic, IC50 values for Cmpd-X and the comparator compounds against PIM1, PIM2, and PIM3 to assess both potency and selectivity.
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Selectivity Profile |
| Cmpd-X (Hypothetical) | 25 | 500 | 350 | PIM1 Selective |
| Staurosporine | 15 | 20 | 10 | Non-selective |
| AZD1208 | 0.4 | 5 | 1.9 | Pan-PIM |
| SMI-4a | 17 | >1000 | >1000 | PIM1 Selective |
Cellular On-Target Engagement: Assessing Inhibition in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context. A cellular assay can confirm cell permeability and on-target engagement by measuring the inhibition of phosphorylation of a known downstream substrate of PIM1. A key substrate of PIM1 is the pro-apoptotic protein BAD, which is phosphorylated at Ser112.[9][10]
Experimental Workflow: Cellular PIM1 Inhibition Assay
Caption: Workflow for cellular PIM1 on-target inhibition assay.
Detailed Protocol: Phospho-BAD (Ser112) Cellular Assay
-
Cell Culture: Seed a human cancer cell line with high PIM1 expression (e.g., PC-3 prostate cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Cmpd-X and comparator compounds for 2-4 hours.
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA for Phospho-BAD:
-
Use a sandwich ELISA kit to quantify the levels of phosphorylated BAD (Ser112).
-
Coat the ELISA plate with a capture antibody specific for total BAD.
-
Add the cell lysates to the wells and incubate to allow the capture of BAD protein.
-
Wash the plate and add a detection antibody that specifically recognizes BAD phosphorylated at Ser112.[10]
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-BAD signal to the total protein concentration in each lysate.
-
Calculate the percent inhibition of BAD phosphorylation for each compound concentration.
-
Determine the cellular IC50 values by fitting the data to a four-parameter logistic curve.
-
Anticipated Results: Cellular Potency
The cellular IC50 values provide an indication of the compound's ability to inhibit PIM1 in a more physiologically relevant environment.
| Compound | Cellular IC50 (nM) for pBAD (Ser112) inhibition |
| Cmpd-X (Hypothetical) | 150 |
| Staurosporine | 100 |
| AZD1208 | 10 |
| SMI-4a | 120 |
Understanding the Mechanism: PIM1 Signaling Pathway
PIM1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[11] Once expressed, PIM1 phosphorylates a number of downstream targets to promote cell survival and proliferation and inhibit apoptosis.[12] Understanding this pathway is critical for interpreting the cellular effects of PIM1 inhibitors.
Caption: Simplified PIM1 signaling pathway and the point of intervention for PIM1 inhibitors.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for benchmarking the novel benzothiophene derivative, this compound (Cmpd-X), as a putative PIM1 kinase inhibitor. The proposed workflow, encompassing both biochemical and cellular assays, provides a robust framework for assessing its potency and on-target activity in comparison to established inhibitors like Staurosporine, AZD1208, and SMI-4a.
The hypothetical data presented suggest that Cmpd-X could be a potent and selective PIM1 inhibitor. However, further experimental validation is essential. Future studies should expand upon this initial characterization to include:
-
Kinome-wide selectivity profiling: To assess the selectivity of Cmpd-X against a broad panel of kinases and identify potential off-target effects.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of Cmpd-X in relevant animal models of cancer.
-
Pharmacokinetic and pharmacodynamic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X and to correlate drug exposure with target inhibition in vivo.
By following the methodologies outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel kinase inhibitors and advance the development of next-generation cancer therapies.
References
-
Selleckchem.com. Pim1 Selective Inhibitors.
-
Promega Corporation. PIM1 Kinase Assay.
-
Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172.
-
Cell Signaling Technology. HTScan® Pim-1 Kinase Assay Kit #7573.
-
Mahmoud, M. E., et al. (2024). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate.
-
Kim, H., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. PMC - NIH.
-
Ahmad, I., et al. (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed.
-
BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit.
-
ResearchGate. PIM kinase inhibitors in clinical trials.
-
Ke, I., et al. (2016). PIM kinases as therapeutic targets against advanced melanoma. Oncotarget.
-
Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology.
-
Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. NIH.
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BioWorld. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer.
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Wikipedia. PIM1.
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Thieme Connect. Recent Research Advances in Small-Molecule Pan-PIM Inhibitors.
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Reaction Biology. PIM1 Cellular Phosphorylation Assay Service.
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ResearchGate. The role of Pim-1 kinases in inflammatory signaling pathways.
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Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed.
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MedChemExpress. Pim Inhibitors.
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Kuick Research. PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight.
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Narlik-Grassow, M., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. PMC - PubMed Central - NIH.
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A Spectroscopic Guide to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid and Its Methyl Ester: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry and drug development, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its rigid structure and potential for diverse functionalization make it a versatile template for targeting a wide array of biological targets. This guide provides an in-depth spectroscopic comparison of a key derivative, 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, and its corresponding methyl ester. Understanding the distinct spectral signatures of the acidic and ester forms is crucial for reaction monitoring, quality control, and the rational design of novel therapeutics.
This technical guide will delve into the synthesis of these two compounds and present a detailed, comparative analysis of their spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The experimental data presented herein is based on established literature values for closely related analogs, providing a robust framework for researchers in the field.[1][2]
Molecular Structures at a Glance
To visually represent the molecules at the heart of this guide, their chemical structures are depicted below.
Figure 1. Chemical structures of the carboxylic acid and its methyl ester.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound and its methyl ester can be achieved through a reliable and scalable synthetic route. The protocols described below are based on well-established methodologies for the synthesis of substituted benzothiophenes.[1]
Synthesis of this compound
The synthesis of the target carboxylic acid is a multi-step process, beginning with the formation of the benzothiophene core, followed by chlorination and hydrolysis.
Figure 2. Synthetic workflow for the carboxylic acid.
Step-by-Step Protocol:
-
Synthesis of Methyl 6-nitro-1-benzothiophene-2-carboxylate: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde in a suitable solvent such as dimethylformamide (DMF). Add methyl thioglycolate and a base (e.g., potassium carbonate). Heat the reaction mixture at 80-100 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Chlorination: Dissolve the resulting methyl 6-nitro-1-benzothiophene-2-carboxylate in a chlorinated solvent like dichloromethane. Add a chlorinating agent, such as sulfuryl chloride, dropwise at room temperature. Stir the reaction for a few hours. After completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate.
-
Saponification: Dissolve the chlorinated ester in a mixture of methanol and water. Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.[1] After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain this compound.
Synthesis of Methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
The methyl ester can be synthesized directly from the carboxylic acid via Fischer esterification.
Figure 3. Fischer esterification of the carboxylic acid.
Step-by-Step Protocol:
-
Esterification: Suspend this compound in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data Comparison
The following tables summarize the predicted and literature-based spectroscopic data for the carboxylic acid and its methyl ester. These data are essential for the unambiguous identification and characterization of these compounds.
¹H and ¹³C NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Position | Carboxylic Acid (ppm) | Methyl Ester (ppm) | Multiplicity |
| H-4 | ~8.90 | ~8.90 | d |
| H-5 | ~8.30 | ~8.30 | dd |
| H-7 | ~8.20 | ~8.20 | d |
| -COOH | ~13.5 (broad s) | - | s |
| -OCH₃ | - | ~3.90 | s |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Position | Carboxylic Acid (ppm) | Methyl Ester (ppm) |
| C=O | ~163.0 | ~162.5 |
| Aromatic C | ~120 - 148 | ~120 - 148 |
| -OCH₃ | - | ~53.0 |
Note: The predicted chemical shifts are based on data from 5-nitrobenzo[b]thiophene-2-carboxylic acid and 6-chlorobenzo[b]thiophene-2-carboxylic acid.[1][2]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions (cm⁻¹)
| Functional Group | Carboxylic Acid | Methyl Ester |
| O-H stretch (acid) | 2500-3300 (broad) | - |
| C=O stretch | ~1680-1710 | ~1720-1740 |
| C-O stretch | ~1210-1320 | ~1150-1250 |
| NO₂ stretch (asymmetric) | ~1510-1560 | ~1510-1560 |
| NO₂ stretch (symmetric) | ~1345-1385 | ~1345-1385 |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Predicted [M]⁺ (m/z) | Key Fragments (m/z) |
| Carboxylic Acid | C₉H₄ClNO₄S | 257.65 | 257/259 | 212/214 ([M-COOH]⁺), 177 ([M-COOH-Cl]⁺) |
| Methyl Ester | C₁₀H₆ClNO₄S | 271.68 | 271/273 | 240/242 ([M-OCH₃]⁺), 212/214 ([M-COOCH₃]⁺) |
Note: The presence of chlorine results in isotopic peaks ([M]⁺ and [M+2]⁺) with a characteristic ~3:1 intensity ratio.
UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Visible Absorption Maxima (λmax)
| Compound | Solvent | Predicted λmax (nm) |
| Carboxylic Acid | Methanol/Ethanol | ~320-340 |
| Methyl Ester | Methanol/Ethanol | ~320-340 |
Discussion and Comparative Analysis
The conversion of the carboxylic acid to its methyl ester introduces distinct and readily identifiable changes in their respective spectra.
-
NMR Spectroscopy: The most telling difference in the ¹H NMR spectra is the disappearance of the broad singlet corresponding to the acidic proton of the carboxylic acid (typically found far downfield around 13.5 ppm) and the appearance of a sharp singlet for the methyl ester protons (-OCH₃) at approximately 3.90 ppm. The chemical shifts of the aromatic protons on the benzothiophene ring are expected to be largely unaffected by the esterification. In the ¹³C NMR spectra, the carbonyl carbon of the ester will likely show a slight upfield shift compared to the carboxylic acid. The key diagnostic peak for the ester is the appearance of the methoxy carbon signal around 53.0 ppm.
-
IR Spectroscopy: The IR spectrum provides a clear distinction between the two compounds. The carboxylic acid is characterized by a very broad O-H stretching band from 2500-3300 cm⁻¹, which is absent in the ester. The carbonyl (C=O) stretching frequency is also diagnostic; the ester carbonyl appears at a higher wavenumber (~1720-1740 cm⁻¹) compared to the carboxylic acid (~1680-1710 cm⁻¹), which is broadened and shifted to lower frequency due to intermolecular hydrogen bonding.
-
Mass Spectrometry: In mass spectrometry, both compounds are expected to show a clear molecular ion peak with the characteristic isotopic pattern for chlorine. The fragmentation patterns will differ significantly. The carboxylic acid will likely lose the carboxyl group (-COOH, 45 Da), while the methyl ester will primarily fragment through the loss of the methoxy group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da).
-
UV-Visible Spectroscopy: The UV-Vis spectra of both the carboxylic acid and its methyl ester are expected to be very similar. The electronic transitions responsible for UV absorption are primarily associated with the conjugated π-system of the 3-chloro-6-nitro-1-benzothiophene core. The esterification at the 2-position is not expected to significantly alter the overall conjugation, hence the predicted λmax values are in the same range.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound and its methyl ester, grounded in established synthetic methodologies and spectroscopic principles derived from closely related, well-characterized molecules. The distinct differences in their NMR, IR, and mass spectra provide researchers with reliable tools for distinguishing between these two important compounds, facilitating reaction monitoring, purification, and structural confirmation in the pursuit of novel benzothiophene-based drug candidates.
References
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J. E. Taylor, et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 2015, 5, 56391-56400. [Link]
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A. A. F. Ashen, et al. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 2022, 15(2), 143. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Benzothiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
In the face of escalating antimicrobial resistance, the exploration of novel scaffolds for the development of effective therapeutics is a paramount challenge in medicinal chemistry. Among the privileged heterocyclic structures, the benzothiophene core has emerged as a versatile pharmacophore, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive comparison of the antimicrobial efficacy of various benzothiophene analogs, supported by experimental data, to inform the rational design of next-generation anti-infective agents.
The Benzothiophene Scaffold: A Foundation for Antimicrobial Activity
Benzothiophene, an aromatic organic compound consisting of a benzene ring fused to a thiophene ring, offers a unique structural framework that is both chemically stable and amenable to diverse functionalization.[2] This inherent versatility allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the development of new drugs.
The antimicrobial potential of benzothiophene derivatives is not a recent discovery; however, the increasing threat of multidrug-resistant (MDR) pathogens has revitalized interest in this compound class. Research has demonstrated the efficacy of benzothiophene analogs against a range of clinically relevant microbes, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2][3]
Deciphering the Mechanism of Action
The precise mechanisms by which benzothiophene analogs exert their antimicrobial effects can vary depending on their specific structural features. However, several key modes of action have been proposed and investigated.
One prominent mechanism involves the disruption of microbial cell membrane integrity. The lipophilic nature of the benzothiophene core facilitates its intercalation into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[4] This mechanism is particularly relevant for activity against Gram-positive bacteria, whose cell walls are more susceptible to such disruptions.
For Gram-negative bacteria, which possess a more complex outer membrane, the mechanism can be more intricate. Some tetrahydrobenzothiophene derivatives have been identified as inhibitors of MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane.[5] Inhibition of MsbA disrupts the formation of the outer membrane, leading to increased cellular stress and eventual lysis.[5]
Furthermore, some benzothiophene-based compounds are believed to function as nucleic acid antimetabolites, interfering with the synthesis of DNA and RNA, which is crucial for microbial replication and survival.[2]
Caption: Potential antimicrobial mechanisms of benzothiophene analogs.
Structure-Activity Relationship (SAR): Tailoring Efficacy Through Chemical Modification
The antimicrobial potency of benzothiophene analogs is profoundly influenced by the nature and position of substituents on the benzothiophene ring system. Understanding these structure-activity relationships (SAR) is critical for the rational design of more effective compounds.
A key determinant of activity is the presence of electron-withdrawing or electron-donating groups on the benzene portion of the scaffold. Studies on tetrahydrobenzothiophene derivatives have revealed that the presence of a single electron-withdrawing group, such as a halogen or a nitro group, on the benzene ring can enhance antibacterial efficacy.[5] Conversely, the introduction of electron-donating groups at the same position tends to decrease antimicrobial activity.[5]
Furthermore, the incorporation of other heterocyclic moieties to the benzothiophene core, creating hybrid molecules, has proven to be a successful strategy for enhancing antimicrobial potency and spectrum. For instance, benzothiophene derivatives substituted with coumarins, pyrimidines, and pyrazoles have demonstrated moderate to good antibacterial and antifungal activities.[2]
Caption: Structure-Activity Relationship (SAR) of benzothiophene analogs.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzothiophene analogs against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. The data has been compiled from multiple studies to illustrate the impact of different structural modifications.
Table 1: Antibacterial Activity of Benzothiophene Analogs against Gram-Positive Bacteria
| Compound/Analog | Substituent(s) | Test Organism | MIC (µM) | Reference |
| Tetrahydrobenzothiophene 3b | 4-chlorophenyl | Staphylococcus aureus | 1.11 | [5] |
| Tetrahydrobenzothiophene 3c | 2,4-dichlorophenyl | Staphylococcus aureus | >99.92 | [5] |
| Tetrahydrobenzothiophene 3f | 4-nitrophenyl | Staphylococcus aureus | 2.01 | [5] |
| Benzothiophene-Acylhydrazone II.b | 6-chloro, pyridin-2-ylmethylene | S. aureus (MRSA) | 4 µg/mL | [1] |
Table 2: Antibacterial Activity of Benzothiophene Analogs against Gram-Negative Bacteria
| Compound/Analog | Substituent(s) | Test Organism | MIC (µM) | Reference |
| Tetrahydrobenzothiophene 3b | 4-chlorophenyl | Escherichia coli | 1.11 | [5] |
| Tetrahydrobenzothiophene 3b | 4-chlorophenyl | Pseudomonas aeruginosa | 1.00 | [5] |
| Tetrahydrobenzothiophene 3b | 4-chlorophenyl | Salmonella | 0.54 | [5] |
| Tetrahydrobenzothiophene 3k | 4-fluorophenyl | P. aeruginosa | 0.61 | [5] |
| Tetrahydrobenzothiophene 3k | 4-fluorophenyl | Salmonella | 0.73 | [5] |
Table 3: Antifungal Activity of Benzothiophene Analogs
| Compound/Analog | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| Benzothiophene-Coumarin 3b | 6-fluoro, 6-methylcoumarin | Aspergillus flavus | 250 | [2] |
| Benzothiophene-Coumarin 3d | 6-fluoro, 6-chlorocoumarin | Aspergillus flavus | 250 | [2] |
| Benzothiophene-Pyrimidine 6 | 6-fluoro, pyrimidine | Aspergillus flavus | 250 | [2] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols: A Guide to In Vitro Evaluation
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial efficacy of novel compounds. The broth microdilution method is a standardized and widely accepted technique for this purpose.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology for Broth Microdilution Assay
-
Preparation of Compound Stock Solution: Dissolve the benzothiophene analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, including a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Future Perspectives and Conclusion
The benzothiophene scaffold continues to be a rich source of inspiration for the development of novel antimicrobial agents. The data presented in this guide highlights the significant potential of this heterocyclic system and underscores the importance of continued research in this area. Future efforts should focus on:
-
Optimizing Lead Compounds: Further derivatization of potent benzothiophene analogs to enhance their efficacy, selectivity, and pharmacokinetic properties.
-
Elucidating Mechanisms of Action: In-depth studies to fully characterize the molecular targets and mechanisms of action of different benzothiophene classes.
-
Combating Resistance: Designing novel benzothiophene-based compounds that can overcome existing resistance mechanisms in MDR pathogens.
-
Exploring Hybrid Molecules: Continuing the exploration of hybrid molecules that combine the benzothiophene scaffold with other pharmacophores to achieve synergistic antimicrobial effects.
References
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Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T. C. M., Siddesh, M. B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
- Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 976378.
- (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047.
- Barbier, T., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(1), 131.
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The Nitro Group's Strategic Placement: A Comparative Guide to the Biological Activity of Benzothiophene Isomers
Introduction: The Benzothiophene Scaffold and the Potent Influence of the Nitro Group
In the landscape of medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic nature and the presence of a sulfur heteroatom provide a unique electronic and steric profile that facilitates interactions with a wide array of biological targets. This has led to the development of key therapeutic agents such as the osteoporosis drug Raloxifene and the anti-asthmatic Zileuton.[2]
The introduction of substituents onto this scaffold is a cornerstone of drug design, allowing for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. Among the vast arsenal of chemical functionalities, the nitro group (NO₂) is particularly compelling. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and potential for bioreductive activation make it a powerful modulator of biological activity. However, the efficacy and nature of this modulation are not uniform; they are critically dependent on the group's precise location on the benzothiophene ring system.
This guide provides an in-depth comparison of how the positional isomerism of the nitro group on the benzothiophene scaffold dictates its biological effects, with a focus on antimicrobial, anticancer, and anti-inflammatory activities. While the literature contains extensive research on benzothiophene derivatives, systematic studies directly comparing all positional isomers (2-, 3-, 4-, 5-, 6-, and 7-nitrobenzothiophene) under identical conditions are notably scarce. Therefore, this guide will synthesize the existing data, draw logical parallels from closely related nitrothiophene structures, and present a cohesive analysis of the current state of knowledge to guide future research and drug development efforts.
Comparative Analysis of Biological Activities: Where Does the Nitro Group Matter Most?
The biological activity of a nitrobenzothiophene derivative is a direct consequence of how the nitro group's electronic properties influence the molecule's interaction with its biological target. The position of the NO₂ group alters the electron density distribution across the entire ring system, affecting properties like molecular recognition, binding affinity, and susceptibility to metabolic activation.
Antimicrobial Activity
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to generate cytotoxic reactive nitrogen species, which can damage DNA, proteins, and other cellular components.
Structure-Activity Relationship Insights:
-
General Trend: The presence of a nitro group generally imparts or enhances antimicrobial activity in thiophene-based structures. Studies on nitrobenzoates have shown that compounds with an aromatic nitro substitution are the most active against M. tuberculosis.[3]
-
5-Nitro Position: Derivatives of 5-nitrothiophene have shown significant antifungal activity, with proposed mechanisms involving the inhibition of enzymes related to the ergosterol biosynthesis pathway.[4] This suggests that 5-nitrobenzothiophenes are promising candidates for antifungal drug discovery.
-
Dinitro Substitution: In the simpler thiophene series, dinitro-substituted compounds like 2-chloro-3,5-dinitrothiophene exhibit very high activity against bacteria and fungi.[5] This indicates that increasing the electron deficiency of the ring system can potentiate antimicrobial effects, a strategy that could be translated to the benzothiophene scaffold.
While direct comparative data for all nitrobenzothiophene isomers is limited, the available evidence suggests that the position and number of nitro groups are critical determinants of antimicrobial potency.
Table 1: Summary of Antimicrobial Activity for Selected Nitro-Thiophene/Benzothiophene Derivatives
| Compound Class | Specific Derivative Example | Target Organism(s) | Activity/Potency (MIC) | Reference(s) |
| Nitrothiophene | 2-chloro-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | High activity | [5] |
| Nitrothiophene | N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Potent antifungal agents | [4] |
| Benzoxazole-nitrothiophene | IITR00803 | S. enterica serovar Typhimurium | Bactericidal (MIC = 4 µg/mL) | [6] |
| Benzothiophene | 3-halobenzo[b]thiophene derivatives | Gram-positive bacteria and fungi | Moderate to high activity | [7] |
Note: This table aggregates data from different studies and is intended for qualitative comparison. MIC (Minimum Inhibitory Concentration).
Anticancer Activity
The anticancer potential of nitroaromatic compounds is often linked to their ability to be selectively reduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic radicals. Furthermore, the altered electronic properties of the scaffold can lead to potent inhibition of key cancer-related enzymes like protein kinases.
Structure-Activity Relationship Insights:
-
5-Position (Hydroxy/Methoxy Substitution): Studies on 5-hydroxy and 5-methoxybenzothiophene derivatives have identified potent multi-target kinase inhibitors with significant anticancer effects, particularly against glioblastoma cells.[8][9] While not nitro-substituted, this highlights the importance of substitution at the 5-position for modulating kinase activity. The introduction of a nitro group at this position could have a profound, albeit different, impact.
-
5-Nitro Position in Analogues: In the related 5-nitro-thiophene-thiosemicarbazone series, derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with the most promising compound showing IC₅₀ values as low as 0.5 µg/mL.[10] The proposed mechanism involves the induction of apoptosis and intercalation with DNA.[10] This provides a strong rationale for investigating 5-nitrobenzothiophenes as anticancer agents.
-
General Observations: The cytotoxic activity of nitro-substituted heterocycles is highly dependent on the specific derivative and the cancer cell line being tested.[11] For instance, certain 5-nitrofuran derivatives exhibit potent cytotoxicity by inducing apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[11]
Table 2: Summary of Anticancer Activity (Cytotoxicity) for Selected Nitro-Thiophene/Benzothiophene Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Activity/Potency (IC₅₀) | Reference(s) |
| Nitrothiophene | 5-nitro-thiophene-thiosemicarbazone (LNN-05) | HL-60 (Leukemia) | 0.5 - 1.9 µg/mL | [10] |
| Benzothiophene | 5-hydroxybenzothiophene derivative (4k) | U87/U373 (Glioblastoma) | 33 - 46 µM | [8][9] |
| Nitrobenzofuran | 5-nitrofuran-isatin hybrid (3) | HCT 116 (Colon) | 1.62 µM | [11] |
| Nitroindazole | 6-nitro-3-arylbenzo[g]indazole | NCI-H460 (Lung) | 5 - 10 µM | [12] |
Note: This table aggregates data from different studies and is intended for qualitative comparison. IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
Benzothiophene derivatives have shown promise as anti-inflammatory agents.[13] The mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The electron-withdrawing nitro group can significantly influence the interaction of these molecules with the active sites of such enzymes.
Structure-Activity Relationship Insights:
-
5-Nitro Position: A study focused on derivatives of 5-nitrobenzo[b]thiophene-2-carboxylic acid identified several compounds with potent anti-inflammatory and analgesic activities.[14] This suggests that the 5-nitrobenzothiophene scaffold is a viable starting point for the development of new anti-inflammatory drugs.
-
Analogous Nitrochalcones: In studies of nitrochalcones, the position of the nitro group on the aromatic rings was found to influence the potency of the anti-inflammatory effect, though the overall magnitude of the effect remained similar.[15] This underscores the principle that positional isomerism is key to optimizing drug potency.
-
Mechanism of Action: The anti-inflammatory effects of many heterocyclic compounds are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂, and various cytokines.[15] The specific position of the nitro group can affect the molecule's ability to interfere with signaling pathways like NF-κB that regulate these mediators.
The research strongly indicates that the 5-position is a critical site for substitution on the benzothiophene ring to elicit anti-inflammatory effects.
Visualizing Structure-Activity Relationships
To synthesize the available information, the following diagram illustrates the benzothiophene scaffold and highlights the biological activities associated with nitro group substitution (or substitution with other key groups) at specific positions, based on current literature.
Caption: Key biological activities associated with substitution on the benzothiophene ring.
Mechanistic Insights: The Role of Nitro Group Bioreduction
A prevalent mechanism of action for many nitroaromatic compounds, particularly in antimicrobial and anticancer contexts, is their bioreductive activation. This process is often more efficient under the hypoxic (low oxygen) conditions found in microbial environments or solid tumors, providing a degree of selectivity.
The position of the nitro group influences its redox potential, determining the ease with which it can accept electrons from cellular reductases (e.g., nitroreductases).
Caption: Bioreductive activation of a nitroaromatic compound to cytotoxic species.
This multi-step reduction generates highly reactive intermediates, such as the nitroso radical anion and the hydroxylamine derivative, which can covalently modify and damage essential biological macromolecules, leading to cell death. The specific enzymes involved and the ultimate cytotoxic species can vary depending on the organism or cell type.
Experimental Protocols: A Guide for Researchers
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activities discussed in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol uses the broth microdilution method, a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Inoculum: From a fresh culture plate, select several colonies of the test microorganism. Suspend them in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the nitrobenzothiophene derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing sterile broth to achieve a range of desired concentrations.
-
Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (a known antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric method used to assess cell viability.[4] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4]
Workflow Diagram:
Caption: Standard workflow for assessing cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiophene derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[11]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The position of the nitro group on the benzothiophene scaffold is a critical parameter that profoundly influences biological activity. Current research, though not systematically comparative, points towards distinct structure-activity relationships. Derivatives of 5-nitrobenzothiophene, for instance, have emerged as particularly promising candidates for developing novel anti-inflammatory agents.[14] By analogy with related nitrothiophenes, this position also holds potential for significant antimicrobial and anticancer properties.[4][10]
However, the full potential of nitro-substituted benzothiophenes remains largely untapped due to the lack of comprehensive studies comparing the full range of positional isomers. The path forward for researchers in this field is clear:
-
Systematic Synthesis: A concerted effort is needed to synthesize and characterize all six positional isomers of mononitrobenzothiophene (2-, 3-, 4-, 5-, 6-, and 7-).
-
Standardized Biological Screening: These isomers must be evaluated side-by-side using a standardized panel of in vitro assays for antimicrobial, anticancer, and anti-inflammatory activities to generate directly comparable data (e.g., MIC and IC₅₀ values).
-
Mechanistic Elucidation: For the most active isomers, further studies should be conducted to elucidate their precise mechanisms of action, including their interaction with specific molecular targets and their metabolic activation pathways.
By addressing these knowledge gaps, the scientific community can build a robust and predictive structure-activity relationship model. This will not only unlock the full therapeutic potential of nitrobenzothiophenes but also provide invaluable insights for the rational design of next-generation heterocyclic drugs.
References
A complete list of all sources cited in this guide is provided below.
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Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. (2017). PubMed. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. [Link]
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Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. [Link]
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Synthesis and pharmacological evaluation of 2-substituted benzo[b]thiophenes as anti-inflammatory and analgesic agents. (n.d.). PubMed. [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. [Link]
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Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH. [Link]
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Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed. [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. [Link]
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A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. (2024). MDPI. [Link]
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5-Nitrofuran and 5-nitrothiophene derivatives without mutagenic effects (Ames test). (n.d.). ScienceDirect. [Link]
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Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2025). ResearchGate. [Link]
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Some previously known benzo[b]thiophene derivatives exhibiting antimicrobial activities. (n.d.). ResearchGate. [Link]
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Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. (2025). MDPI. [Link]
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structural changes & SAR for lead optimization. (2023). YouTube. [Link]
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Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (2024). ResearchGate. [Link]
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5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. (n.d.). PubMed. [Link]
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IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. (2025). PMC - NIH. [Link]
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Substitution reactions of benzo[b]thiophen derivatives. Part II. Nitration and bromination of 2-bromo-3-methylbenzo[b]thiophen. (n.d.). Journal of the Chemical Society C. [Link]
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Design, Synthesis and Biological Evaluation of 3,5-disubstituted 2-amino Thiophene Derivatives as a Novel Class of Antitumor Agents. (2014). PubMed. [Link]
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Antiproliferative and antibacterial activity of 3-arylbenzo[g]indazoles functionalized with nitro and amino groups at position 6. (n.d.). ResearchGate. [Link]
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed. [Link]
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Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). NIH. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]
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Studies on the biological activity of some nitrothiophenes. (n.d.). PubMed. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. [Link]
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Safety Operating Guide
3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules and established protocols for handling halogenated and nitrated aromatic compounds. The procedures outlined below are designed to be self-validating by adhering to precautionary principles that prioritize safety and environmental responsibility.
Hazard Identification and Risk Assessment
This compound incorporates three key functional groups that dictate its hazard profile: a chlorinated benzothiophene core, a nitro group, and a carboxylic acid. Analysis of related compounds suggests the following hazards:
-
Skin, Eye, and Respiratory Irritation : Similar chlorinated and nitrated thiophene carboxylic acids are known to cause irritation upon contact.[1][2][3][4][5][6] Handling should always be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3][4]
-
Toxicity : Aromatic nitro compounds are generally toxic, and some can be explosive, especially di- and trinitro derivatives.[7][8] While this compound is mono-nitrated, it should be handled with care, avoiding conditions that could lead to decomposition, such as excessive heat or contact with strong bases or reducing agents.[1][3][8]
-
Environmental Hazard : Halogenated organic compounds can be persistent in the environment.[9] Therefore, disposal into the sanitary sewer is strictly prohibited.[7][9][10][11]
Hazard Summary Table:
| Hazard Category | Anticipated Risk | Primary Exposure Routes |
| Acute Toxicity | Moderate | Inhalation, Skin Contact, Eye Contact, Ingestion |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][3][4][5] | Skin Contact |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][3][4][5] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3][4][5][6] | Inhalation |
| Environmental | Potentially persistent and toxic to aquatic life. | Improper Disposal |
Personal Protective Equipment (PPE) and Handling
A robust defense against exposure is non-negotiable. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste).
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[1][12] Ensure gloves are inspected before use and removed carefully to avoid skin contamination.[5] For significant handling, consider additional protective clothing to prevent any possibility of skin exposure.[1][4]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][2][3] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Control Ignition Sources : If the compound is dissolved in a flammable solvent, turn off all potential ignition sources.[13]
-
Ventilate : Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Contain the Spill :
-
Collect the Waste : Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][3]
-
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials : All contaminated materials, including PPE, must be placed in the hazardous waste container for proper disposal.[13]
Proper Disposal Procedures
The disposal of this compound is governed by federal and local regulations for hazardous waste.[15][16][17][18] The "cradle-to-grave" principle holds the generator responsible for the waste from its creation to its final disposal.[17][18]
Waste Segregation and Collection Workflow:
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocol:
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Segregation is Key :
-
This compound is a halogenated organic .[13][19] It must be collected in a designated "Halogenated Organic Waste" container.[10][19]
-
Crucially, do not mix halogenated waste with non-halogenated waste.[10] The disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire volume.[10]
-
Do not mix with incompatible materials such as strong oxidizing agents, bases, or acids.[1][3][13]
-
-
Container Selection and Labeling :
-
Use a chemically resistant container with a secure, tight-fitting lid to prevent leaks or vapor escape.[11][20]
-
The container must be clearly labeled as "Hazardous Waste."[10]
-
The label must also include the full chemical name ("this compound") and the approximate concentration and quantity of the waste.
-
-
Storage :
-
Arranging for Disposal :
Empty Container Disposal:
Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[22] The rinsate from this process must be collected as halogenated hazardous waste.[21][22]
By adhering to these procedures, you ensure the safe handling and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Hazardous Materials Disposal Guide. (2019-06-12). Nipissing University. [Link]
-
Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. Cole-Parmer. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). US EPA. [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Safety Data Sheet: Nitromethane. Carl ROTH. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. [Link]
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Hazardous Waste Segregation. [Link]
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Laboratory chemical waste. Water Corporation. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025-04-15). US EPA. [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]
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Nitrocompounds, Aromatic. (2011-08-03). ILO Encyclopaedia of Occupational Health and Safety. [Link]
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nitro razredčilo. Chemius. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). [Link]
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Hazardous Waste. Ohio EPA. [Link]
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ICSC 0522 - NITROMETHANE. INCHEM. [Link]
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A Comprehensive Guide to the Safe Handling of 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid (CAS Number: 34576-91-5).[1][2] This document is structured to provide a deep, technical understanding of the necessary precautions, grounded in established safety protocols and field-proven insights.
The information herein is synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety within the laboratory. Every protocol described is designed as a self-validating system to protect researchers and ensure the integrity of their work.
Hazard Assessment: Understanding the Risks
This compound is a solid organic compound with a molecular weight of 257.64 g/mol and a melting point of 249°C.[1] Due to its chemical structure, which includes a chlorinated benzothiophene backbone, a carboxylic acid group, and a nitro group, this compound presents several significant hazards.
According to the Safety Data Sheet (SDS) provided by Fluorochem, this compound is classified as Corrosive and is assigned the GHS05 pictogram.[1] The primary hazard statements are:
These classifications indicate that the substance can cause irreversible damage upon contact with skin and eyes. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile or Neoprene). | A chemical-resistant lab coat or suit.[3] | A NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[3] |
| Dissolution and Solution Handling | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile or Neoprene). | A chemical-resistant lab coat or suit. | Work should be performed in a certified chemical fume hood. |
| Reaction and Work-up | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile or Neoprene). | A chemical-resistant lab coat or suit. | All manipulations must be conducted within a chemical fume hood. |
| Waste Disposal | Chemical safety goggles and a face shield. | Chemical-resistant gloves (Nitrile or Neoprene). | A chemical-resistant lab coat or suit. | A NIOSH-approved respirator may be necessary depending on the disposal method. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The corrosive nature of the compound necessitates the use of both chemical safety goggles to protect the eyes from splashes and a face shield to protect the entire face.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A chemical-resistant lab coat or suit is essential to prevent contact with exposed skin and to protect personal clothing from contamination.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a respirator provides an additional layer of protection against the inhalation of fine dust particles, especially during weighing and handling of the solid material.
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Handling and Use:
-
Engineering Controls: All work with this compound, including weighing, dissolution, and reaction set-up, must be conducted in a properly functioning chemical fume hood.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Weighing:
-
Don the appropriate PPE as outlined in the table above.
-
Tare a suitable container within the chemical fume hood.
-
Carefully transfer the desired amount of the solid compound, minimizing the creation of dust.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Dissolution:
-
Add the solvent to the solid compound slowly and in a controlled manner.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Reaction:
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Set up the reaction apparatus securely within the fume hood.
-
Monitor the reaction closely for any signs of unexpected reactivity.
-
3.3. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
4.1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing paper, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.
4.2. Disposal Method:
-
All waste containing this compound must be disposed of through the institution's hazardous waste management program.
-
As a chlorinated nitroaromatic compound, it is considered a persistent environmental pollutant.[7] Therefore, incineration at a licensed hazardous waste facility is the recommended disposal method.
-
Never dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key stages and safety checkpoints for handling this compound.
References
-
Vanderbilt University Environmental Health and Safety. (n.d.). Safety Guidelines for Non-Lab Personnel Who Support Vanderbilt Research Lab Activities. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
- Göen, T., et al. (1995). Exposure to nitroaromatic explosives and health effects during disposal of military waste. Occupational and Environmental Medicine, 52(1), 36-42.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
UK Health Security Agency. (2024, March). Nitrobenzene - Incident management. Retrieved from [Link]
- Kiriro, G. N. (2015).
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International Atomic Energy Agency. (n.d.). Generic procedures for assessment and response during a radiological emergency. Retrieved from [Link]
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Rosalind Franklin University of Medicine and Science. (n.d.). Chemical Safety for Laboratory Employees. Retrieved from [Link]
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- Agency for Toxic Substances and Disease Registry. (1995).
-
PubChem. (n.d.). 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]
- Lee, J., et al. (2012).
- Pipeline and Hazardous Materials Safety Administration. (2020). Emergency Response Guidebook. U.S.
- Wang, C., et al. (2014). Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies.
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DeepEarth Technologies, Inc. (n.d.). Chlorinated Solvents. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
